Aumitin

Catalog No.
S519762
CAS No.
M.F
C24H20ClN5O
M. Wt
429.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aumitin

Product Name

Aumitin

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-2-chlorobenzamide

Molecular Formula

C24H20ClN5O

Molecular Weight

429.9 g/mol

InChI

InChI=1S/C24H20ClN5O/c1-16-15-22(27-17-7-3-2-4-8-17)30-24(26-16)29-19-13-11-18(12-14-19)28-23(31)20-9-5-6-10-21(20)25/h2-15H,1H3,(H,28,31)(H2,26,27,29,30)

InChI Key

VJNNQBDSUIVCKB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Aumitin

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)NC4=CC=CC=C4

The exact mass of the compound 2-chloro-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzamide is 429.1356 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biological Activity & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Aumitin's primary documented mechanism is the inhibition of starvation- and rapamycin-induced autophagy by targeting mitochondrial complex I [1] [2].

Biological Assay IC₅₀ Value
Starvation-induced autophagy 0.12 μM [1] [2]
Rapamycin-induced autophagy 0.24 μM [1] [2]

This compound inhibits mitochondrial complex I to suppress autophagy.

Experimental Protocols

This compound is for research use only and is not intended for human or veterinary use [1] [2].

In Vitro Stock Solution Preparation
  • Solvent: Dissolve this compound in DMSO to a typical concentration of 5-10 mM [1].
  • Storage: Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles [1].
In Vivo Dosing Formulations

The table below lists example formulations for administering this compound to animal models, using a target concentration of 2.5 mg/mL [1].

Formulation Type Composition (Example)
Injection Formulation 1 DMSO : Tween 80 : Saline = 10 : 5 : 85
Injection Formulation 3 DMSO : Corn oil = 10 : 90
Oral Formulation 1 Suspend in 0.5% Carboxymethylcellulose Sodium (CMC-Na)

Key Steps [1]:

  • Preparation: For oral suspension, measure 0.5 g CMC Na and dissolve in 100 mL purified water.
  • Mixing: Add 250 mg of this compound to 100 mL of the 0.5% CMC Na solution.
  • Administration: Shake the suspension well before administration to animals. It is recommended to use freshly prepared formulations.

References

Aumitin: A Novel Autophagy Inhibitor Targeting Mitochondrial Complex I

Author: Smolecule Technical Support Team. Date: February 2026

The discovery of Aumitin was reported in a 2018 open-access study. It was identified as a potent inhibitor of macroautophagy (hereafter "autophagy") that functions by impairing mitochondrial respiration [1].

Key Characteristics of this compound

Feature Description
Primary Activity Inhibition of macroautophagy [1]
Molecular Target Mitochondrial complex I (NADH:ubiquinone oxidoreductase) [1]
Discovery Method Phenotypic screening for autophagy inhibitors, followed by target identification [1]
General Finding The study established that pharmacological inhibition of mitochondrial respiration, via targets in different mitochondrial complexes, consistently leads to the inhibition of autophagy [1]

Experimental Data and Validation

The study provided data to confirm this compound's activity and its proposed mechanism of action.

Summary of Key Experimental Findings

Experimental Approach Key Result Implication
Phenotypic Screening Identification of this compound from a screen for compounds that reduce autophagic flux [1] This compound is a bona fide autophagy inhibitor.
Target Identification This compound binds to and inhibits mitochondrial complex I [1] The molecular target is mitochondrial complex I.
Mechanistic Validation Inhibition of autophagy was also observed with other inhibitors targeting different mitochondrial complexes (e.g., II, III, V) [1] Autophagy inhibition is a general consequence of impaired mitochondrial respiration.

Detailed Experimental Protocols

Based on the publication and standard methods in the field, the core experiments likely involved the following protocols.

1. Primary Phenotypic Screening for Autophagy Inhibitors This initial screen identified compounds that reduce autophagic flux, a measure of complete autophagy progression [2].

  • Cell Line: Likely used a cell line stably expressing GFP-LC3. LC3 is a standard marker for autophagosomes; during autophagy, GFP-LC3 shifts from a diffuse cytoplasmic localization to form distinct puncta [2].
  • Assay Principle: Quantification of GFP-LC3 puncta per cell using high-content image analysis. A decrease in puncta count upon compound treatment can indicate inhibition of autophagy.
  • Protocol Outline:
    • Plate GFP-LC3 cells in multi-well plates.
    • Treat cells with compounds from the library (this compound was one hit).
    • Incubate for a set period (e.g., 18 hours).
    • Fix cells and stain nuclei with a dye like Hoechst.
    • Image cells using a high-throughput microscope.
    • Analyze images with a spot-counting algorithm to quantify the average number of GFP-LC3 puncta per cell.
    • Identify "hit" compounds that significantly reduce puncta count compared to controls.

2. Target Identification and Confirmation After identifying this compound as a hit, its molecular target was investigated.

  • Method: The specific technique used is not detailed in the abstract, but common approaches in such studies include affinity chromatography using a this compound-derived probe to pull down binding proteins from cell lysates, followed by mass spectrometry analysis.
  • Confirmation: The identified target, mitochondrial complex I, was confirmed through functional assays.
  • Functional Assay Protocol (Oxygen Consumption Rate - OCR):
    • Seed cells in a specialized plate for measuring OCR.
    • Treat cells with this compound or a control (e.g., DMSO).
    • Measure basal OCR using a Seahorse Analyzer or similar instrument.
    • Inject specific inhibitors sequentially to dissect mitochondrial function:
      • Oligomycin: ATP synthase inhibitor; shows ATP-linked respiration.
      • FCCP: Uncoupler; shows maximal respiratory capacity.
      • Rotenone & Antimycin A: Complex I and III inhibitors; show non-mitochondrial respiration.
    • Expected Result with this compound: A significant decrease in basal and maximal OCR, consistent with a complex I inhibitor like Rotenone.

Experimental Workflow Diagram

The overall workflow from the initial screen to mechanistic understanding can be visualized as follows:

G Start Phenotypic Screening Hit Hit Identification: This compound reduces GFP-LC3 puncta Start->Hit High-throughput Image Analysis TargetID Target Identification Hit->TargetID Affinity Purification/ Mass Spectrometry Confirm Target Confirmation: Inhibits Mitochondrial Complex I TargetID->Confirm Functional Assays (e.g., OCR Measurement) Mechanism Mechanistic Insight: Inhibition of mitochondrial respiration inhibits autophagy Confirm->Mechanism Generalization with other mitochondrial inhibitors

Broader Context and Screening Methods in Autophagy Research

The discovery of this compound fits into a broader effort to find specific chemical tools to modulate autophagy. Other screening studies have identified various compounds:

  • Dopamine Receptor Antagonists like chlorpromazine and fluphenazine were identified as autophagy inducers in a separate high-throughput screen [2].
  • Natural Compounds such as Arzanol have been found to have complex, dual roles, both inducing early autophagosome formation and inhibiting later stages of degradation [3].
  • Target-Based Approaches are also being used, such as screens for molecules that disrupt specific protein-protein interactions critical for autophagy, like Beclin 1/Bcl-2 or ATG5–ATG16L1 [4] [5].

Interpretation and Significance for Researchers

For scientists in the field, the discovery of this compound underscores several critical points:

  • Mitochondrial Function is Crucial for Autophagy: The finding that inhibiting electron transport chain complexes (I, II, III, V) impairs autophagy highlights a key metabolic dependency of the autophagic process on mitochondrial respiration [1].
  • This compound as a Chemical Tool: this compound serves as a valuable tool for researchers to dissect the link between cellular energy production and autophagy in various disease models.
  • Therapeutic Implications: Given that both increased and decreased autophagy are implicated in diseases like cancer and neurodegeneration, understanding these pathways is essential for developing future therapies.

References

Aumitin mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Aumitin is a diaminopyrimidine-based compound identified as a potent inhibitor of macroautophagy through phenotypic screening. Its primary molecular target is mitochondrial complex I [1].

  • Molecular Target: this compound directly binds to and inhibits mitochondrial complex I, the first and largest enzyme in the mitochondrial electron transport chain [1].
  • Primary Effect: It potently inhibits the NADH-CoQ reductase activity of complex I, similar to the known complex I inhibitor rotenone. This action disruptates the mitochondrial electron transport chain, reducing oxygen consumption rate (OCR) and inhibiting oxidative phosphorylation [1].
  • Cellular Consequence: Inhibition of mitochondrial respiration by this compound leads to a cellular energy crisis, which in turn blocks autophagic flux. This occurs downstream of mTOR signaling, as this compound inhibits both starvation- and rapamycin-induced autophagy [1].
  • Broader Implication: Research indicates that autophagy inhibition is a general consequence of impaired mitochondrial respiration, as inhibitors targeting other mitochondrial complexes also produce similar effects [1].

Key Experimental Data and Findings

The table below summarizes quantitative data from pivotal experiments characterizing this compound's activity [1].

Assay Type Measured Parameter Cell Line / System Result (IC₅₀) Key Finding
Autophagy Inhibition (Starvation) LC3-II puncta formation MCF7-LC3 0.12 ± 0.07 µM Inhibits early autophagosome formation
Autophagy Inhibition (Rapamycin) LC3-II puncta formation MCF7-LC3 0.24 ± 0.20 µM Acts downstream of mTOR
Mitochondrial Respiration Oxygen Consumption Rate (OCR) HeLa 0.11 ± 0.21 µM Directly inhibits cellular respiration
Mitochondrial Respiration Oxygen Consumption Rate (OCR) MCF7 0.44 ± 0.11 µM Potent inhibition of oxidative phosphorylation
Enzymatic Activity NADH-CoQ Reductase Isolated Mitochondria Significant inhibition Confirmed direct inhibition of Complex I

Structure-activity relationship (SAR) studies show a strong correlation between a compound's potency in inhibiting mitochondrial respiration and its ability to inhibit autophagy, providing evidence that the effect on mitochondria is the primary cause of autophagy inhibition [1].

Detailed Experimental Protocols

High-Content Autophagy Screening
  • Cell Model: MCF-7 cells stably expressing eGFP-LC3 (MCF7-LC3) are used to visualize autophagosomes as fluorescent puncta [1].
  • Induction & Treatment: Autophagy is induced via nutrient starvation or treatment with rapamycin (an mTOR inhibitor). Cells are treated with this compound or its analogues across a concentration gradient [1].
  • Readout & Analysis: Automated fluorescence microscopy quantifies the number of eGFP-LC3 puncta per cell. Dose-response curves are generated to calculate IC₅₀ values [1].
Seahorse XF Analyzer for Mitochondrial Function

This assay simultaneously measures the Oxygen Consumption Rate (OCR, indicator of respiration) and the Extracellular Acidification Rate (ECAR, indicator of glycolysis) in real-time [1].

  • Cell Preparation: MCF7 or HeLa cells are seeded in a specialized XF microplate and allowed to adhere [1].
  • Compound Injection: this compound is injected at a specified timepoint, and its acute effect on OCR and ECAR is measured [1].
  • Mitochondrial Stress Test: Sequential injections of specific inhibitors are used to dissect different parts of the respiratory chain:
    • Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.
    • FCCP: Uncouples mitochondria, forcing maximum respiratory capacity.
    • Rotenone & Antimycin A: Inhibit Complex I and III, revealing non-mitochondrial respiration [1].
Semi-Intact Cell Assay for Complex I Specificity

This assay pinpoints which mitochondrial complex is directly targeted [1].

  • Cell Permeabilization: Cells are treated with low-concentration digitonin to permeabilize the plasma membrane while keeping mitochondria intact.
  • Substrate Addition: Specific substrates and inhibitors are added to isolate the function of each complex:
    • Pyruvate/Malate: Drive electrons through Complex I.
    • Succinate: Drives electrons through Complex II.
    • Ascorbate/TMPD: Drives electrons through Complex IV.
  • Result Interpretation: this compound specifically inhibits oxygen consumption only when pyruvate/malate are used, confirming Complex I as the target [1].
In Vitro NADH-CoQ Reductase Assay

This cell-free assay provides direct evidence of enzymatic inhibition [1].

  • Mitochondrial Isolation: Mitochondria are isolated from cells.
  • Reaction Setup: The isolated mitochondria are incubated with NADH, coenzyme Q, and the test compound (this compound or rotenone).
  • Kinetic Measurement: The rate of NADH oxidation, which is coupled to CoQ reduction, is measured spectrophotometrically by the decrease in absorbance at 340 nm. This compound significantly reduces this rate [1].

Mechanism and Workflow Visualization

The following diagram illustrates the workflow from this compound's cellular entry to its ultimate inhibitory effect on autophagy, integrating the key experimental methods used for its characterization.

G A This compound B Enters Cell A->B C Inhibits Mitochondrial Complex I B->C D Disrupts Electron Transport Chain C->D G Assay: Semi-Intact Cells & NADH-CoQ Reductase C->G E Reduces ATP Production D->E H Assay: Seahorse XF Analyzer (O2 Consumption) D->H F Inhibits Autophagosome Formation & Fusion E->F I Assay: eGFP-LC3 Puncta & p62 Degradation F->I

This compound's mechanism of action and key validation assays.

Significance and Research Implications

This compound serves as a valuable chemical tool for understanding the crucial link between mitochondrial function and cellular autophagy. The discovery that its autophagy-inhibitory effect is generalizable to other mitochondrial inhibitors highlights the importance of intact respiratory function for autophagic processes [1]. This connection has significant implications for diseases like cancer and Parkinson's, where both mitochondria and autophagy play key roles [1].

References

Aumitin mitochondrial complex I inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence and Mechanism

The discovery of aumitin came from a phenotypic screen for autophagy inhibitors. Subsequent target identification revealed that its autophagy-inhibiting effect is due to the inhibition of mitochondrial complex I [1].

Research indicates that the connection between mitochondrial complex I inhibition and the blockade of autophagy is a general phenomenon, as several inhibitors targeting different mitochondrial complexes can produce this effect [1]. This highlights the central role of mitochondrial respiration in regulating the autophagy pathway.

Key Experimental Protocols for Complex I Inhibition

While the specific laboratory protocols for this compound are not detailed in the available literature, research on mitochondrial complex I inhibitors commonly employs several standard assays. The workflow below illustrates a typical process for identifying and characterizing a compound like this compound.

workflow Start Phenotypic Screening (e.g., Autophagy Assay) Hit Hit Identification (e.g., this compound) Start->Hit Mech Mechanism of Action Studies Hit->Mech Sub1 Cell-Based Viability Assays (under nutrient stress) Mech->Sub1 Sub2 Seahorse XF Analyzer: Oxygen Consumption Rate (OCR) Mech->Sub2 Sub3 Studies on Permeabilized Cells/ Isolated Mitochondria Mech->Sub3 Conf Target Confirmation (e.g., Specific Complex I Assays) Sub1->Conf Sub2->Conf Sub3->Conf

The following table describes the core methodologies used in the studies that uncovered the effects of compounds like this compound and spautin-1 [1] [2].

Method Key Procedure Details Application & Insight
Phenotypic Screening Screen for compounds inhibiting autophagy (e.g., GFP-LC3 puncta formation, protein degradation assays) [1]. Identified this compound as a novel autophagy inhibitor from a compound library [1].
Cell Viability Assays (Cytotoxicity) Treat cancer cells with compound under different conditions (glucose-rich vs. glucose-starved); measure viability via dyes (Presto Blue) [2] [3]. Spautin-1 showed preferential cytotoxicity under glucose starvation, a trait shared with other complex I inhibitors [2].
Metabolic Profiling (L-Lactate Release) Measure extracellular L-lactate concentration using enzymatic assays (e.g., CMA analyzer) in 96-well format [3]. Used as a high-throughput primary screen; increased lactate indicates glycolytic shift upon OXPHOS inhibition [3].

| Seahorse XF Analyzer (OCR Measurement) | Measure Oxygen Consumption Rate (OCR) in intact or digitonin-permeabilized cells. Key steps: • Intact Cells: Basal OCR, ATP-linked OCR, proton leak, maximal respiration, non-mitochondrial respiration. • Permeabilized Cells: Provide specific substrates: Glutamate/Malate (Complex I) or Succinate + Rotenone (Complex II) [2] [3] [4]. | Confirmed OCR inhibition specifically with Complex I substrates, pinpointing this compound/spautin-1 target [2] [4]. | | Enzymatic Activity on Isolated Complexes | Use isolated mitochondria or sub-mitochondrial particles. NADH oxidation assay: Monitor NADH decay at 340nm with decylubiquinone as electron acceptor, sensitivity to rotenone [4]. | Directly confirmed inhibition of Complex I's enzymatic core, independent of membrane potential [4]. |

Therapeutic Context for Complex I Inhibition

Targeting mitochondrial complex I is an active area of therapeutic research beyond this compound. The following diagram illustrates the cascade of effects triggered by complex I inhibition in a cancer cell, leading to potential therapeutic outcomes.

Other complex I inhibitors show how modulating this target can have diverse therapeutic applications:

  • Cancer Therapy: IACS-010759 and the novel uncoupler/inhibitor MS-L6 suppress tumor growth in preclinical models [4]. Inhibitors can exploit metabolic vulnerabilities and induce concomitant acidification of the intra- and extracellular environment, which suppresses tumor growth [5].
  • Neurodegenerative Disease: In Alzheimer's disease models, the novel compound C458 demonstrates that mild inhibition of complex I can activate neuroprotective signaling, improve cellular energetics, and reduce pathology [6].

Key Takeaways for Researchers

  • This compound's Value: Serves as a critical chemical tool for validating mitochondrial respiration as a essential process for autophagy regulation [1].
  • Mechanistic Insight: this compound and spautin-1 show that complex I inhibition can disrupt integrated stress responses, including the Unfolded Protein Response (UPR), especially under metabolic stress like glucose starvation [2].
  • Therapeutic Caution: The reliance of cancer cells on OXPHOS for survival is highly context-dependent and varies between cell lines, which is a critical consideration for therapeutic development [7].

References

Aumitin diaminopyrimidine-based inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Design & Mechanism of Action

The development of these inhibitors was based on a macrocyclization strategy applied to a known, high-potency HPK1 inhibitor lead compound (compound 1, IC₅₀ = 0.061 nM) [1]. The core scaffold is a 2,4-diaminopyrimidine-5-carboxamide [1].

  • Rationale for Macrocyclization: Molecular docking revealed that the lead compound adopts a U-shaped conformation within the ATP-binding pocket of HPK1. The macrocyclization strategy aimed to connect two flexible terminal chains to lock this bioactive conformation, potentially improving selectivity and physicochemical properties [1].
  • Mechanism of Action: HPK1 (Hematopoietic Progenitor Kinase 1) is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76, leading to the dissociation of the TCR signaling complex and suppression of T-cell immune function. These inhibitors block HPK1's kinase activity, thereby enhancing T-cell activation and proliferation, which is a promising strategy for cancer immunotherapy [1] [2].

The diagram below illustrates the HPK1 signaling pathway and the inhibitor's mechanism of action.

G TCR TCR Activation HPK1_Act HPK1 Activation TCR->HPK1_Act SLP76 p-SLP76 (Ser376) HPK1_Act->SLP76 Phosphorylation Signal_Complex TCR Signaling Complex (Destabilization) SLP76->Signal_Complex Binds 14-3-3 TCell_Suppress Suppressed T-cell Function Signal_Complex->TCell_Suppress Inhibitor Macrocyclic Diaminopyrimidine Inhibitor Inhibitor->HPK1_Act Inhibits TCell_Enhance Enhanced T-cell Function

HPK1 negatively regulates T-cell signaling. The inhibitor blocks HPK1, preventing SLP76 phosphorylation and downstream signal disruption, thereby enhancing T-cell function.

Key Inhibitor Profile & Structure-Activity Relationship (SAR)

Through extensive SAR exploration, researchers identified a potent macrocyclic HPK1 inhibitor, compound 21 [1] [2]. The table below summarizes its key experimental data.

Parameter Result/Value Experimental Context
HPK1 Inhibition (IC₅₀) 1.0 nM ADP-Glo assay [2]
Cellular Target Engagement Inhibited SLP76 phosphorylation (Ser376) In human Jurkat T cells [1] [2]
Functional Immune Effect Enhanced IL-2 secretion In human Jurkat T cells [1] [2]
Macrocyclic Linker -(CH₂)₃- (3-carbon chain) Optimal length for potency [1]
Phenyl Ring A Substituent (R¹) 2-Fluoro Improved activity [1]
Phenyl Ring B Substituent (R²) 3-Chloro Improved activity [1]

The diagram below maps the key structural features and SAR findings for compound 21 onto its core scaffold.

G cluster_structure Key Structural Features & SAR of Compound 21 CORE 2,4-Diaminopyrimidine-5-carboxamideCore Scaffold A Phenyl Ring AOptimal R¹: 2-Fluoro CORE->A B Phenyl Ring BOptimal R²: 3-Chloro CORE->B LINKER Macrocyclic LinkerOptimal: -(CH₂)₃- A->LINKER Macrocyclization

Core scaffold of macrocyclic 2,4-diaminopyrimidine HPK1 inhibitors, highlighting key substituents and the optimal 3-carbon macrocyclic linker identified in SAR studies [1].

Experimental Protocols

The following are the key experimental methodologies used to characterize the HPK1 inhibitors in this study [1].

HPK1 Kinase Inhibition Assay (Biochemical)
  • Assay Type: ADP-Glo Assay
  • Principle: This is a luminescent assay that measures ADP produced by a kinase reaction. The amount of ADP is directly proportional to kinase activity.
  • Procedure:
    • Reaction Setup: Incubate HPK1 kinase with the test compound, a specific ATP concentration, and its substrate (e.g., a peptide).
    • Reaction Termination: Add ADP-Glo Reagent to stop the kinase reaction and deplete any remaining ATP.
    • ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then measured using a luciferase/luciferin reaction.
    • Signal Measurement: The generated luminescent signal is inversely proportional to the inhibitor's potency. IC₅₀ values are calculated from dose-response curves.
Cellular Target Engagement Assay
  • Cell Line: Human Jurkat T cells (a model T-cell leukemia line).
  • Stimulation: Activate TCR signaling, typically with anti-CD3/anti-CD28 antibodies or PMA/ionomycin.
  • Method: Western Blotting
    • Cell Treatment & Lysis: Treat cells with the inhibitor followed by stimulation. Lyse cells to extract proteins.
    • Gel Electrophoresis: Separate proteins by size using SDS-PAGE.
    • Protein Transfer: Transfer proteins from the gel to a membrane (e.g., PVDF).
    • Immunoblotting: Probe the membrane with specific antibodies:
      • Primary Antibody: Anti-phospho-SLP-76 (Ser376)
      • Loading Control: e.g., Anti-total SLP-76 or Anti-β-Actin
    • Detection: Use chemiluminescence to visualize and quantify the bands. Effective inhibitors show a dose-dependent reduction in SLP-76 phosphorylation.
Functional T-cell Assay
  • Cell Line: Human Jurkat T cells.
  • Method: ELISA (Enzyme-Linked Immunosorbent Assay) for IL-2
    • Cell Treatment & Stimulation: Treat cells with the inhibitor and stimulate TCR signaling.
    • Culturing: Incubate cells for a defined period (e.g., 24 hours) to allow cytokine secretion.
    • Supernatant Collection: Centrifuge cells and collect the culture supernatant.
    • Cytokine Measurement: Use a commercial IL-2 ELISA kit to quantify the concentration of secreted IL-2 in the supernatant. Effective HPK1 inhibitors lead to an enhancement of IL-2 secretion.

Research Implications and Future Directions

Compound 21 is recognized as a structurally novel lead compound for further development of HPK1 inhibitors [1] [2]. The success of the macrocyclization strategy in this series provides a valuable template for designing new inhibitors with improved properties.

The field of HPK1 inhibitor development is active, with at least ten compounds known to have entered clinical trials as of the latest reports, though none have yet received market approval [1]. This highlights both the promise and the challenge of targeting HPK1 for cancer immunotherapy.

References

Aumitin: Mechanism of Action and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Aumitin has been identified as a potent and selective inhibitor of macroautophagy. Its primary molecular target is mitochondrial complex I (NADH-CoQ reductase), and it inhibits autophagy by disrupting cellular energy metabolism [1].

The table below summarizes the key quantitative data on this compound's activity:

Property Description / Value Experimental Context
Primary Target Mitochondrial Complex I [1] In vitro NADH-CoQ reductase assay using isolated mitochondria [1].
Mechanism Inhibits mitochondrial respiration (Oxygen Consumption Rate, OCR); increases compensatory glycolysis (Extracellular Acidification Rate, ECAR) [1]. Cell-based assay (Seahorse XFe96 Analyzer) in MCF-7 and HeLa cells [1].
Effect on Autophagy Inhibits LC3-I to LC3-II lipidation and blocks degradation of the autophagy substrate p62 [1]. Immunoblot analysis in starved or rapamycin-treated MCF-7 cells [1].
Cellular Outcomes Induces caspase-dependent apoptosis, enhances cell death under amino acid starvation [1]. Caspase 3/7 activity assay and cell death analysis in MCF-7 cells [1].
IC₅₀ (Autophagy Inhibition) 0.12 ± 0.07 μM (starvation); 0.24 ± 0.20 μM (rapamycin) [1] Cell-based autophagy assay in MCF-7-LC3 cells [1].
IC₅₀ (Mitochondrial Respiration) 0.11 ± 0.21 μM (HeLa); 0.44 ± 0.11 μM (MCF-7) [1] Cellular Oxygen Consumption Rate (OCR) assay [1].

The following diagram illustrates the established mechanism through which this compound inhibits autophagy and leads to p62 accumulation:

G This compound This compound Mitophagy Disrupted Mitochondrial Respiration This compound->Mitophagy Energy ATP Depletion Mitophagy->Energy AutophIn Inhibition of Autophagic Flux Energy->AutophIn p62Acc p62/SQSTM1 Accumulation AutophIn->p62Acc Apoptosis Induction of Apoptosis p62Acc->Apoptosis

This compound inhibits autophagy and causes p62 accumulation by targeting mitochondrial complex I and depleting cellular ATP [1].

p62 in Autophagy and Experimental Guidance

The Role of p62

p62 (also known as SQSTM1) is not just a substrate degraded by autophagy; it is a multifunctional adaptor protein critical for selective autophagy [2] [3]. It binds to ubiquitinated proteins through its UBA domain and to LC3 on the forming autophagosome via its LIR domain, thereby shuttling cargo for degradation [4] [2]. p62 itself is degraded along with its cargo, and its accumulation is a key marker of inhibited autophagic flux [1].

Key Experimental Protocols

Based on the methodologies used in the search results, here are core protocols for investigating a compound's effect on p62 and autophagy:

  • Assessing Autophagic Flux via Immunoblotting [1] [5] [6]:

    • Key Indicators: Monitor the conversion of LC3-I to the lipidated LC3-II form (an increase indicates autophagosome accumulation) and the total levels of p62 (an increase suggests blocked degradation).
    • Protocol: Treat cells with the compound of interest (e.g., this compound) under both normal and autophagy-inducing conditions (e.g., starvation, rapamycin). Use lysosomal inhibitors like Bafilomycin A1 or Chloroquine in parallel to distinguish between increased autophagosome formation and blocked degradation. Extract proteins and perform immunoblotting using antibodies against LC3 and p62.
  • Monitoring p62 Dynamics via Immunofluorescence [6]:

    • Key Indicator: p62 forms distinct cytoplasmic puncta when autophagy is inhibited.
    • Protocol: Culture cells on coverslips, treat with the compound, then fix and permeabilize them. Stain with an anti-p62 antibody and a fluorescent secondary antibody. Analyze using fluorescence microscopy; an increase in the number and size of bright p62 puncta indicates impaired autophagic degradation.
  • Evaluating Mitochondrial Function (Critical for this compound-like compounds) [1]:

    • Key Indicator: The Oxygen Consumption Rate (OCR), a measure of mitochondrial respiration.
    • Protocol: Seed cells in a specialized XF96 cell culture plate. Treat with the compound and measure OCR in real-time using a Seahorse XF Analyzer. A dose-dependent decrease in OCR confirms inhibition of mitochondrial respiration.

Interpretation and Research Implications

The accumulation of p62 observed with this compound treatment is a consequence of general autophagy inhibition due to energy depletion [1]. This is distinct from a mechanism that would directly target p62's stability, interaction partners, or transcription.

When your experiments show p62 accumulation, it is crucial to determine if it is a direct or indirect effect. The experimental workflow below outlines the key steps to establish a compound's mechanism of action concerning p62 and autophagy:

G Start Observed p62 Accumulation Q1 Is overall autophagic flux inhibited? Start->Q1 Q2 Is the primary target a known autophagy regulator? (e.g., mTOR, Vps34, Mitochondrial function)? Q1->Q2 Yes Q3 Does p62 accumulation occur without changes in its mRNA or general protein synthesis? Q1->Q3 No IndirectMech Indirect Mechanism via General Autophagy Inhibition Q2->IndirectMech Yes Profiling Perform target identification/ profiling studies Q2->Profiling No DirectMech Potential Direct Mechanism on p62 Q3->DirectMech Yes Q3->Profiling No Profiling->DirectMech e.g., Binds p62 directly Profiling->IndirectMech e.g., Hits mitochondrial target

A decision workflow to guide the investigation of p62 accumulation mechanisms, distinguishing between direct and indirect effects.

References

Experimental Workflow for Assessing Mitochondrial Respiration

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below outlines a generalized protocol for evaluating compound effects on mitochondrial function, using high-resolution respirometry. You can adapt this workflow by introducing "Aumitin" at the appropriate stages.

G cluster_SUIT SUIT Protocol States Start Start CellPrep Cell Preparation & Permeabilization (HEK 293T, C2C12, H9c2, HL-1) Start->CellPrep Baseline Measure Routine Respiration (Basal OCR) CellPrep->Baseline Compound This compound Application (Dose- and Time-Dependent) Baseline->Compound SUIT Substrate-Uncoupler-Inhibitor Titration (SUIT) Compound->SUIT Leak NL: Leak State (Pyruvate, Malate, Digitonin) SUIT->Leak DataAnalysis Data Analysis (OCR, RCR, SRC) End End DataAnalysis->End OXPHOS NP: OXPHOS Capacity (+ADP) Leak->OXPHOS ETS NSP: ETS Capacity (+Succinate, FCCP) OXPHOS->ETS Residual ROX: Residual Respiration (+Rotenone, Antimycin A) ETS->Residual Residual->DataAnalysis

This workflow visualizes the key steps in a mitochondrial respiration assay. The central Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol is critical for dissecting specific aspects of mitochondrial function [1].

Key Mitochondrial Parameters and Quantitative Data Presentation

If you conduct experiments on this compound, you can structure your results using the following parameters. This table serves as a template for the quantitative data you would collect and analyze [1].

Respiratory Parameter Experimental Definition Biological Significance Sample Data (Control) Potential this compound Effect
Routine Respiration OCR in culture medium before permeabilization. Cellular basal metabolic rate under physiological conditions. ~23.0 amol·s⁻¹·x⁻¹ [1] To be measured.
Leak Respiration (NL) OCR after permeabilization + NADH-linked substrates (Pyruvate, Malate) but without ADP. Proton leak across the inner mitochondrial membrane; indicates uncoupling. ~6.1 amol·s⁻¹·x⁻¹ [1] To be measured.
OXPHOS Capacity (NP) Maximal OCR after NL state + saturating ADP. Maximal ATP production capacity fueled by NADH-pathway. Inhibited by Gentamicin & Ciprofloxacin [1] To be measured.
ETS Capacity (NSP) Maximum OCR after NP state + succinate & uncoupler (FCCP). Maximal electron transfer system capacity, independent of phosphorylation. Inhibited by Gentamicin & Ciprofloxacin [1] To be measured.
Spare Respiratory Capacity (SRC) Calculated as: ETS Capacity - Routine Respiration. Cell's ability to respond to increased energy demand; indicator of health and fitness. Enhanced by protective compounds (e.g., Amla) [2] To be measured.
Coupling Efficiency Calculated as: (OXPHOS - Leak) / OXPHOS. Efficiency of ATP synthesis versus proton leak. Decreased by membrane-damaging agents [1] To be measured.

Detailed Experimental Protocol

To investigate this compound's effects, you would typically follow a protocol based on high-resolution respirometry, as used in recent studies [1].

  • Cell Culture: Use mitochondrial-rich cell lines relevant to your research question.
    • HEK 293T cells: Often used for general toxicity screening, including antibiotic-induced nephrotoxicity [1].
    • Cardiac cells (H9c2, HL-1): Essential for assessing cardiotoxicity, a common off-target effect of drugs [3] [4].
    • C2C12 myotubes: Suitable for studies on skeletal muscle metabolism and bioenergetics [2].
  • Cell Permeabilization: Treat cells with a low concentration of digitonin (e.g., 2-5 µg/mL) to selectively permeabilize the plasma membrane while keeping mitochondria intact. This allows direct access to the mitochondrial network for the introduction of substrates and the test compound [1].
  • SUIT Protocol Execution: The core of the experiment involves sequentially injecting specific reagents into the respirometry chamber to probe different mitochondrial states [1] [2]. The order is critical and typically follows the workflow shown in the diagram above.
  • Data Normalization and Analysis: Normalize oxygen consumption rates (OCR) to total cellular protein content (pmol·min⁻¹·µg⁻¹ protein) or to cell number. Calculate key parameters like the Respiratory Control Ratio (RCR = OXPHOS/Leak) and Spare Respiratory Capacity (SRC) to quantify mitochondrial function and health.

Interpreting Potential Outcomes for this compound

Based on known mechanisms of other compounds, this compound could potentially affect mitochondrial respiration in several ways:

  • Inhibitor of Electron Transport Chain (ETC): It might act like Rotenone (Complex I inhibitor) or Antimycin A (Complex III inhibitor), shown to reduce OXPHOS and ETS capacity [3].
  • Uncoupler: It could act like FCCP, increasing leak respiration and dissipating the proton gradient without ATP production, leading to a high ETS capacity but low ATP yield [1].
  • Inducer of Mitochondrial Permeability Transition Pore (mPTP): This can cause mitochondrial swelling and a catastrophic collapse of respiration, often assessed by the cytochrome c test [1].
  • Protective Compound: Conversely, this compound might enhance function, similar to compounds like Amla or specific amino acid formulas, which have been shown to boost spare respiratory capacity and protect against stress [2] [4].

I hope this structured technical guide provides a solid foundation for your research into the effects of this compound. Should you obtain experimental data, you can directly populate the provided table and flowchart for a clear and professional presentation of your findings.

References

Comprehensive Technical Guide: Aumitin and Oxygen Consumption Rate (OCR) Analysis in Mitochondrial Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aumitin and Its Significance in Mitochondrial Research

This compound represents a novel diaminopyrimidine-based autophagy inhibitor discovered through phenotypic screening approaches that has demonstrated significant effects on mitochondrial function through inhibition of mitochondrial complex I. Identified in a 2018 study screening for autophagy inhibitors, this compound was found to potently inhibit mitochondrial respiration by targeting the NADH-CoQ reductase activity of complex I, similar to the well-characterized inhibitor rotenone [1]. The discovery of this compound emerged from research employing high-content screening using MCF-7 cells stably expressing the autophagosome marker eGFP-LC3 (MCF7-LC3), where it was identified as the most potent hit compound among diaminopyrimidine-based structures [1].

The significance of this compound extends beyond its immediate function as an autophagy inhibitor, as it has become a valuable chemical biology tool for investigating the crucial interrelationship between mitochondrial function and autophagy regulation. Research has demonstrated that this compound inhibits both starvation-induced and rapamycin-induced autophagy in a dose-dependent manner, suggesting it acts downstream of mTOR signaling [1]. This effect is mediated through its impact on mitochondrial respiration, as evidenced by the strong correlation between this compound's inhibition of autophagy and its suppression of mitochondrial oxygen consumption across multiple compound analogues [1]. The discovery of this compound has helped illuminate the fundamental principle that inhibition of mitochondrial respiration, regardless of the specific complex targeted, can result in significant autophagy suppression.

Quantitative Profiling of this compound and Analogues

Structure-Activity Relationship (SAR) Analysis

Comprehensive structure-activity relationship studies have revealed a strong correlation between the inhibition of mitochondrial respiration and autophagy suppression across a series of this compound analogues [1]. The quantitative data extracted from these studies demonstrate that compounds with medium potency in cell-based autophagy assays correspondingly exhibited reduced potency in mitochondrial respiration inhibition assays [1]. Critically, structurally related compounds that showed no activity in autophagy assays also failed to inhibit mitochondrial respiration, establishing a causal connection between these two effects [1].

Table 1: Structure-Activity Relationship of this compound Analogues

Compound Mitochondrial Respiration IC₅₀ (μM) HeLa Mitochondrial Respiration IC₅₀ (μM) MCF7 Starvation-Induced Autophagy IC₅₀ (μM) Rapamycin-Induced Autophagy IC₅₀ (μM)
This compound (1) 0.11 ± 0.21 0.44 ± 0.11 0.12 ± 0.07 0.24 ± 0.20
Compound 2 0.92 ± 0.15 1.78 ± 0.15 0.80 ± 0.30 0.81 ± 0.68
Compound 3 0.38 ± 0.13 0.65 ± 0.09 0.81 ± 0.16 0.29 ± 0.18
Compound 4 0.66 ± 0.08 1.32 ± 0.06 0.97 ± 0.47 0.16 ± 0.08
Compound 5 1.23 ± 0.16 8.21 ± 0.05 1.6 ± 0.60 4.1 ± 3.0
Compound 6 Inactive Inactive Inactive Inactive
Key Pharmacological Properties

This compound demonstrates potent biological activity at sub-micromolar concentrations, with an IC₅₀ of 0.12 ± 0.07 μM against starvation-induced autophagy and 0.24 ± 0.20 μM against rapamycin-induced autophagy in MCF7-LC3 cells [1]. Mitochondrial respiration inhibition occurs with similar potency, showing IC₅₀ values of 0.11 ± 0.21 μM in HeLa cells and 0.44 ± 0.11 μM in MCF7 cells [1]. The compound effectively inhibits LC3 lipidation in a dose-dependent manner in both starved and rapamycin-treated cells and blocks degradation of the autophagy substrate p62, confirming inhibition of autophagic flux [1].

Additional functional characterization revealed that this compound induces apoptotic cell death under nutrient-starvation conditions, as demonstrated by increased caspase 3/7 activation [1]. The compound's effects are rapid and likely represent primary inhibition of mitochondrial function rather than secondary consequences of autophagy inhibition, based on the temporal dynamics of respiratory suppression [1]. Specificity screening against 419 kinases revealed only weak inhibition of PI4KB and PI3KC2G at 1 μM concentration, and highly selective inhibitors of these kinases did not reproduce the autophagy inhibition phenotype, suggesting these are not responsible for this compound's primary effects [1].

Oxygen Consumption Rate (OCR) Measurement Platforms and Technologies

Comparison of OCR Measurement Platforms

The measurement of oxygen consumption rates has become a fundamental technique in mitochondrial research, with several technological platforms available each offering distinct advantages and limitations [2]. The selection of an appropriate measurement platform depends on multiple factors including the biological model system, required throughput, sample availability, and specific research questions being addressed [2].

Table 2: Comparison of OCR Measurement Platforms and Applications

Platform Type Examples Throughput Sample Requirements Key Advantages Key Limitations

| Chamber-based Platinum Electrodes | Oroboros O2k, Hansatech Oxygraph | Low (1-2 samples simultaneously) | Higher sample amounts required | • Direct oxygen measurement • Suitable for very low OCR • Multiparametric capabilities • Easy data access | • Lower throughput • Cleaning between runs • Limited automation | | Microplate-based Fluorometric Systems | Agilent Seahorse XF Analyzers | High (8-96 wells simultaneously) | Minimal sample material | • High throughput • Minimal sample requirements • Automated injection system • Simultaneous ECAR measurement | • Higher instrument cost • Limited injection cycles (typically 4) • Proprietary software and consumables | | Fluorescent Assay Kits | MitoXpress, Cayman OCR Assay | Medium to High | Small sample volumes | • Compatible with standard plate readers • Lower initial cost • Flexible experimental design | • Semi-quantitative results • Less automated • Potential for measurement artifacts | | Custom Microscopy-Based Approaches | Gap Cover Glass (GCG) method | Low | Small cell numbers on coverslips | • Very low cost • Uses existing microscopy equipment • Maintains cell-adhesion conditions | • Very low throughput • Manual operation • Technical expertise required |

Platform Selection Considerations

When planning OCR measurements, researchers must consider multiple factors to ensure experimental appropriateness and data quality. The Agilent Seahorse XF Analyzer platform has gained significant popularity due to its user-friendly operation and ability to simultaneously measure both OCR and extracellular acidification rate (ECAR) in a miniaturized format [2]. This platform is particularly valuable for screening applications where multiple experimental conditions must be tested in parallel [3]. However, chamber-based systems like the Oroboros O2k provide superior flexibility for multiparametric measurements and are more appropriate for very low respiration rates or when simultaneous measurement of other parameters like reactive oxygen species production is required [2].

For researchers with limited budgets or specialized sample requirements, customizable approaches like the Gap Cover Glass method may be appropriate, though they require more technical expertise and offer significantly lower throughput [3]. Recent methodological advances have extended OCR measurements to diverse model systems including intact tissues [4], plant mitochondria [5], and small organism models like C. elegans [6], significantly expanding the applications of respirometry in biological research.

Experimental Protocols for OCR Assessment

Standardized Seahorse XF Protocol for Mammalian Cells

The Agilent Seahorse XF Analyzer has become the most widely utilized platform for OCR measurements in mammalian cells due to its standardized workflows and high reproducibility [1] [2]. The typical mitochondrial stress test protocol utilizes sequential injections of specific inhibitors to dissect various components of mitochondrial function:

  • Basal Measurement: Cells are measured in base medium (typically XF Base Medium supplemented with 1-10 mM glucose, 1-2 mM glutamine, and 1 mM pyruvate) to establish baseline OCR [2].
  • Oligomycin Injection: ATP-linked respiration is measured following injection of oligomycin (1-2 μM final concentration), which inhibits ATP synthase (Complex V) [2]. The reduction in OCR from basal levels represents the portion of respiration dedicated to ATP production.
  • FCCP Injection: The protonophore FCCP (0.5-2 μM final concentration) is injected to collapse the proton gradient across the inner mitochondrial membrane, unmasking the maximal respiratory capacity of the electron transport chain [2]. The optimal FCCP concentration must be determined empirically for each cell type to avoid toxicity.
  • Rotenone/Antimycin A Injection: A combination of rotenone (0.5-1 μM final concentration) and antimycin A (0.5-1 μM final concentration) is injected to completely inhibit mitochondrial respiration by targeting Complex I and III, respectively [2]. The remaining OCR represents non-mitochondrial respiration.
Specialized Protocols for Complex Systems

Plant Mitochondria Protocol: Measurements in plant mitochondria require specific modifications to standard protocols, including the use of malate as a respiratory substrate instead of the pyruvate/malate combination used for mammalian systems [5]. Additionally, the inhibitor cocktail must include benzhydroxamic acid (BHAM) to account for the presence of alternative oxidase in plant mitochondria [5]. The typical injection sequence includes: (1) ADP to initiate phosphorylating respiration, (2) oligomycin to inhibit ATP synthase, (3) FCCP to uncouple respiration, and (4) a mixture of rotenone, antimycin A, and BHAM to completely inhibit oxygen consumption [5].

Intact Tissue Measurements: OCR assessment in intact tissue samples requires specialized preparation techniques to maintain tissue viability while allowing sufficient oxygen diffusion [4]. For murine heart and lung tissues, multiple transversal cuts are made with a scalpel to create thin tissue samples that cover the bottom of a Seahorse Islet Plate well [4]. Samples of approximately 1 mm² for heart and 0.5 mm² for lung tissue (corresponding to 200 and 80 μg of protein, respectively) have been shown to provide reproducible results while maintaining tissue viability during the measurement period [4].

C. elegans Protocol: OCR measurement in the nematode C. elegans requires careful consideration of animal number, body size, measurement duration, and bacterial food source [6]. Using the Resipher system or similar platforms, synchronized day 1 adult animals are transferred to assay wells in M9 buffer, with typical measurements utilizing 10-30 animals per well [6]. The presence of bacteria must be carefully controlled or eliminated as they contribute significantly to background oxygen consumption [6].

This compound Mechanism of Action and Mitochondrial Targeting

This compound functions as a direct inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest complex of the mitochondrial electron transport chain [1]. This mechanism was confirmed through both cellular assays and biochemical studies using isolated mitochondria, which demonstrated that this compound specifically inhibits pyruvate/malate-driven respiratory activity in a manner identical to rotenone, a well-characterized complex I inhibitor [1].

The following diagram illustrates the molecular mechanism of this compound and its cellular consequences:

G This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Direct Inhibition OCR Oxygen Consumption Rate (OCR) ComplexI->OCR Decreases ATP ATP Production ComplexI->ATP Reduces ROS ROS Generation ComplexI->ROS Increases MMP Mitochondrial Membrane Potential ComplexI->MMP Dissipates Autophagy Autophagy Inhibition OCR->Autophagy Suppresses ATP->Autophagy Energy Depletion Apoptosis Apoptotic Cell Death ROS->Apoptosis Induces MMP->Apoptosis Promotes

Mechanism of this compound action: this compound directly inhibits mitochondrial complex I, leading to reduced oxygen consumption, ATP depletion, and increased ROS generation, ultimately suppressing autophagy and promoting apoptosis.

Evaluation of this compound in an in vitro NADH-CoQ reductase assay using isolated mitochondria confirmed that it directly inhibits the NADH-CoQ reductase activity of complex I, similar to rotenone [1]. This inhibition disrupts the normal flow of electrons through the electron transport chain, reducing the proton gradient across the inner mitochondrial membrane and thereby decreasing ATP synthesis through oxidative phosphorylation [1]. The resulting bioenergetic crisis triggers multiple cellular responses including activation of compensatory metabolic pathways and ultimately can lead to apoptotic cell death under conditions of nutrient stress [1].

The discovery that this compound and other mitochondrial inhibitors targeting different respiratory complexes all produce similar autophagy inhibition phenotypes suggests that mitochondrial respiration itself is essential for autophagy regulation, rather than this being a specific property of complex I inhibition [1]. This highlights the fundamental importance of mitochondrial function in cellular catabolic processes and demonstrates how small molecules like this compound can serve as valuable tools for dissecting these complex metabolic relationships.

Research Applications and Integration in Drug Discovery

This compound represents an important example of how phenotypic screening approaches can identify novel chemical tools for investigating fundamental biological processes [1]. Its discovery followed a trajectory from initial phenotypic screening through target identification and mechanistic validation, providing a comprehensive characterization pathway for chemical biology probes [1]. The strong correlation between mitochondrial respiration inhibition and autophagy suppression observed with this compound and its analogues has helped establish the general principle that mitochondrial function is intrinsically linked to autophagy regulation [1].

The concept of pseudo-natural products exemplified by related pyrano-furo-pyridone (PFP) compounds demonstrates how fragment-based design strategies can yield novel chemotypes with specific bioactivities [7]. These compounds occupy areas of chemical space not covered by existing natural products but retain favorable physicochemical properties for biological activity, as evidenced by their NP-likeness scores and positioning in lead-like chemical space [7]. Similar to this compound, PFP pseudo-natural products were found to be structurally novel inhibitors of mitochondrial complex I, further validating this target for chemical probe development [7].

From a drug discovery perspective, mitochondrial complex I inhibitors have potential applications in several therapeutic areas, including cancer therapy where targeting metabolic dependencies of tumor cells represents a promising strategy [1]. However, the therapeutic window for such approaches may be narrow due to the essential nature of mitochondrial function in normal cells. The research use of this compound as a chemical probe continues to provide insights into the complex interplay between cellular energy status and degradative pathways, with implications for understanding various pathological conditions including cancer, neurodegenerative diseases, and metabolic disorders [1].

Conclusion

This compound serves as a prototypical example of how modern chemical biology approaches can yield valuable tools for investigating complex physiological processes. Its well-characterized mechanism as a mitochondrial complex I inhibitor, coupled with comprehensive profiling of its effects on autophagy and cellular metabolism, makes it an important reference compound in both mitochondrial and autophagy research. The strong structure-activity relationships observed with this compound analogues provide clear guidance for further chemical optimization and demonstrate the fundamental connection between mitochondrial electron transport function and autophagic regulation.

References

Aumitin structure-activity relationship SAR

Author: Smolecule Technical Support Team. Date: February 2026

Known Properties and Discovery of Aumitin

This compound was identified as a novel autophagy inhibitor through a phenotypic screening approach. The key findings from its discovery are summarized in the table below [1].

Property Description
Primary Activity Inhibition of macroautophagy [1]
Molecular Target Mitochondrial complex I (NADH:ubiquinone oxidoreductase) [1]
Biological Consequence Inhibition of mitochondrial respiration, leading to disruption of cellular energy metabolism essential for autophagy [1]
Discovery Context Identified as a tool compound to dissect metabolic pathways; study confirmed that autophagy inhibition is a general effect of various mitochondrial inhibitors [1]

How to Proceed with SAR Studies for this compound

The absence of detailed SAR in the literature means that elucidating the structure-activity relationship for this compound would be a primary research endeavor. The following diagram outlines a potential workflow for this process, based on standard practices in medicinal chemistry [2] [3].

workflow Start Start: this compound Core Structure Design Design Analogues Start->Design Synthesize Synthesize & Purify Design->Synthesize Test Biological Testing Synthesize->Test Analyze SAR Analysis Test->Analyze Iterate Iterate Optimization Analyze->Iterate Generate new hypotheses Iterate->Design

Figure 1: A proposed iterative workflow for establishing the structure-activity relationship (SAR) of this compound.

The key steps involved in this workflow would be:

  • Analogue Design: Systematically modify the this compound structure. This involves:

    • Medicinal Chemistry Strategies: A common approach is to conduct a "scaffold pruning" study to identify the minimal pharmacophore, followed by a "SAR expansion" where different functional groups are introduced or altered [3]. This helps in understanding which parts of the molecule are critical for activity and which can be modified to improve properties.
    • Computational Guidance: Using in silico methods to predict the activity of new molecules and prioritize which analogues to synthesize can greatly accelerate the process. It is crucial to define the "domain of applicability" for these models to understand the reliability of their predictions [2].
  • Synthesis and Purification: The designed analogues must be synthesized using organic chemistry methods. It is critical to confirm the identity and high purity (e.g., >95% by LC-MS and NMR) of all new compounds before biological testing [3].

  • Biological Testing: The synthesized analogues should be evaluated in relevant biological assays to quantify their activity. For this compound, this would include:

    • Target-Based Assays: Directly measure the inhibition of mitochondrial complex I activity.
    • Phenotypic Assays: Use unbiased, multiparametric assays like the "cell painting" assay, which was instrumental in this compound's discovery [1]. This can reveal if structural changes lead to "mechanism hopping" (unintended changes in the primary mechanism of action) or off-target effects, which is often indicated by an erratic SAR [3].

Suggestions for Further Research

Given the current lack of published SAR data, here are practical steps you could take to acquire the necessary information:

  • Contact the Authors: Reach out to the corresponding authors of the primary research paper [1]. They are the most likely source of preliminary, unpublished SAR data.
  • Patent Literature Search: Conduct a thorough search of patent databases. Patents often contain extensive SAR data years before it appears in journals [3].
  • Commercial Compound Suppliers: Inquire with companies that specialize in bioactive small molecules or screening libraries. They may offer this compound or its analogues for research use, which can be a source of structural information.

References

In Vitro Evaluation of Beta-Lactam/Beta-Lactamase Inhibitor Combinations: An Application Note for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a standardized framework for the in vitro assessment of novel beta-lactam antibiotics combined with beta-lactamase inhibitors, based on contemporary methodologies and analyses of the antibacterial pipeline [1] [2].

Introduction

The discovery of penicillin in the 1940s, for which the Nobel Prize was awarded in 1945, revolutionized medicine [3]. However, the subsequent emergence and global spread of antimicrobial resistance (AMR), particularly through bacterial enzymes like beta-lactamases, now poses a severe threat to public health [3] [2]. Beta-lactamase inhibitors (BLIs), such as clavulanic acid, avibactam, vaborbactam, and relebactam, are crucial for restoring the efficacy of beta-lactam antibiotics against resistant pathogens [4] [1]. This application note details a comprehensive in vitro protocol to evaluate the potency and synergy of new beta-lactam/BLI combinations against multidrug-resistant bacteria.

Materials and Reagents

  • Test Compounds: Prepare stock solutions of the beta-lactam antibiotic and the beta-lactamase inhibitor in an appropriate solvent (e.g., sterile water, DMSO). Aliquot and store at -80°C.
  • Bacterial Strains: Use clinical isolates or reference strains from culture collections. The panel should include Gram-negative bacteria such as Enterobacterales (e.g., K. pneumoniae) and Pseudomonas aeruginosa, characterized for their resistance mechanisms:
    • Extended-spectrum beta-lactamase (ESBL) producers
    • Carbapenemase producers (e.g., KPC, NDM, OXA-48, VIM)
    • AmpC beta-lactamase hyperproducers [1]
  • Growth Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA), as standardized by the Clinical and Laboratory Standards Institute (CLSI).
  • Specialized Media for AST: For testing cefiderocol, an iron-depleted cation-adjusted Mueller-Hinton broth is required [1].
  • Equipment: Microplate incubator, spectrophotometer, automated broth microdilution systems, pipettes, and sterile consumables.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the reference standard for antimicrobial susceptibility testing (AST) due to its high reproducibility and accuracy, especially for challenging antibiotics like cefiderocol [1].

Workflow:

  • Preparation: Dilute the beta-lactam antibiotic in a series of doubling concentrations in MHB across a 96-well microtiter plate.
  • Combination: A fixed, sub-inhibitory concentration of the beta-lactamase inhibitor (e.g., 4 mg/L for avibactam) is added to each well containing the antibiotic [1].
  • Inoculation: Inoculate each well with a standardized bacterial suspension adjusted to ~5 × 10⁵ CFU/mL.
  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
  • Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

The diagram below illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC).

Start Start MIC Determination P1 Prepare antibiotic serial dilutions Start->P1 P2 Add fixed concentration of beta-lactamase inhibitor P1->P2 P3 Inoculate with standardized bacterial suspension P2->P3 P4 Incubate plate (35°C, 18-24 hours) P3->P4 P5 Measure visible growth inhibition P4->P5 End Record MIC Value P5->End

Disk Diffusion Assay

While broth microdilution is the gold standard, disk diffusion offers a cost-effective screening alternative. It is highly sensitive to media composition, and validation is required [1].

Workflow:

  • Inoculum Preparation: Adjust a bacterial suspension to the 0.5 McFarland standard.
  • Lawn Culture: Evenly swab the suspension onto the surface of an MHA plate.
  • Disk Application: Place antibiotic-impregnated disks on the agar. For synergy testing, a disk containing the beta-lactam/BLI combination can be compared to a disk with the beta-lactam alone.
  • Incubation and Measurement: Incubate at 35°C for 16-18 hours. Measure the diameter of the inhibition zone around each disk.
Spectrophotometric Beta-Lactamase Inhibition Assay

This method directly measures the inhibitory activity of the BLI against purified beta-lactamase enzymes, as described in early studies of clavulanic acid [4].

Workflow:

  • Reaction Setup: In a cuvette, mix a purified beta-lactamase enzyme (e.g., TEM-1, SHV-1, KPC) with the inhibitor.
  • Incubation: Allow the enzyme and inhibitor to pre-incubate for a fixed time (e.g., 10 minutes).
  • Substrate Addition: Add a nitrocefin, a chromogenic cephalosporin that changes color upon hydrolysis.
  • Kinetic Measurement: Immediately monitor the change in absorbance at 482 nm over time using a spectrophotometer. A reduction in the rate of hydrolysis indicates effective inhibition.

Data Analysis and Interpretation

Key Quantitative Parameters

The following parameters should be calculated and reported for a comprehensive analysis.

Parameter Description & Formula Interpretation
MIC50/MIC90 The minimum inhibitory concentration required to inhibit the growth of 50% or 90% of isolates, respectively. Measures potency and establishes epidemiological cut-offs.
Fraction Inhibitory Concentration (FIC) Index FIC Index = (MIC of drug A in combo/MIC of drug A alone) + (MIC of drug B in combo/MIC of drug B alone). Defines synergy (FIC ≤0.5), additive effect (0.5< FIC ≤1), indifference (1< FIC ≤4), or antagonism (FIC >4).
Inhibition Zone Diameter Diameter of the clear zone around an antibiotic disk, measured in millimeters. Used with CLSI/FDA breakpoint tables to categorize isolates as Susceptible, Intermediate, or Resistant.
Activity Profile Table

The activity of a new beta-lactam/BLI combination should be summarized against a panel of strains with defined resistance mechanisms. The table below provides a generalized profile based on newer agents like ceftazidime/avibactam and meropenem/vaborbactam [1].

Antibacterial Spectrum / Resistance Mechanism Expected Activity of New BLI Combination Key Clinical Considerations
ESBL-Producing *Enterobacterales* High A primary indication for BL/BLI combinations.
KPC-Producing *Enterobacterales* High Agents like avibactam and vaborbactam are effective.
Metallo-β-Lactamase (MBL) Producers None A significant gap; combinations are ineffective unless the BLI is active against MBLs (e.g., aztreonam/avibactam) [1].
OXA-48-like Producers Variable Avibactam-containing combinations are often active.
Acinetobacter baumannii Limited Not a reliable target for most new BL/BLI combinations [1].
Pseudomonas aeruginosa Moderate to High Potency can vary significantly based on the specific BLI and the strain's other resistance mechanisms.

Troubleshooting and Technical Notes

  • Atypical Morphology in Disk Diffusion: Be aware of isolated colonies within the inhibition zone. Ignoring them can lead to false susceptibility, while over-interpreting can lead to false resistance. In such cases, confirm with broth microdilution [1].
  • Handling the Area of Technical Uncertainty (ATU): When results fall into the ATU (e.g., for cefiderocol), the isolate should be reported as "uncategorizable," and a reference method like broth microdilution must be used for a definitive result [1].
  • Quality Control: Implement routine QC using standard reference strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) to ensure the accuracy and precision of all test results.

Conclusion

With a fragile antibacterial research and development pipeline and only 5 of 90 agents in development targeting WHO "critical" priority pathogens, robust in vitro models are more critical than ever [2]. The protocols outlined here provide a foundational framework for efficiently profiling novel beta-lactam/BLI combinations, guiding their development, and ultimately helping to address the escalating AMR crisis.


References

Aumitin autophagy assay concentration

Author: Smolecule Technical Support Team. Date: February 2026

Aumitin at a Glance

This compound is a diaminopyrimidine-based compound identified as an autophagy inhibitor. Its primary characterized activity is the dose-dependent inhibition of autophagy induced by both starvation and rapamycin treatment [1] [2]. The table below summarizes its key biological and physicochemical properties.

Table 1: Profile of this compound

Property Description
Bioactivity Autophagy inhibitor; suppresses mitochondrial respiration by targeting Complex I [1] [2].
Reported IC₅₀ 0.12 μM (starvation-induced autophagy); 0.24 μM (rapamycin-induced autophagy) [1] [2].
Molecular Weight 429.90 g/mol [1] [2].
Molecular Formula C₂₄H₂₀ClN₅O [1] [2].
CAS Number 946293-78-3 [1] [2].
Solubility ~100 mg/mL (~232.61 mM) in DMSO [2]. Solubility in water is expected to be low.
Physical Form White to off-white solid powder [2].

Experimental Protocols

The core activity of this compound has been established in assays measuring the inhibition of induced autophagy. The following protocols are adapted from the literature citing its use [1] [2].

Protocol 1: Inhibiting Starvation-Induced Autophagy

This protocol is suitable for experiments in various mammalian cell lines (e.g., HEK293T, HeLa, MEFs).

  • Cell Preparation: Seed cells in complete growth medium and allow them to adhere and grow to 60-80% confluence.
  • Starvation Induction: Replace the complete medium with starvation medium (e.g., EBSS, or a balanced salt solution without serum and amino acids).
  • This compound Treatment: Concurrently with the medium change, treat cells with this compound. A range of concentrations from 0.05 μM to 1 μM is recommended, with 0.12 μM as a starting point for achieving half-maximal inhibition. The final concentration of the vehicle (DMSO) should be kept constant and below 0.1% (v/v) in all groups.
  • Incubation: Incubate cells under these conditions for 2 to 6 hours at 37°C and 5% CO₂.
  • Autophagy Analysis: Proceed with your chosen method to analyze autophagic activity (see Section 4.1 for validated methods).
Protocol 2: Inhibiting Rapamycin-Induced Autophagy

This protocol tests the inhibition of a chemically induced autophagic pathway.

  • Cell Preparation: Seed cells in complete growth medium as in Protocol 1.
  • Co-treatment: Treat cells with both an autophagy inducer and this compound. * Inducer: Use rapamycin at a typical working concentration of 100-200 nM. * Inhibitor: Use this compound at a range of 0.1 μM to 0.5 μM, with 0.24 μM as a reference IC₅₀ value.
  • Incubation and Analysis: Incubate for 4 to 8 hours and then analyze autophagy.

Autophagy Assay Methods

To confirm the inhibitory effect of this compound, the following well-established autophagy assays are recommended. These methods can be applied to the samples generated from the protocols above.

Western Blot for LC3 Lipidation

This is one of the most common methods to monitor autophagy [3].

  • Principle: Autophagy induction causes the cytosolic form of LC3 (LC3-I) to be lipidated to a phosphatidylethanolamine-conjugated form (LC3-II), which migrates faster on SDS-PAGE gels. An inhibitor like this compound should reduce the accumulation of LC3-II.
  • Key Consideration: An increase in LC3-II can indicate either induction of autophagy or a block in the downstream degradation steps. To measure autophagic flux (the complete process), it is essential to perform the assay in the presence and absence of lysosomal inhibitors like bafilomycin A1 (Baf A1) or chloroquine [3] [4]. A true inhibitor will show lower LC3-II levels even with lysosomal inhibition.
Fluorescence Microscopy

This method visualizes autophagosome formation in cells [5] [6].

  • Principle: Cells are transfected with a fluorescent protein (e.g., GFP) tagged to LC3. During autophagy, LC3 translocates to autophagosomal membranes, appearing as distinct puncta in the cytoplasm. This compound treatment should reduce the number of these puncta compared to induced-only controls.
  • Workflow: The experimental workflow for this assay can be visualized as follows:

microscopy_workflow Start Seed and Transfect Cells with GFP-LC3 Induce Induce Autophagy (e.g., Starvation) Start->Induce Treat Treat with this compound or Vehicle Induce->Treat Fix Fix and Mount Cells Treat->Fix Image Image via Fluorescence Microscope Fix->Image Analyze Quantify GFP-LC3 Puncta Image->Analyze

Flow Cytometry-Based Quantification

This method allows for the rapid, quantitative analysis of autophagic activity in a high-throughput format [5].

  • Principle: A specialized protocol uses mild permeabilization to wash out soluble cytoplasmic GFP-LC3-I, leaving behind the membrane-associated GFP-LC3-II bound to autophagosomes. The retained fluorescence, measured by flow cytometry, correlates with autophagosome amount [5]. This compound treatment should decrease this signal.
  • Advantage: This method is robust, sensitive, and suitable for screening applications, providing objective numerical data from a large number of cells [5].

Critical Considerations for Experimental Design

  • Confirm Solubility and Prepare Stocks: this compound has high solubility in DMSO. Prepare a concentrated stock solution (e.g., 10-50 mM in DMSO), aliquot it, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles [2].
  • Include Essential Controls: Every experiment must include:
    • Vehicle Control: Cells treated with DMSO only.
    • Induction Control: Cells with autophagy induced (e.g., by starvation or rapamycin).
    • Inhibition Control: Induced cells treated with a known autophagy inhibitor like this compound.
    • Lysosomal Inhibition (for Flux): Cells treated with both an inducer and Baf A1, with and without this compound.
  • Interpretation of LC3-II Data: As highlighted in the guidelines, an accumulation of LC3-II can be misleading. It is crucial to determine whether an increase is due to enhanced induction or blocked degradation. Using lysosomal inhibitors to measure flux is the definitive approach to confirm that a compound like this compound is genuinely inhibiting the formation of autophagosomes [3] [4].
  • Off-Target Effects: Be aware that this compound also inhibits mitochondrial respiration by targeting Complex I [1] [2]. This off-target effect could indirectly influence cellular energy status and autophagy, so results should be interpreted with caution. Using multiple assays to monitor autophagy helps build a more conclusive case.

Troubleshooting Guide

Table 2: Common Issues and Solutions

Problem Possible Cause Suggested Solution
No inhibitory effect Concentration too low; incubation time too short. Perform a dose-response curve (0.01-1 µM); extend treatment time.
High cell death This compound concentration is toxic. Reduce concentration; check cell viability (e.g., with MTT assay) after treatment.
High background in microscopy Autofluorescence or non-specific staining. Include untransfected controls to set background levels; optimize washing steps.
Weak LC3-II band on Western Blot Insufficient induction of autophagy. Confirm induction method is working; use a positive control (e.g., starved cells).
Inconsistent flow cytometry data Inconsistent cell permeabilization. Strictly adhere to permeabilization times and temperatures [5].

References

Aumitin: Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Aumitin is a novel diaminopyrimidine-based compound identified as a potent autophagy inhibitor through phenotypic screening. It exerts its effect by inhibiting mitochondrial complex I (NADH-CoQ reductase), which disrupts cellular energy metabolism and subsequently blocks autophagic flux. This makes it a valuable chemical tool for studying the interconnection between mitochondrial function and autophagy [1] [2].

Key Characteristics

  • Chemical Formula: C₂₄H₂₀ClN₅O [3]
  • Molecular Weight: 429.9 g/mol [3]
  • CAS Number: 946293-78-3 [3]

Quantitative Activity Profile of this compound

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in key biological assays, demonstrating its potency and primary mechanism of action.

Assay Description Cell Line(s) Used Reported IC₅₀ Value
Starvation-Induced Autophagy Inhibition (measured by eGFP-LC3 accumulation) MCF-7 (MCF7-LC3) 0.12 ± 0.07 µM [1] [2] [3]
Rapamycin-Induced Autophagy Inhibition (measured by eGFP-LC3 accumulation) MCF-7 (MCF7-LC3) 0.24 ± 0.20 µM [1] [2] [3]
Mitochondrial Respiration Inhibition (measured by Oxygen Consumption Rate, OCR) HeLa 0.11 ± 0.21 µM [2]
Mitochondrial Respiration Inhibition (measured by Oxygen Consumption Rate, OCR) MCF-7 0.44 ± 0.11 µM [2]
In Vitro NADH-CoQ Reductase Inhibition (direct complex I activity assay) Isolated mitochondria Similar to rotenone, a known complex I inhibitor [2]

Detailed Experimental Protocols

Protocol 1: Inhibiting Autophagy in Cell-Based Assays

This protocol is adapted from the original phenotypic screening and validation experiments [1] [2].

1.1. Cell Culture and Autophagy Induction

  • Cell Lines: MCF-7 cells stably expressing eGFP-LC3 (MCF7-LC3) are commonly used.
  • Starvation-Induced Autophagy: Replace standard growth medium (e.g., MEM) with starvation medium, such as Earle's Balanced Salt Solution (EBSS).
  • Rapamycin-Induced Autophagy: Treat cells with 100 nM rapamycin in standard growth medium (e.g., MEM).

1.2. This compound Treatment

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Aliquot and store at -80°C.
  • During autophagy induction, treat cells with this compound across a dose-response curve (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO at the same concentration, typically ≤0.1%).
  • Incubate for 2-4 hours to observe the inhibitory effect.

1.3. Readout and Analysis

  • Fluorescence Microscopy: Quantify the number of eGFP-LC3 puncta per cell. This compound treatment will cause a dose-dependent reduction in puncta formation.
  • Western Blotting:
    • Analyze LC3 lipidation: this compound reduces the conversion of LC3-I to the lipidated LC3-II form.
    • Monitor p62/SQSTM1 degradation: this compound inhibits autophagic flux, leading to the accumulation of p62.
Protocol 2: Assessing Impact on Mitochondrial Respiration

This protocol utilizes the Seahorse XF Analyzer to directly measure this compound's effect on mitochondrial function in live cells [1] [2].

2.1. Cell Preparation

  • Seed the desired cells (e.g., MCF-7 or HeLa) in a Seahorse XF96 cell culture microplate at an appropriate density (e.g., 20,000-40,000 cells per well) and culture for 24 hours.

2.2. Sensor Cartridge Calibration

  • Hydrate the Seahorse XF96 sensor cartridge in XF Calibrant at 37°C in a non-CO₂ incubator overnight before the assay.

2.3. Assay Run

  • Replace growth medium with Seahorse XF Base Medium, supplemented with 1 mM pyruvate, 2 mM glutamine, and 10 mM glucose (pH 7.4). Incubate for 45-60 minutes at 37°C without CO₂.
  • Load this compound (or DMSO control) into the injection ports of the sensor cartridge. The standard assay utilizes sequential injections of:
    • Port A: this compound at various concentrations.
    • Port B: 1 µM oligomycin (ATP synthase inhibitor).
    • Port C: 125 nM FCCP (mitochondrial uncoupler).
    • Port D: A mixture of 1 µM rotenone (complex I inhibitor) and 1 µM antimycin A (complex III inhibitor).
  • The instrument will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time. This compound will cause a rapid, dose-dependent decrease in basal OCR and an increase in ECAR, indicating a shift from oxidative phosphorylation to glycolysis.
Protocol 3: Confirming Direct Complex I Inhibition

This assay confirms that this compound directly targets mitochondrial complex I, rather than affecting NADH supply [2].

3.1. Mitochondria Isolation

  • Isolate mitochondria from mammalian cells or rodent liver using standard differential centrifugation techniques.

3.2. NADH-CoQ Reductase Activity Assay

  • Use a commercially available complex I enzyme activity kit or establish a reaction system to monitor the oxidation of NADH to NAD⁺, which is accompanied by a decrease in absorbance at 340 nm.
  • The reaction mixture typically contains isolated mitochondria, NADH, and coenzyme Q₁ (CoQ₁) as a substrate in an appropriate buffer.
  • Initiate the reaction and monitor the kinetic change in absorbance. Add this compound (or rotenone as a positive control) to the reaction. Direct inhibition of complex I will result in a decreased rate of NADH oxidation.

Mechanism of Action and Workflow

The following diagram illustrates this compound's mechanism of action and its integration into a combined experimental workflow for characterizing autophagy inhibitors.

G This compound Inhibits Autophagy via Mitochondrial Complex I cluster_workflow Experimental Workflow for Characterization This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Inhibits Inhibited_Autophagy Inhibited Autophagic Flux This compound->Inhibited_Autophagy Step1 1. Validate Phenotype (Autophagy Inhibition) This compound->Step1 ATP_Production ATP Production Mitochondrion->ATP_Production Autophagosome_Formation LC3 Lipidation & Autophagosome Formation ATP_Production->Autophagosome_Formation Requires Energy Autophagy_Initiation Autophagy Initiation (e.g., by Starvation) Autophagy_Initiation->Autophagosome_Formation Step2 2. Identify Mechanism (Mitochondrial Respiration) Step1->Step2 Step3 3. Confirm Molecular Target (Complex I Assay) Step2->Step3

Key Considerations for Researchers

  • Cytotoxicity and Apoptosis: this compound enhances starvation-induced cell death and induces apoptosis in starved cells, as measured by caspase 3/7 activation. This should be controlled for in autophagy survival assays [1].
  • Specificity: this compound showed weak activity against only 2 out of 419 kinases screened (PI4KB and PI3KC2G), and selective inhibitors of these kinases did not mimic its autophagy effects, confirming that its primary mechanism is through complex I inhibition [1] [2].
  • Structure-Activity Relationship (SAR): The strong correlation between a compound's potency in inhibiting mitochondrial respiration and its potency in inhibiting autophagy within the diaminopyrimidine series strongly supports a causal link between these two effects [2].
  • Solubility and Storage: this compound is soluble in DMSO (up to 90 mg/mL or 209 mM). Stock solutions should be prepared in DMSO, aliquoted, and stored at -80°C. Avoid repeated freeze-thaw cycles [3].

References

Comprehensive Application Notes and Protocols for Aumitin in Autophagy Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aumitin and Its Role in Autophagy Inhibition

This compound is a novel diaminopyrimidine-based compound identified as a potent autophagy inhibitor through phenotypic screening. Discovered in 2018, this compound has emerged as a valuable chemical tool for investigating the molecular interplay between mitochondrial function and autophagy regulation. Unlike many autophagy inhibitors that target the core autophagic machinery directly, this compound operates through the unique mechanism of inhibiting mitochondrial respiration by specifically targeting complex I of the electron transport chain. This mechanism highlights the critical dependence of autophagy on functional mitochondrial respiration and cellular energy metabolism, providing researchers with a means to investigate the metabolic requirements of autophagic processes.

The discovery of this compound came at a time when the scientific community was increasingly recognizing the importance of mitochondrial function in regulating autophagy. As a self-degradative process essential for cellular homeostasis, autophagy plays dual roles in cell survival and death, making its precise regulation crucial for understanding various pathological conditions including cancer, neurodegenerative diseases, and infection. This compound has proven particularly valuable in dissecting autophagy mechanisms because it operates downstream of mTOR, allowing researchers to investigate autophagy regulation independently of this canonical pathway. The following sections provide comprehensive application notes and detailed protocols for implementing this compound in autophagy research, including quantitative data comparisons, standardized experimental workflows, and methodological considerations for various research applications.

Chemical Properties and Mechanism of Action

Basic Characteristics of this compound
  • Chemical class: Diaminopyrimidine-based compound
  • Molecular target: Mitochondrial complex I (NADH:ubiquinone oxidoreductase)
  • Primary activity: Inhibition of mitochondrial respiration and autophagy
  • Solubility: Compatible with DMSO for stock solutions
  • Storage conditions: -20°C in anhydrous conditions for long-term stability
Molecular Mechanism

This compound exerts its effects through direct inhibition of mitochondrial complex I, as confirmed through both cellular assays and semi-intact mitochondrial preparations. Specifically, this compound inhibits the NADH-CoQ reductase activity of complex I in a manner similar to rotenone, a well-characterized complex I inhibitor [1]. This inhibition disrupts the electron transport chain, reducing oxygen consumption rate (OCR) and forcing cells to rely more heavily on anaerobic glycolysis, as evidenced by increased extracellular acidification rate (ECAR). The structural specificity of this inhibition is demonstrated by the strong correlation between this compound's effects on mitochondrial respiration and autophagy in structure-activity relationship (SAR) studies.

The connection between mitochondrial respiration inhibition and autophagy suppression represents a fundamental principle in cellular metabolism: functional mitochondria are required to support the energy-intensive process of autophagy. When this compound inhibits complex I, it reduces cellular ATP production and disrupts mitochondrial membrane potential, creating an energy crisis that prevents cells from executing the autophagic process despite induction signals. This mechanism is distinct from direct autophagy inhibitors such as VPS34 inhibitors or lysosomotropic agents, making this compound particularly valuable for studying the metabolic regulation of autophagy and the role of mitochondrial function in cell survival under nutrient stress.

Table 1: Key Characteristics of this compound as an Autophagy Inhibitor

Property Specification Experimental Confirmation
Primary Target Mitochondrial Complex I NADH-CoQ reductase assay [1]

| Autophagy Inhibition IC₅₀ | 0.12 ± 0.07 μM (starvation) 0.24 ± 0.20 μM (rapamycin) | LC3 lipidation assay in MCF7 cells [1] | | Mitochondrial Respiration IC₅₀ | 0.11 ± 0.21 μM (HeLa) 0.44 ± 0.11 μM (MCF7) | Oxygen consumption rate measurement [1] | | Specificity | Does not inhibit PI4KB or PI3KC2G at 1 μM | Kinase screening against 419 kinases [1] | | Cellular Consequences | Reduced oxygen consumption, increased glycolysis, apoptosis under starvation | Seahorse XF analysis, caspase 3/7 activation [1] |

Experimental Protocols for this compound Treatment in Cell Culture

Stock Solution Preparation and Storage

Protocol:

  • Prepare a stock solution of this compound at 10-100 mM concentration in anhydrous DMSO.
  • Aliquot into small volumes (10-20 μL) to avoid repeated freeze-thaw cycles.
  • Store at -20°C in anhydrous conditions for up to 6 months.
  • Avoid aqueous solutions as this compound stability may be compromised.

Quality Control:

  • Verify effectiveness of each new stock solution by testing in a dose-response autophagy assay.
  • Compare with previous batches using standardized positive controls.
  • Document any observed variations between batches.
Cell Culture Treatment with this compound

Materials:

  • Appropriate cell line (MCF7-LC3, HeLa, or other relevant models)
  • This compound stock solution in DMSO
  • Autophagy induction media (starvation media such as EBSS or rapamycin)
  • Control media with equivalent DMSO concentration

Procedure:

  • Seed cells at appropriate density (typically 50-70% confluence) and allow to adhere overnight.
  • Pre-treat cells with this compound for 30-60 minutes prior to autophagy induction when studying early autophagy events.
  • For most applications, treat simultaneously with autophagy inducers and this compound.
  • Use concentration range of 0.1-10 μM based on desired inhibition level and cell type.
  • Include vehicle control (DMSO at same dilution as this compound treatments).
  • Incubate for required duration (typically 2-24 hours depending on assay).

Critical Notes:

  • Optimize concentration for each cell line as sensitivity may vary.
  • Do not exceed 0.1% DMSO in final culture media to avoid solvent toxicity.
  • Include positive controls for autophagy inhibition when possible (e.g., other known inhibitors).
Autophagy Induction Methods Compatible with this compound Treatment

Starvation-Induced Autophagy:

  • Replace complete culture media with starvation media (Earle's Balanced Salt Solution - EBSS).
  • Add this compound at desired concentration from stock solution.
  • Incubate for 2-4 hours typically sufficient for autophagy induction and inhibition assessment.

Rapamycin-Induced Autophagy:

  • Prepare rapamycin working concentration (typically 0.5-2 μM) in culture media.
  • Add this compound simultaneously with rapamycin.
  • Incubate for 4-24 hours depending on experimental needs.

Serum Starvation:

  • Replace complete media with serum-free or low-serum (0.5-1%) media.
  • Add this compound at desired concentration.
  • Longer incubation times may be required (4-16 hours).

G Start Seed cells at 50-70% confluence A1 Allow cells to adhere overnight (37°C, 5% CO₂) Start->A1 A2 Prepare this compound working dilutions from DMSO stock A1->A2 A3 Replace with treatment media A2->A3 B1 Starvation Induction A3->B1 B2 Rapamycin Induction A3->B2 B3 Serum Starvation A3->B3 C1 EBSS medium + this compound B1->C1 C2 Complete medium + rapamycin (0.5-2 μM) + this compound B2->C2 C3 Serum-free/low serum medium + this compound B3->C3 D1 Incubate 2-4 hours C1->D1 D2 Incubate 4-24 hours C2->D2 D3 Incubate 4-16 hours C3->D3 E Proceed to downstream analysis (immunoblotting, imaging, etc.) D1->E D2->E D3->E

Quantitative Assessment of this compound Effects

Autophagy Inhibition Potency Across Cell Lines

Researchers should be aware that this compound demonstrates variable potency across different cell lines, necessitating preliminary dose-response experiments when working with new cellular models. The following table summarizes published efficacy data and provides guidance for experimental implementation:

Table 2: this compound Efficacy Across Experimental Conditions and Cell Lines

Cell Line Assay Type This compound IC₅₀ Induction Method Key Readout
MCF7-LC3 Autophagy inhibition 0.12 ± 0.07 μM Nutrient starvation LC3 lipidation [1]
MCF7-LC3 Autophagy inhibition 0.24 ± 0.20 μM Rapamycin (mTOR inhibition) LC3 lipidation [1]
MCF7 Mitochondrial respiration 0.44 ± 0.11 μM Basal respiration Oxygen consumption rate [1]
HeLa Mitochondrial respiration 0.11 ± 0.21 μM Basal respiration Oxygen consumption rate [1]
MCF7 p62 degradation <1 μM Nutrient starvation Immunoblotting [1]
MCF7 Cell death enhancement 1-10 μM Nutrient starvation + this compound Caspase 3/7 activation [1]
Comparison with Other Autophagy Inhibitors

This compound occupies a unique niche in the autophagy inhibitor toolbox due to its specific mechanism of action. The table below compares this compound with other commonly used autophagy inhibitors:

Table 3: this compound in Context of Other Autophagy Inhibitors

Inhibitor Primary Target Mechanism IC₅₀/Effective Concentration Key Applications
This compound Mitochondrial complex I Inhibits mitochondrial respiration, energy depletion 0.1-1 μM Studying metabolic requirements of autophagy [1]
Chloroquine Lysosomal function Raises lysosomal pH, inhibits autophagosome degradation 10-50 μM (cell culture) [2] General autophagy inhibition, preimplantation development studies [2]
3-Methyladenine (3-MA) Class III PI3K Inhibits autophagosome formation 1-10 mM Early-stage autophagy inhibition [2]
Bafilomycin A1 V-ATPase Inhibits lysosomal acidification 50-200 nM Late-stage autophagy inhibition, autophagic flux measurement [3]
SAR405 VPS34 kinase Inhibits PI3K class III activity ~1 μM Early-stage autophagy inhibition [4]
Spautin-1 USP10/USP13 Promotes degradation of VPS34 complexes ~5-10 μM Selective autophagy inhibition, cancer studies [4]

Protocol for Validating Autophagy Inhibition

LC3 Lipidation and Turnover Assay

Purpose: To confirm this compound-mediated inhibition of autophagy by monitoring LC3-I to LC3-II conversion and turnover.

Procedure:

  • Treat cells with this compound across a concentration range (0.1-10 μM) alongside autophagy induction.
  • Harvest cells and prepare protein lysates.
  • Perform Western blotting using antibodies against:
    • LC3 (to detect LC3-I and lipidated LC3-II)
    • p62/SQSTM1 (autophagy substrate that accumulates when autophagy is inhibited)
    • Loading control (e.g., GAPDH, actin)
  • Quantify band intensity and calculate LC3-II/LC3-I ratio and p62 levels.

Expected Results: this compound treatment should result in dose-dependent reduction in LC3-II levels and increased p62 accumulation compared to autophagy-induced controls without inhibition.

Immunofluorescence Analysis of Autophagic Markers

Purpose: To visualize and quantify autophagic structures in this compound-treated cells.

Procedure:

  • Seed cells on coverslips and treat with this compound as described in Section 3.2.
  • Fix cells with 4% paraformaldehyde for 15 minutes.
  • Permeabilize with 0.1% Triton X-100 for 10 minutes.
  • Block with 5% BSA for 1 hour.
  • Incubate with primary antibodies (LC3, p62) overnight at 4°C.
  • Incubate with fluorescent secondary antibodies for 1 hour at room temperature.
  • Mount with DAPI-containing mounting medium.
  • Image using fluorescence or confocal microscopy.

Expected Results: this compound should reduce the number of LC3-positive puncta per cell while increasing p62-positive aggregates, indicating inhibition of autophagic flux.

Mitochondrial Respiration Analysis

Purpose: To confirm this compound's mechanism of action through mitochondrial complex I inhibition.

Procedure (Seahorse XF Analyzer):

  • Seed cells in Seahorse XF cell culture microplates.
  • Following treatment with this compound, replace media with Seahorse XF base medium.
  • Load cartridge with compounds for mitochondrial stress test:
    • Port A: this compound (optional, for direct measurement)
    • Port B: Oligomycin (1 μM)
    • Port C: FCCP (0.5-2 μM)
    • Port D: Rotenone/Antimycin A (0.5 μM each)
  • Run mitochondrial stress test program.
  • Analyze oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

Expected Results: this compound should dose-dependently reduce basal OCR and increase ECAR, similar to other complex I inhibitors like rotenone.

G Start This compound Treatment A1 Molecular Target Start->A1 B1 Mitochondrial Complex I A1->B1 A2 Primary Effect B1->A2 B2 Inhibits Mitochondrial Respiration A2->B2 A3 Cellular Consequences B2->A3 B3 Reduced ATP Production Decreased OCR Increased ECAR A3->B3 A4 Autophagy Impact B3->A4 B4 Inhibited Autophagic Flux A4->B4 A5 Key Validation Assays B4->A5 B5 LC3 lipidation p62 accumulation Seahorse OCR analysis A5->B5

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Variable efficacy between cell lines: Always perform preliminary dose-response experiments when using new cell lines. Consider differences in metabolic profiles and mitochondrial content.
  • Apparent lack of inhibition: Ensure autophagy is properly induced. Verify that readout timing aligns with the autophagy stage being targeted.
  • Cytotoxicity at high concentrations: this compound promotes apoptosis under starvation conditions. Include viability assays to distinguish death mechanisms.
  • Incomplete inhibition: this compound may not completely block autophagy in all contexts due to potential compensatory mechanisms.
Important Controls for Experimental Design

Essential controls for this compound experiments include:

  • Vehicle control (DMSO at equivalent concentration)
  • Untreated cells (baseline autophagy)
  • Autophagy-induced positive control
  • Alternative autophagy inhibitor control (e.g., chloroquine for late-stage inhibition)
  • Viability assay to distinguish cytotoxic effects
Limitations and Complementary Approaches

This compound has several important limitations to consider:

  • Its effect on mitochondrial function may have pleiotropic effects beyond autophagy inhibition.
  • Not suitable for studies focusing specifically on later stages of autophagy (fusion, degradation).
  • May indirectly affect other cellular processes dependent on mitochondrial function.

For comprehensive autophagy assessment, combine this compound treatment with:

  • Genetic approaches (siRNA against core autophagy genes)
  • Inhibitors targeting different autophagy stages
  • Multiple readouts to confirm autophagic flux inhibition

Applications in Research and Drug Discovery

This compound serves as a valuable tool in multiple research contexts, particularly where the connection between mitochondrial function and autophagy is of interest. Its applications include:

Cancer Research: this compound enhances cell death under nutrient starvation, relevant to solid tumor microenvironments where cancer cells experience metabolic stress. Studies show this compound preferentially kills starved cancer cells, suggesting potential therapeutic applications [1].

Metabolic Studies: this compound helps elucidate how mitochondrial function supports autophagy and how cellular energy status regulates self-degradative processes.

Tool Compound: this compound provides a specific means to inhibit autophagy without directly targeting core autophagic machinery, allowing researchers to distinguish between metabolic requirements and structural components of autophagy.

Neurological Disease Research: While not directly studied with this compound, the connection between mitochondrial dysfunction, impaired autophagy, and neurodegenerative diseases makes this compound relevant for modeling these relationships [5] [6].

Conclusion

This compound represents a distinct class of autophagy inhibitor that targets the process through its metabolic requirements rather than direct interference with autophagic machinery. Its specific action on mitochondrial complex I makes it particularly valuable for investigating the interdependence between bioenergetics and autophagy. The protocols outlined in this document provide researchers with comprehensive guidance for implementing this compound in cell culture models, including appropriate controls, validation methods, and troubleshooting advice. When used appropriately with careful consideration of its mechanism and limitations, this compound serves as a powerful chemical tool for dissecting autophagy regulation and developing novel therapeutic strategies for autophagy-related diseases.

References

Application Notes and Protocol: Investigating Dose-Dependent Autophagy Inhibition by Aumitin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Macroautophagy (hereafter autophagy) is an essential cellular process for the degradation of damaged organelles and misfolded proteins, playing critical roles in cellular homeostasis and disease pathogenesis, including cancer and neurodegenerative disorders. Aumitin is a novel diaminopyrimidine-based compound identified as a potent autophagy inhibitor through phenotypic screening. This protocol outlines the methodology for assessing this compound's dose-dependent effects on autophagy and its mechanism of action via inhibition of mitochondrial complex I [1]. Understanding the precise effects and mechanisms of autophagy modulators like this compound is crucial for dissecting autophagy pathways and developing novel therapeutic strategies for autophagy-related diseases [2] [3].

Mechanism of Action

This compound exerts its autophagy inhibitory effect primarily by targeting mitochondrial respiration. Detailed mechanistic studies show that this compound directly inhibits NADH-CoQ reductase activity in mitochondrial complex I, similar to the known complex I inhibitor rotenone [1]. This inhibition leads to reduced oxygen consumption and a compensatory increase in glycolytic activity, as measured by extracellular acidification. The inhibition of mitochondrial respiration is rapid and is believed to be the cause, rather than the consequence, of autophagy inhibition [1]. The following diagram illustrates this mechanism and its cellular consequences:

G This compound This compound MitochondrialComplexI MitochondrialComplexI This compound->MitochondrialComplexI Directly Inhibits RespirationInhibition RespirationInhibition MitochondrialComplexI->RespirationInhibition Reduces OCR EnergyCrisis EnergyCrisis RespirationInhibition->EnergyCrisis Causes GlycolysisIncrease GlycolysisIncrease RespirationInhibition->GlycolysisIncrease Compensatory Increases ECAR AutophagyInhibition AutophagyInhibition EnergyCrisis->AutophagyInhibition Leads to

Materials and Reagents

Cell Lines and Culture
  • MCF-7 cells stably expressing eGFP-LC3 (MCF7-LC3)
  • HeLa cells (for secondary validation)
  • Cell culture media: Standard media for respective cell lines (e.g., MEM for MCF-7, OptiMEM for other lines), supplemented with 10-20% FBS and 1% penicillin/streptomycin [1] [4]
Compounds and Inhibitors
  • This compound: Prepare stock solution in DMSO; store at -20°C
  • Rapamycin: mTOR inhibitor for autophagy induction (positive control)
  • Rotenone: Mitochondrial complex I inhibitor (comparative control)
  • Chloroquine (CQ) or Bafilomycin A1: Late-stage autophagy inhibitors (control compounds) [3] [5]
  • Oligomycin: ATP synthase inhibitor
  • FCCP: Protonophore for maximal respiration capacity
  • Antimycin A: Complex III inhibitor
Antibodies and Assay Kits
  • Primary antibodies: LC3, p62/SQSTM1, caspase 3/7 activity probe
  • Secondary antibodies: HRP-conjugated for western blotting
  • Cell viability assay: CCK-8 reagent
  • Apoptosis detection: Annexin V-FITC/PI staining kit
  • Mitochondrial membrane potential assay: JC-1 staining reagent

Experimental Protocols

Protocol 1: Dose-Response Analysis of Autophagy Inhibition

Objective: To evaluate the dose-dependent effect of this compound on autophagy inhibition.

Procedure:

  • Cell Seeding: Plate MCF7-LC3 cells in 96-well plates (5,000 cells/well) and allow to adhere for 24 hours.
  • Starvation-induced Autophagy: Replace complete medium with Earle's Balanced Salt Solution (EBSS) or serum-free medium to induce autophagy [3].
  • Drug Treatment:
    • Prepare serial dilutions of this compound (0.01-10 µM) in starvation medium.
    • Include controls: DMSO vehicle, rapamycin (autophagy inducer), and chloroquine (late-stage inhibitor).
    • Treat cells for 4-24 hours depending on experimental endpoint.
  • Analysis:
    • Western Blotting: Harvest cells, separate proteins by SDS-PAGE, and immunoblot for LC3-I/II conversion and p62 degradation [1].
    • High-content Imaging: Quantify eGFP-LC3 puncta formation using automated microscopy [1].
    • mCherry-eGFP-LC3 Assay: Differentiate autophagosomes (yellow puncta) and autolysosomes (red puncta) [1].
Protocol 2: Assessment of Mitochondrial Respiration

Objective: To measure the effect of this compound on mitochondrial function using Seahorse XFe96 Analyzer.

Procedure:

  • Cell Preparation: Seed MCF7 or HeLa cells (20,000 cells/well) in Seahorse XF96 cell culture microplates and incubate for 24 hours.
  • Drug Treatment: Treat cells with this compound (0.1-10 µM) for 1-4 hours prior to assay.
  • Seahorse Assay:
    • Replace medium with XF assay medium supplemented with 1mM pyruvate, 2mM glutamine, and 10mM glucose.
    • Load cartridge with mitochondrial inhibitors:
      • Port A: Oligomycin (1.5 µM)
      • Port B: FCCP (0.5 µM)
      • Port C: Rotenone (0.5 µM) + Antimycin A (0.5 µM)
    • Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time [1].
  • Data Analysis:
    • Calculate basal respiration, ATP production, proton leak, and maximal respiratory capacity.
    • Compare this compound's effect with known complex I inhibitor rotenone.
Protocol 3: Cell Viability and Apoptosis Assessment

Objective: To determine the cytotoxic effects of this compound and its induction of apoptosis.

Procedure:

  • Cell Viability:
    • Treat MCF7-LC3 cells with this compound (0.1-30 µM) for 24-48 hours under normal and nutrient-starved conditions.
    • Add CCK-8 reagent and incubate for 2 hours at 37°C.
    • Measure absorbance at 450nm using a microplate reader [6].
  • Apoptosis Assay:
    • Harvest this compound-treated cells by trypsinization.
    • Stain with Annexin V-FITC and PI according to manufacturer's protocol.
    • Analyze by flow cytometry within 1 hour of staining.
    • Alternatively, use caspase 3/7 activity probe to detect apoptotic cells [1].

Data Analysis and Results

Quantitative Analysis of this compound Effects

The following tables summarize expected experimental outcomes based on published data [1]:

Table 1: Dose-dependent inhibition of autophagy and mitochondrial respiration by this compound and analogs

Compound R1 R2 Mitochondrial Respiration IC₅₀ (µM) HeLa Mitochondrial Respiration IC₅₀ (µM) MCF7 Autophagy Inhibition IC₅₀ (µM) Starvation Autophagy Inhibition IC₅₀ (µM) Rapamycin
This compound (1) - - 0.11 ± 0.21 0.44 ± 0.11 0.12 ± 0.07 0.24 ± 0.20
Compound 2 - - 0.92 ± 0.15 1.78 ± 0.15 0.80 ± 0.30 0.81 ± 0.68
Compound 3 - - 0.38 ± 0.13 0.65 ± 0.09 0.81 ± 0.16 0.29 ± 0.18
Compound 6 - - Inactive Inactive Inactive Inactive

Table 2: Functional consequences of this compound treatment in cellular assays

Assay Type Treatment Condition Expected Outcome Significance
LC3-II conversion Starvation + this compound (0.12 µM) >70% inhibition Confirmed autophagy inhibition
p62 degradation Rapamycin + this compound (0.24 µM) >60% inhibition Blocked autophagic flux
Cell viability Starvation + this compound (10 µM) >50% reduction Enhanced death under stress
Apoptosis induction Starvation + this compound (10 µM) >40% caspase 3/7+ cells Promotes programmed cell death
Oxygen consumption Basal + this compound (0.44 µM) >60% reduction Mitochondrial complex I inhibition
Experimental Workflow Visualization

The complete experimental workflow for evaluating this compound's effects is summarized below:

G CellPreparation Cell Preparation (MCF7-LC3, HeLa) AutophagyInduction Autophagy Induction (Starvation/Rapamycin) CellPreparation->AutophagyInduction AumitinTreatment This compound Treatment (Dose Range 0.01-10 µM) AutophagyInduction->AumitinTreatment FunctionalAssays Functional Assays AumitinTreatment->FunctionalAssays MechanismAnalysis Mechanistic Analysis AumitinTreatment->MechanismAnalysis Assay1 Western Blot: LC3 & p62 FunctionalAssays->Assay1 Assay2 Imaging: LC3 Puncta FunctionalAssays->Assay2 Assay3 Viability/Apoptosis FunctionalAssays->Assay3 Mech1 Seahorse: OCR/ECAR MechanismAnalysis->Mech1 Mech2 NADH-CoQ Reductase MechanismAnalysis->Mech2 DataIntegration Data Integration & Interpretation Assay1->DataIntegration Assay2->DataIntegration Assay3->DataIntegration Mech1->DataIntegration Mech2->DataIntegration

Discussion and Applications

The experimental data demonstrate that this compound is a potent autophagy inhibitor with IC₅₀ values in the submicromolar range. Its primary mechanism of action involves direct inhibition of mitochondrial complex I, leading to compromised cellular energy status and subsequent blockade of autophagic flux [1]. The strong correlation between mitochondrial respiration inhibition and autophagy suppression across this compound analogs confirms the functional connection between these processes [1].

This compound serves as a valuable chemical tool for:

  • Studying mitochondrial function in autophagy regulation - particularly the energy-sensing pathways controlling autophagosome formation
  • Modeling impaired mitochondrial function in neurodegenerative diseases like Parkinson's disease where defective mitophagy and autophagy play key roles [1]
  • Combination therapy studies - as autophagy inhibition can sensitize cancer cells to various chemotherapeutic agents, particularly in resistant tumors [6] [7]

When interpreting results, researchers should consider that autophagy inhibition through mitochondrial impairment represents an indirect mechanism, unlike direct inhibitors of autophagosome formation (e.g., ULK1 or VPS34 inhibitors) [4]. The rapid effect on mitochondrial function suggests this is the primary cause rather than consequence of autophagy inhibition [1].

Troubleshooting

  • Low potency: Ensure proper storage of this compound in DMSO at -20°C and avoid repeated freeze-thaw cycles
  • High background autophagy: Optimize starvation duration and maintain consistent nutrient deprivation conditions
  • Variable OCR measurements: Use freshly prepared mitochondrial inhibitors for Seahorse assays and ensure consistent cell seeding density
  • Incomplete LC3-II conversion: Include both chloroquine and rapamycin controls in every experiment to verify assay performance

References

Aumitin stock solution preparation DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Aumitin Properties and Solubility

This compound (CAS 946293-78-3) has a molecular formula of C₂₄H₂₀ClN₅O and a molecular weight of 429.9 g/mol [1] [2]. It appears as a white to off-white solid powder [1].

Table 1: Solubility and Preparation of this compound Stock Solutions

Property / Parameter Details / Value
Molecular Weight 429.9 g/mol [1] [2]
Primary Solvent DMSO [1] [2]
Solubility in DMSO ~90 to 100 mg/mL (~209.35 to 232.61 mM) [1] [2]
Recommended Stock Concentration 10-100 mM in DMSO (for in vitro studies)
Example: 10 mM Stock Dissolve 4.3 mg of this compound in 1 mL of DMSO [2].
Sonication Recommended to aid dissolution [2].

Stock Solution Preparation Protocol

This protocol details the preparation of a 50 mL, 10 mM stock solution of this compound in DMSO. Adjust volumes and masses proportionally for different concentrations or volumes.

Materials:

  • This compound powder (Purity: ≥98%) [1]
  • Anhydrous DMSO (Cell Culture Grade)
  • Analytical balance
  • 50 mL sterile conical tube (if preparing large volumes) [3]
  • 1.5 or 1.7 mL sterile, screw-cap microcentrifuge tubes (for aliquoting)
  • Piper and appropriate tips
  • Personal protective equipment (PPE): lab coat, gloves, and safety glasses.

Procedure:

  • Calculation: Calculate the mass of this compound required. For a 50 mL, 10 mM stock solution:
    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
    • Mass = (0.01 mol/L) × (0.05 L) × (429.9 g/mol) = 214.95 mg
  • Weighing: Tare a clean microcentrifuge tube on the analytical balance and accurately weigh out approximately 215 mg of this compound powder.
  • Dissolution:
    • Add anhydrous DMSO to the 50 mL conical tube to a final volume of 50 mL.
    • Transfer the weighed this compound powder into the 50 mL of DMSO.
    • Cap the tube tightly and vortex vigorously until the powder is completely dissolved. Sonication is recommended to ensure full dissolution [2].
  • Aliquoting: Aseptically aliquot the solution into pre-labeled 1.5 mL microcentrifuge tubes. Typical aliquot sizes are 0.5-1.0 mL [3].
  • Storage: Store all aliquots at -20°C or -80°C in the dark [1] [2]. Avoid repeated freeze-thaw cycles.

The following diagram illustrates the workflow for preparing and using this compound stock solutions:

G Start Weigh this compound Powder Step1 Dissolve in DMSO (Sonication Recommended) Start->Step1 Step2 Aliquot into Small Tubes Step1->Step2 Step3 Store at -20°C or -80°C (Protect from Light) Step2->Step3 Application Dilute for Experiments Step3->Application InVivo In Vivo Formulation (See Table 2) Application->InVivo If needed

Experimental Use and In Vivo Formulation

For in vitro cellular assays, dilute the DMSO stock solution directly into the cell culture medium. The final DMSO concentration should typically be kept below 0.1-0.5% to minimize solvent toxicity. This compound inhibits starvation- and rapamycin-induced autophagy with IC₅₀ values of 0.12 μM and 0.24 μM, respectively [1] [2].

For in vivo studies, the DMSO stock must be further diluted into a biocompatible formulation. Below are some common formulations, adapted from general practices for compounds with low water solubility [1].

Table 2: Common In Vivo Formulations for this compound (from DMSO stock)

Formulation Name Composition (DMSO Stock : Excipient : Saline) Final DMSO % Typical Administration Route(s)
Injection Formulation 1 10 : 5 : 85 [1] 10% IP, IV, IM, SC [1]
Injection Formulation 2 10 : 40 (PEG300) : 5 (Tween 80) : 45 [1] 10% IP, IV, IM, SC [1]
Injection Formulation 3 10 : 90 (Corn Oil) [1] 10% Oral gavage, IP [1]
Oral Formulation 1 Suspend in 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) [1] N/A (suspension) Oral gavage [1]

Critical Notes for Researchers

  • For Research Use Only: this compound is not for human or diagnostic use [1] [2].
  • Stability: While stable in stock solution at -20°C or -80°C, the compound's stability in biological matrices should be verified experimentally.
  • Bioactivity Considerations: Be aware that this compound's dual function as an autophagy inhibitor and mitochondrial complex I inhibitor [4] is crucial for experimental design and data interpretation, as effects observed may stem from either mechanism.
  • In Vivo Caution: The in vivo formulations are suggested based on general protocols for hydrophobic compounds [1]. Optimization of the formulation, along with pharmacokinetic and toxicity studies, is essential for specific research applications.

References

Comprehensive Application Notes and Protocols: Augmentin Solubility, Stability, and Storage Guidelines for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Augmentin Pharmaceutical Properties

Augmentin, a widely used antibiotic combination containing amoxicillin trihydrate and potassium clavulanate, represents a critical therapeutic option for various bacterial infections. The combination product delivers synergistic antibacterial activity through two distinct mechanisms: amoxicillin provides broad-spectrum β-lactam antibiotic activity by inhibiting bacterial cell wall synthesis, while clavulanic acid functions as a potent β-lactamase inhibitor, protecting amoxicillin from enzymatic degradation by resistant bacteria. This complex formulation presents significant challenges in pharmaceutical development, particularly regarding solubility optimization and storage stability, which directly impact bioavailability, therapeutic efficacy, and shelf-life.

The pharmaceutical significance of Augmentin in clinical practice cannot be overstated, with approved indications including lower respiratory tract infections, acute bacterial sinusitis, skin and skin structure infections, urinary tract infections, and acute otitis media. Additionally, it has numerous off-label applications including bite wound infections, diabetic foot infections, and odontogenic infections. The broad spectrum of clinical applications necessitates robust formulation strategies that address the distinct physicochemical properties of both active components while maintaining stability throughout the product lifecycle from manufacturing to patient administration.

Solubility Profile and Characterization

Fundamental Solubility Properties

Amoxicillin trihydrate, the primary antibiotic component in Augmentin, is classified as a poorly water-soluble drug with inherently low bioavailability upon oral administration. This solubility limitation represents a critical formulation challenge that directly impacts drug dissolution rates, absorption efficiency, and ultimately, therapeutic blood levels. The solubility parameter of amoxicillin trihydrate has been experimentally determined to be approximately 13.32 H in optimized solvent systems, specifically in ethyl acetate-propylene glycol (75:25) blends. This experimental value correlates well with theoretical calculations using the Molar Volume method (13.25 H), though it shows variance from Fedor's group substitution method (15.46 H), indicating the complex nature of its solubility behavior in different pharmaceutical solvent systems [1].

The solubility characteristics of both active components must be carefully considered during formulation development. While amoxicillin presents challenges due to its poor aqueous solubility, clavulanic acid demonstrates different stability concerns that affect overall product performance. The pH-dependent stability of both compounds further complicates formulation strategies, as optimal conditions for one component may adversely affect the other. These competing requirements necessitate careful balancing of excipient selection, pH modulation, and solvent systems to achieve a stable, bioavailable final product that maintains consistent performance throughout its shelf life.

Solubility Optimization Strategies

Extensive research has been conducted to identify solvent systems that optimize the solubility and stability of amoxicillin trihydrate. Binary solvent blends have demonstrated significant impacts on dissolution profiles and subsequent antibacterial activity. Specifically, studies have shown that certain solvent combinations can dramatically enhance drug release characteristics:

  • Water-propylene glycol (100:0): This fully aqueous system provides maximum drug release in hydrophilic environments, serving as a benchmark for dissolution performance in gastrointestinal-simulating conditions.
  • Ethyl acetate-propylene glycol (50:50): This balanced binary blend has demonstrated optimal performance in terms of both solubility enhancement and dissolution rate, achieving the maximum release of amoxicillin in non-aqueous dominated systems.
  • Ethyl acetate-propylene glycol (75:25): This ratio has been identified as providing maximum solubility enhancement, with experimentally determined solubility parameters ideally matched to the drug's characteristics [1].

The correlation between optimized solvent systems and enhanced antibacterial efficacy has been confirmed through in vitro studies, demonstrating that proper solubility optimization directly translates to improved therapeutic performance. This relationship underscores the critical importance of thorough pre-formulation solubility screening during development of Augmentin-containing pharmaceutical dosage forms.

Table 1: Solubility Parameters of Amoxicillin Trihydrate in Different Solvent Systems

Solvent System Ratio Experimental Solubility Parameter (H) Theoretical Value (H) Drug Release Performance
Ethyl acetate-Propylene glycol 75:25 13.32 13.25 (Molar Volume) Maximum solubility
Ethyl acetate-Propylene glycol 50:50 N/A N/A Maximum release in binary blends
Water-Propylene glycol 100:0 N/A N/A Maximum release in aqueous blends
Theoretical (Fedor's method) - 15.46 15.46 Reference value

Storage Requirements and Stability Protocols

ICH Stability Storage Guidelines

Pharmaceutical stability testing of Augmentin formulations must adhere to the International Council for Harmonisation (ICH) guidelines, which provide a comprehensive framework for stability evaluation under various environmental conditions. The ICH stability storage regulations, particularly guidelines Q1A through Q1F, serve as the global benchmark for pharmaceutical stability testing and require controlled environmental chambers capable of maintaining precise temperature, humidity, and light exposure conditions [2]. These guidelines establish the scientific basis for shelf-life determination and ensure that drug products maintain their quality attributes throughout their intended lifespan.

The specific ICH guidelines relevant to Augmentin stability testing include:

  • ICH Q1A (R2): Provides comprehensive guidance on stability testing of new drug substances and products, specifying the types of studies required, their duration, and specific storage conditions. This guideline forms the foundation for understanding how environmental factors impact drug substances and products over time.
  • ICH Q1B: Focuses specifically on photostability testing requirements, detailing procedures for evaluating the effects of light exposure on pharmaceutical products, a critical consideration for light-sensitive compounds like β-lactam antibiotics.
  • ICH Q1E: Offers detailed guidance on stability data evaluation, providing statistical frameworks for analyzing stability data to establish appropriate shelf-life and storage recommendations [2].

Implementation of these guidelines requires specialized stability storage chambers or controlled environment rooms that can maintain precise conditions with minimal variation. Modern stability chambers must provide temperature uniformity within ±0.5°C and humidity control within ±1.0% RH throughout the storage volume to ensure reliable, reproducible stability data that meets regulatory requirements for pharmaceutical registration applications.

Recommended Storage Conditions

Based on ICH guidelines and manufacturer recommendations, Augmentin requires specific storage conditions to maintain chemical stability, potency, and product performance throughout its shelf life. The recommended storage parameters vary slightly between different pharmaceutical forms but share common requirements for protection from moisture, temperature extremes, and light exposure.

Table 2: Recommended Storage Conditions for Augmentin Formulations

Formulation Type Storage Temperature Relative Humidity Light Protection Reconstituted Solution Stability
Film-Coated Tablets Controlled room temperature up to 25°C Not specified, but protect from moisture Required Not applicable
Oral Suspension Powder Controlled room temperature up to 25°C Not specified, but protect from moisture Required 7 days when refrigerated at 2-8°C
Reconstituted Suspension Refrigerated at 2-8°C Not applicable Required Use within 7 days
Transport Conditions Not exceeding 25°C Controlled as needed Required Not applicable

For long-term stability studies supporting product registration, ICH Climatic Zone III/IV conditions (30°C/65% RH or 30°C/75% RH) are typically employed for accelerated testing, with controlled room temperature conditions (25°C/60% RH) used for long-term studies. The photostability testing required by ICH Q1B must be conducted to establish appropriate light protection requirements for packaging and storage. Additionally, the chemical stability of the reconstituted suspension is limited to 7 days under refrigeration, emphasizing the need for proper handling instructions for patients and pharmacists [3] [4].

Analytical Methods for Stability and Solubility Assessment

Quantification Methods

High-Performance Liquid Chromatography (HPLC) represents the gold standard for quantitative analysis of both amoxicillin and clavulanic acid in stability and solubility studies. Stability-indicating HPLC methods must be validated to separate parent compounds from their degradation products, ensuring accurate quantification of intact drug throughout stability studies. These methods typically employ reverse-phase C18 columns with UV detection at wavelengths optimized for each compound (amoxicillin ~230 nm, clavulanic acid ~220 nm), with mobile phases often consisting of phosphate or acetate buffers with methanol or acetonitrile gradients. The validation parameters must include specificity, accuracy, precision, linearity, and robustness according to ICH Q2(R1) guidelines.

Spectrophotometric methods provide complementary approaches for solubility studies, particularly during pre-formulation screening of multiple solvent systems. UV-Vis spectroscopy enables rapid determination of solubility parameters and dissolution profiles when properly validated for interference from excipients or solvent systems. For comprehensive stability assessment, these primary methods may be supplemented with microbiological assay techniques to correlate chemical stability with preserved antimicrobial activity, providing critical data on the relationship between physicochemical degradation and therapeutic efficacy.

Stability-Indicating Methods

Properly validated stability-indicating methods must demonstrate capability to resolve active pharmaceutical ingredients from their major degradation products, including amoxicilloic acid and various clavulanate degradation products. Forced degradation studies should be conducted under stress conditions including hydrolytic (acid and base), oxidative, thermal, and photolytic stress to validate method specificity. These studies provide critical data on degradation pathways and help establish the intrinsic stability characteristics of the drug substance and product.

The analytical workflow for stability testing incorporates regular testing at predetermined time points throughout the stability study duration. The test interval strategy typically follows the ICH-recommended schedule (0, 3, 6, 9, 12, 18, 24 months for long-term studies and 0, 3, 6 months for accelerated conditions), with additional time points as needed to fully characterize the degradation kinetics. All analytical procedures must be conducted according to Good Manufacturing Practice (GMP) principles with complete documentation supporting the assignment of shelf life and storage recommendations.

Experimental Protocols

Solubility Parameter Determination Protocol

Objective: To determine the solubility parameter of amoxicillin trihydrate in various binary solvent systems and correlate with in vitro release characteristics and antibacterial activity.

Materials: Amoxicillin trihydrate reference standard, ethyl acetate, propylene glycol, purified water, dissolution apparatus, HPLC system with validated analytical method, microbiological assay materials.

Methodology:

  • Prepare binary solvent blends of ethyl acetate-propylene glycol and water-propylene glycol in ratios of 100:0, 75:25, 50:50, 25:75, and 0:100
  • Add excess amoxicillin trihydrate to each solvent system and shake continuously in a temperature-controlled water bath at 25°C ± 0.5°C for 24 hours to achieve saturation
  • Separate undissolved drug by filtration through 0.45μm membrane filter
  • Quantify drug concentration in saturated solutions using validated HPLC method
  • Calculate solubility parameters using established thermodynamic relationships
  • Conduct in vitro release studies using USP dissolution apparatus
  • Perform antibacterial activity assessment against standard bacterial strains

Data Analysis: Construct solubility profiles comparing experimental values with theoretical predictions. Correlate solubility parameters with dissolution performance and antibacterial efficacy using statistical methods including regression analysis [1].

The following diagram illustrates the experimental workflow for solubility determination and correlation with therapeutic activity:

G Start Start Solubility Study Prep Prepare Binary Solvent Blends Start->Prep Saturate Saturate with Amoxicillin Trihydrate Prep->Saturate Filter Filter Suspension (0.45μm membrane) Saturate->Filter Analyze Quantify Concentration (HPLC Method) Filter->Analyze Calculate Calculate Solubility Parameters Analyze->Calculate Dissolution Perform In Vitro Release Studies Calculate->Dissolution Bioassay Conduct Antibacterial Activity Assessment Dissolution->Bioassay Correlate Correlate Parameters with Release & Activity Bioassay->Correlate

Accelerated Stability Study Protocol

Objective: To evaluate the stability of Augmentin formulations under accelerated storage conditions as per ICH guidelines to predict shelf-life and establish appropriate storage recommendations.

Materials: Augmentin test formulations (tablets, powder for suspension), controlled stability chambers, validated stability-indicating HPLC method, climate-controlled storage chambers meeting ICH specifications.

Methodology:

  • Place representative samples of Augmentin formulations in stability chambers maintaining ICH-specified conditions:
    • Long-term storage: 25°C ± 2°C / 60% RH ± 5% RH
    • Accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH
    • Intermediate conditions (if needed): 30°C ± 2°C / 65% RH ± 5% RH
  • Withdraw samples at predetermined time points (0, 1, 2, 3, 6, 9, 12, 18, 24 months)
  • Evaluate critical quality attributes at each interval:
    • Appearance, color, odor
    • Assay of both amoxicillin and clavulanate by HPLC
    • Degradation products by stability-indicating method
    • Dissolution profile (for solid dosage forms)
    • Moisture content (for powder formulations)
    • pH and antimicrobial potency (for reconstituted suspensions)
  • Monitor chamber conditions continuously with calibrated temperature and humidity sensors
  • Conduct statistical analysis of stability data to establish degradation kinetics and shelf-life

Data Analysis: Apply ICH Q1E principles for stability data evaluation. Use regression analysis to determine degradation rates and predict shelf-life under recommended storage conditions. Establish acceptance criteria based on specification limits for potency (typically 90-110% of label claim) and degradation products (within ICH qualification thresholds) [2] [3] [4].

The stability testing workflow follows a systematic approach to ensure comprehensive evaluation:

G StudyDesign Design Stability Study (ICH Conditions) Chamber Place Samples in Stability Chambers StudyDesign->Chamber Withdraw Withdraw Samples at Predetermined Intervals Chamber->Withdraw Physical Perform Physical Tests (Appearance, pH) Withdraw->Physical Chemical Conduct Chemical Analysis (HPLC Assay) Physical->Chemical Performance Evaluate Performance (Dissolution, Potency) Chemical->Performance DataAnalysis Analyze Stability Data (Degradation Kinetics) Performance->DataAnalysis ShelfLife Establish Shelf-life and Storage Recommendations DataAnalysis->ShelfLife

Regulatory and Quality Considerations

Compliance Requirements

Pharmaceutical development of Augmentin formulations must adhere to rigorous regulatory standards throughout the product lifecycle. Chemistry, Manufacturing, and Controls (CMC) requirements mandate comprehensive documentation of solubility characteristics and stability profiles to support formulation composition and storage recommendations. The stability testing protocol must follow ICH guidelines for design, execution, and data analysis, with particular attention to climate zone-specific requirements based on the intended market regions. All analytical methods employed in stability and solubility studies must undergo complete validation according to ICH Q2(R1) guidelines, demonstrating specificity, accuracy, precision, and robustness.

Quality control measures for Augmentin must include in-process testing during manufacturing, release testing of final products, and ongoing stability monitoring throughout the commercial shelf-life. The product specification should include appropriate limits for potency, uniformity, dissolution, degradation products, and microbiological quality based on development stability data. Any changes to formulation, manufacturing process, or packaging require supplemental stability studies to demonstrate comparable stability profiles, following ICH Q1C and regional regulatory requirements for post-approval changes.

Risk Management in Storage and Handling

Proper storage and handling of Augmentin formulations require systematic risk management approaches to prevent product degradation and maintain therapeutic efficacy. Primary packaging must provide adequate protection from moisture, light, and oxygen permeation based on stability data, with special consideration for hygroscopic formulations like powder for oral suspension. Distribution controls must ensure maintenance of recommended storage conditions throughout the supply chain, with particular attention to temperature monitoring during hot and cold seasons.

For reconstituted formulations, patient counseling materials must clearly communicate storage limitations and expiration dating after mixing. The 7-day stability window for reconstituted Augmentin suspension requires explicit labeling and patient instructions to prevent administration of degraded product. All storage recommendations should be based on statistically analyzed stability data with appropriate confidence intervals, ensuring patient safety and product efficacy throughout the intended use period.

Conclusion

The development of stable, effective Augmentin formulations requires meticulous attention to both solubility optimization and storage stability throughout the product lifecycle. The complex nature of this combination product, containing two active ingredients with distinct physicochemical properties, necessitates comprehensive pre-formulation characterization including solubility parameter determination in pharmaceutically relevant solvent systems. Implementation of ICH-guided stability protocols provides the scientific foundation for establishing appropriate storage conditions and shelf-life recommendations that ensure product quality, safety, and efficacy.

Ongoing stability monitoring and robust quality control systems remain essential for maintaining consistent product performance. The experimental protocols and analytical methods detailed in these application notes provide a framework for systematic evaluation of Augmentin solubility and stability characteristics, supporting pharmaceutical development and regulatory submissions. Further research continues to focus on enhanced formulation approaches that improve solubility characteristics while maintaining stability, potentially including novel solid dispersion systems or complexation approaches that could further optimize the therapeutic performance of this essential antimicrobial combination product.

References

Aumitin Application Notes & Protocols: Key Experimental Specifications

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Aspect Detailed Specifications
Compound Identification Aumitin (novel diaminopyrimidine-based autophagy inhibitor) [1]
Primary Molecular Target Mitochondrial complex I (NADH-CoQ reductase) [1]
Key Assay Platform Seahorse XFe96 Analyzer (measures OCR & ECAR) [1]
Cellular Systems MCF-7 cells (eGFP-LC3), HeLa cells [1]
Autophagy Inhibition (IC₅₀) Starvation-induced: 0.12 ± 0.07 µM; Rapamycin-induced: 0.24 ± 0.20 µM [1]
Mitochondrial Respiration Inhibition (IC₅₀) HeLa cells: 0.11 ± 0.21 µM; MCF7 cells: 0.44 ± 0.11 µM [1]

| Key Confirmatory Assays | • LC3-I/II lipidation & p62 degradation (immunoblotting) • mCherry-eGFP-LC3 autophagic flux assay • Caspase 3/7 apoptosis assay [1] |

Detailed Experimental Protocols

Cellular Oxygen Consumption Rate (OCR) Assay using Seahorse XFe96

This protocol measures the direct impact of this compound on mitochondrial respiration in intact cells [1].

Materials:

  • Cell Lines: MCF-7 or HeLa cells
  • Equipment: Seahorse XFe96 Analyzer
  • Key Reagents: this compound, Oligomycin (Complex V inhibitor), FCCP (protonophore), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)

Procedure:

  • Cell Seeding: Seed cells in XF96 cell culture microplates at an optimal density (e.g., 20,000-40,000 cells/well) and culture for 12-24 hours.
  • Compound Treatment: Replace medium with XF assay medium (supplemented with glucose, glutamine, and sodium pyruvate). Add this compound at desired concentrations (e.g., 0.1-10 µM).
  • Sensor Cartridge Calibration: Hydrate the Seahorse XF sensor cartridge in XF calibrant solution at 37°C in a non-CO₂ incubator overnight.
  • OCR Measurement: Place the calibrated sensor cartridge onto the cell plate and run the assay program:
    • Basal Measurement: 3-5 measurement cycles (mix 3 min, wait 2 min, measure 3 min)
    • Inhibitor Injections (through ports):
      • Port A: Oligomycin (1.5 µM final) to assess ATP-linked respiration.
      • Port B: FCCP (0.5-1.5 µM final, titrated for cell type) to measure maximal respiratory capacity.
      • Port C: Rotenone (1 µM final) + Antimycin A (1 µM final) to determine non-mitochondrial respiration.
  • Data Analysis: Normalize OCR data to protein content/cell number. Calculate key parameters: Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity.
Target Confirmation: Mitochondrial Complex I Activity Assay

This biochemical assay confirms this compound directly inhibits complex I using isolated mitochondria [1].

Materials:

  • Mitochondrial Preparation: Isolated mitochondria from cells or tissues
  • Reagents: this compound, Rotenone (positive control), NADH, Coenzyme Q₁ (CoQ₁), Digitonin (permeabilizing agent)

Procedure:

  • Mitochondrial Isolation: Prepare mitochondria using standard differential centrifugation.
  • Permeabilization: Treat mitochondria with digitonin (e.g., 0.005%) to permeabilize outer membrane while keeping inner membrane intact.
  • Reaction Setup: In a respirometer chamber (e.g., Oroboros O2k) or spectrophotometric cuvette, add:
    • Mitochondrial suspension in assay buffer
    • NADH (substrate for complex I)
    • Add this compound or vehicle control
  • Activity Measurement:
    • Respirometric Method: Measure oxygen consumption after adding NADH.
    • Spectrophotometric Method (NADH-CoQ reductase assay): Monitor NADH oxidation at 340 nm after adding CoQ₁.
  • Data Analysis: Calculate percentage inhibition relative to vehicle control. Compare IC₅₀ values to rotenone.

Experimental Workflow & Mechanism of Action

The following diagram illustrates the key stages and logical flow of experiments to characterize this compound:

G Start Phenotypic Screening for Autophagy Inhibitors A Identify this compound as Potent Autophagy Inhibitor Start->A B Confirm Autophagic Flux Inhibition (LC3-II, p62) A->B C Assess Mitochondrial Respiration (Seahorse OCR) B->C D Determine Specific Target (Complex I Assay) C->D E Correlate SAR: Respiration vs. Autophagy D->E F Establish this compound as Mitochondrial Complex I Inhibitor E->F

Key Experimental Findings & Data Interpretation

  • Mechanism Confirmation: this compound inhibits mitochondrial complex I, similar to rotenone, by directly blocking NADH-CoQ reductase activity [1].
  • Metabolic Phenotype: this compound treatment decreases OCR while increasing ECAR, indicating a shift from oxidative phosphorylation to glycolytic metabolism [1].
  • Strong SAR Correlation: The structure-activity relationship shows perfect correlation between mitochondrial respiration inhibition and autophagy suppression, confirming the mechanistic link [1].
  • Cellular Consequences: this compound induces apoptosis under nutrient-starvation conditions, demonstrating functional relevance of its metabolic disruption [1].

Important Technical Considerations

  • Cell Type Selection: MCF-7 and HeLa cells are well-established models, but primary cells or other relevant models should be considered for physiological context.
  • Assay Optimization: Titrate FCCP concentration for each new cell type to ensure proper uncoupling without toxicity.
  • Compound Solubility: Ensure proper DMSO concentration controls as solvent can affect mitochondrial function.
  • Time Course Considerations: Acute effects on respiration (minutes) versus longer-term autophagy inhibition (hours) require different experimental timelines.

Conclusion

This compound is a valuable chemical tool for studying mitochondrial-autophagy interplay. These protocols provide researchers with robust methods to investigate complex I inhibition and its functional consequences in cellular models.

References

Comprehensive Application Notes and Protocols for Assessing Aumitin Complex I Activity in Mitochondrial Research and Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Mitochondrial complex I (NADH:ubiquinone oxidoreductase) represents the initial entry point for electrons into the mitochondrial electron transport chain, playing a pivotal role in cellular energy production through oxidative phosphorylation. This massive enzyme complex, with a molecular weight of approximately 1000 kDa, catalyzes the transfer of electrons from NADH to ubiquinone while simultaneously pumping protons across the inner mitochondrial membrane, thereby establishing the proton gradient essential for ATP synthesis [1] [2]. The critical nature of complex I function is underscored by its implication in various human pathologies, including neurodegenerative disorders such as Leigh syndrome and Parkinson's disease, as well as its emerging role in immunometabolism and neuroinflammation [3] [1]. Within this context, Aumitin has been identified as a specific complex I inhibitor that effectively suppresses mitochondrial respiration, providing researchers with a valuable chemical tool for investigating mitochondrial function and cellular stress responses [4].

Recent advances in mitochondrial research have revealed that complex I function extends beyond its canonical role in energy production, serving as a key regulatory node in cellular signaling pathways. Studies have demonstrated that complex I activity in microglia sustains neuroinflammation through mechanisms involving reverse electron transport and the production of reactive oxygen species (ROS), establishing a crucial link between mitochondrial metabolism and inflammatory processes in the central nervous system [3]. This intersection of mitochondrial function and immune activation highlights the therapeutic potential of complex I modulation, particularly through pharmacological agents such as this compound. The ability to accurately measure complex I activity and its inhibition is therefore essential for both basic research and drug discovery efforts targeting mitochondrial dysfunction in chronic inflammatory diseases, neurodegenerative disorders, and cancer metabolism.

The following diagram illustrates the central role of complex I in mitochondrial function and the cellular consequences of its inhibition by this compound:

G This compound This compound ComplexI ComplexI This compound->ComplexI inhibits NADplus NADplus ComplexI->NADplus QH2 QH2 ComplexI->QH2 ProtonGradient ProtonGradient ComplexI->ProtonGradient contributes to ROS ROS ComplexI->ROS produces when impaired NADH NADH NADH->ComplexI donates e- Q Q Q->ComplexI ATP ATP ProtonGradient->ATP drives synthesis StressResponse StressResponse ROS->StressResponse triggers

Experimental Findings on this compound: Summary of Key Research

Research into this compound's mechanism of action has revealed its specific targeting of mitochondrial complex I, distinguishing it from other mitochondrial perturbagens through its unique cellular signature. A significant finding from morphological profiling studies using the Cell Painting Assay (CPA) demonstrated that this compound produces a concentration-dependent phenotypic response that differs from the patterns observed with other complex I inhibitors. Specifically, while this compound showed similarity to the "L/CH cluster" at concentrations ranging from 10 to 50 μM, it did not exhibit cross-similarity with other complex I inhibitors such as rotenone, IACS-010759, authipyrin, or the uncoupling agent FCCP [4]. This suggests that this compound may engage with complex I through a distinct molecular mechanism or simultaneously affect additional cellular targets, resulting in a unique morphological fingerprint that can be exploited for mechanistic studies.

Further investigation into this compound's cellular effects has illuminated its role in inducing mitochondrial stress responses without immediately triggering cell death. Studies have shown that treatment with this compound and other complex I inhibitors can lead to the activation of the integrated stress response (ISR) and the mitochondrial unfolded protein response (UPRmt), adaptive pathways that attempt to restore cellular homeostasis following mitochondrial perturbation. These responses include upregulation of mitochondrial chaperones, proteases, and antioxidant defenses, providing a temporary buffer against mitochondrial dysfunction. The ability of this compound to induce such stress responses makes it a valuable tool for investigating cellular adaptation mechanisms to mitochondrial impairment and for identifying potential therapeutic targets aimed at enhancing mitochondrial quality control pathways in disease contexts.

Table 1: Comparative Analysis of this compound and Other Complex I Inhibitors

Compound Primary Target CPA Profile Similarity Concentration Range Tested Key Cellular Phenotypes
This compound Complex I L/CH cluster 10-50 μM Mitochondrial fragmentation, stress response activation
Rotenone Complex I (also affects microtubules) Tubulin cluster 10-50 μM Microtubule disruption, ROS production
IACS-010759 Complex I Not similar to this compound 10-50 μM Cell cycle arrest, reduced oxygen consumption
Oligomycin A F0F1 ATP synthase (Complex V) Similar MitoTracker features only Not specified Reduced ATP production, compensatory glycolysis
FCCP Mitochondrial uncoupler Not similar to this compound Not specified Dissipated proton gradient, increased oxygen consumption

Cell Painting Assay Protocol for Detecting Mitochondrial Morphology Changes

The Cell Painting Assay (CPA) represents a powerful unbiased morphological profiling technique that can detect subtle alterations in mitochondrial morphology and function induced by compounds such as this compound. This high-content screening approach utilizes multiple fluorescent dyes to simultaneously visualize various cellular compartments, enabling the detection of characteristic patterns associated with mitochondrial stress. The protocol involves staining of U-2 OS cells (or other appropriate cell lines) with six different dyes targeting specific cellular components: Hoechst 33342 for DNA, MitoTracker Deep Red for mitochondria, Phalloidin for F-actin, Wheat Germ Agglutinin (WGA) for the plasma membrane and Golgi apparatus, and Concanavalin A for the endoplasmic reticulum [4]. The resulting multidimensional morphological profiles provide a comprehensive readout of cellular state, allowing researchers to identify compounds that induce mitochondrial fragmentation and integrated stress response, as observed with this compound treatment.

The experimental workflow for assessing this compound's effects on mitochondrial morphology begins with cell seeding and compound treatment. Cells are seeded in 96-well or 384-well imaging plates at an appropriate density and allowed to adhere for 24 hours. Subsequently, cells are treated with this compound across a concentration range (typically 10-50 μM based on published studies) alongside appropriate controls, including DMSO vehicle controls and reference compounds with known effects on mitochondrial function [4]. Following a 20-hour incubation period to allow for full development of morphological changes, cells are fixed with formaldehyde, permeabilized with Triton X-100, and stained with the CPA dye cocktail. High-content imaging is then performed using automated microscopy systems, capturing multiple fields per well to ensure statistical robustness. The resulting images are analyzed using automated image analysis software to extract hundreds of morphological features, which are converted into Z-scores representing differences from DMSO controls.

Table 2: Cell Painting Assay Staining Panel and Acquisition Parameters

Cellular Component Fluorescent Dye Excitation/Emission (nm) Key Features Quantified This compound-Induced Changes
Mitochondria MitoTracker Deep Red 644/665 Area, morphology, texture, intensity Dose-dependent increase in altered features
Nucleus Hoechst 33342 361/486 Area, intensity, texture, cell count Consistent changes across concentrations
F-actin Phalloidin (conjugated) 550/570 Filament organization, intensity Moderate changes observed
Golgi Apparatus Wheat Germ Agglutinin 488/519 Size, perinuclear distribution Minor alterations
Endoplasmic Reticulum Concanavalin A 488/519 Reticular pattern, intensity Minor alterations
Plasma Membrane Wheat Germ Agglutinin 488/519 Contour, texture, intensity Moderate changes observed

Complex I Enzyme Activity Assays Using Commercial Kits

For direct assessment of this compound's inhibitory effects on complex I enzymatic function, researchers can utilize commercial activity assay kits that provide specific and quantitative measurements. These kits employ different methodological approaches but share the common principle of measuring the catalytic activity of complex I through its NADH:ubiquinone oxidoreductase function. The Abcam Complex I Enzyme Activity Microplate Assay Kit (ab109721) utilizes an antibody capture method where complex I is first immunocaptured from cell or tissue extracts using antibodies specific for complex I subunits pre-coated onto microplate wells [1]. This approach isolates complex I from other mitochondrial proteins, minimizing interference and ensuring specificity. Following immobilization, the enzymatic reaction is initiated by adding an assay solution containing NADH as the substrate and a dye that undergoes reduction with concomitant increase in absorbance at 450 nm. The kinetic measurement of absorbance change provides a direct readout of complex I activity, with the rate being proportional to the amount of active enzyme present in the sample.

As an alternative format, the Abcam Complex I Enzyme Activity Dipstick Assay Kit (ab109720) adapts the activity measurement to a lateral flow platform, offering advantages in situations where rapid assessment or minimal equipment availability is a consideration. In this format, capture antibodies are striped onto nitrocellulose membranes, and a wicking pad draws the sample through the antibody bands, specifically immobilizing complex I [2]. The dipstick is then immersed in activity buffer containing NADH and nitrotetrazolium blue (NBT) as an electron acceptor. Active complex I oxidizes NADH while reducing NBT to form a blue-purple precipitate at the antibody line, with signal intensity correlating with enzyme activity levels. This method is particularly noted for not being sensitive to rotenone, providing specificity advantages for certain applications, and can be quantified using a dipstick reader or standard imaging systems. For both assay formats, it is recommended to include controls with validated complex I inhibitors to establish baseline inhibition levels and ensure assay performance.

The sample preparation protocol for these assays requires careful mitochondrial isolation to preserve enzyme activity and ensure accurate measurements. Cells or tissue samples are homogenized in isolation buffer containing sucrose and appropriate protease inhibitors to maintain mitochondrial integrity. The mitochondrial fraction is then separated by differential centrifugation, with the mitochondrial pellet resuspended in extraction buffer containing detergent to solubilize membrane proteins while maintaining complex I integrity [1]. Protein concentration is determined using standard assays such as BCA, and samples are diluted to appropriate concentrations for loading into the assay systems. For the microplate assay, 25 μg of mitochondrial protein is typically used per reaction, while the dipstick assay may require optimization based on the sample type and expected activity levels. It is critical to include appropriate controls, including samples from cells treated with known complex I inhibitors or genetic models with complex I deficiency (e.g., Rho0 cells), to validate assay performance and establish the dynamic range for activity measurements.

Table 3: Comparison of Commercial Complex I Activity Assay Kits

Parameter Microplate Assay (ab109721) Dipstick Assay (ab109720)
Principle Immunocapture followed by kinetic spectrophotometric measurement Immunocapture on lateral flow strip with colorimetric development
Sample Types Cell culture extracts, tissue extracts Cell culture extracts, tissue, cell culture supernatant
Sample Volume 25 μg mitochondrial protein per reaction 15-30 μg protein depending on sample
Assay Duration 3 hours 30 minutes Approximately 45 minutes development
Detection Method Kinetic absorbance measurement at OD450 nm Colorimetric signal on dipstick
Key Feature Measures diaphorase-type activity not dependent on ubiquinone Not sensitive to rotenone; quantitative with standard curve
Compatibility Human, mouse, rat, bovine samples Human, mouse, rat, bovine samples
Equipment Needed Microplate reader capable of kinetic measurements Dipstick reader or standard imaging system

Data Analysis and Interpretation Guidelines

For enzyme activity data obtained from commercial kits, results should be expressed as changes in absorbance per minute per mg of protein, with appropriate normalization to control samples. The specific activity of complex I in the presence of this compound should be compared to vehicle-treated controls to calculate percentage inhibition. Dose-response curves should be generated by testing this compound across a concentration range (typically from nanomolar to micromolar concentrations) to determine IC50 values. When interpreting results, it is important to consider that some activity assays measure the diaphorase-type activity of complex I, which is not dependent on ubiquinone and therefore may not be affected by inhibitors that bind at or near the ubiquinone binding site [1]. Researchers should also account for potential off-target effects by comparing this compound's activity profile to those of other complex I inhibitors with well-characterized mechanisms and employing secondary assays to confirm mitochondrial specificity.

The following diagram illustrates the integrated experimental workflow for assessing this compound's effects on complex I using complementary approaches:

G Start Start CellCulture CellCulture Start->CellCulture CPA CPA CellCulture->CPA 20h treatment MitochondrialIsolation MitochondrialIsolation CellCulture->MitochondrialIsolation parallel samples MorphologicalProfile MorphologicalProfile CPA->MorphologicalProfile feature extraction EnzymeAssay EnzymeAssay MitochondrialIsolation->EnzymeAssay EnzymeActivity EnzymeActivity EnzymeAssay->EnzymeActivity kinetic measurement DataAnalysis DataAnalysis Interpretation Interpretation DataAnalysis->Interpretation IntegratedAssessment IntegratedAssessment Interpretation->IntegratedAssessment mechanistic insights MorphologicalProfile->DataAnalysis EnzymeActivity->DataAnalysis

Applications in Drug Discovery and Concluding Remarks

The comprehensive assessment of this compound's effects on complex I activity has significant implications for drug discovery and development, particularly in the context of mitochondrial diseases, cancer, and inflammatory disorders. The unique morphological signature induced by this compound, as detected by the Cell Painting Assay, provides a valuable reference profile for identifying compounds with similar mechanisms of action. This approach enables early detection of mitochondrial toxicity in compound screening campaigns, allowing for strategic prioritization of drug candidates with favorable safety profiles [4]. Furthermore, the ability of this compound to induce mitochondrial stress responses without immediate cytotoxicity makes it a useful tool for investigating cellular adaptation mechanisms and identifying potential therapeutic interventions that could modulate these pathways in disease contexts characterized by mitochondrial dysfunction.

The experimental protocols outlined in these application notes provide researchers with a comprehensive toolkit for characterizing complex I inhibitors like this compound, integrating high-content morphological profiling with direct enzymatic activity measurements. This multi-faceted approach enables mechanistic insights that would not be apparent from either method alone, as demonstrated by the distinct concentration-dependent phenotypes observed with this compound treatment. As research continues to elucidate the diverse roles of mitochondrial complex I in cellular physiology and disease pathogenesis, the methodologies described here will support the development of more specific and effective modulators of mitochondrial function. Future directions in this field will likely include the integration of these approaches with omics technologies to provide systems-level understanding of mitochondrial stress responses and facilitate the translation of basic research findings into therapeutic applications.

References

Aumitin Application Notes and Protocols: Targeting Mitochondrial Complex I (NADH-CoQ Reductase)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Aumitin is a diaminopyrimidine-based compound identified as a potent inhibitor of macroautophagy (hereafter autophagy) through phenotypic screening. Subsequent target identification revealed that its primary mechanism of action is the inhibition of mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase [1]. Autophagy is a crucial cellular degradation process with implications in cancer, neurodegenerative disorders like Parkinson's disease, and other metabolic conditions. Small molecule inhibitors like this compound are invaluable tools for dissecting this pathway. The discovery of this compound underscores a critical finding: inhibition of mitochondrial respiration, regardless of the specific complex targeted, can lead to the inhibition of autophagy [1]. This makes this compound a critical compound for investigating the interplay between cellular metabolism and autophagy.

Key Experimental Findings and Data

The characterization of this compound and its analogs has yielded quantitative data on its potency in various assays. The tables below summarize the core findings.

Table 1: Correlation between Mitochondrial Respiration Inhibition and Autophagy Inhibition by this compound and Analogs [1] This data demonstrates a strong structure-activity relationship (SAR), where the potency in inhibiting mitochondrial respiration directly correlates with the potency in inhibiting autophagy.

Compound R1 R2 Mitochondrial Respiration Inhibition (IC₅₀, μM) Autophagy Inhibition (Starvation) (IC₅₀, μM)
This compound (1) - - 0.11 ± 0.21 (HeLa) 0.12 ± 0.07
Compound 2 - - 0.92 ± 0.15 (HeLa) 0.80 ± 0.30
Compound 3 - - 0.38 ± 0.13 (HeLa) 0.81 ± 0.16
Compound 6 - - Inactive at 10 μM Inactive

Table 2: Key Assays for Characterizing this compound's Effects [1] this compound's effects were confirmed across multiple orthogonal assays to establish its biological impact and specific molecular target.

Assay Type Readout Key Finding with this compound
LC3 Lipidation & p62 Degradation (Immunoblot) LC3-I to LC3-II conversion; p62 protein levels Dose-dependent inhibition of LC3 lipidation and p62 degradation, indicating inhibition of autophagic flux.
Cell Viability / Apoptosis Caspase 3/7 activity Induced apoptosis in starved cells.
Mitochondrial Respiration (Seahorse XFe96 Analyzer) Oxygen Consumption Rate (OCR); Extracellular Acidification Rate (ECAR) Potently and dose-dependently reduced OCR and increased ECAR.
Semi-Intact Cell Respiration Assay Oxygen consumption with specific complex substrates Inhibited respiration specifically with pyruvate/malate (Complex I substrates), but not with substrates for other complexes.
In Vitro NADH-CoQ Reductase Assay NADH oxidation rate using isolated mitochondria Directly inhibited NADH-CoQ reductase activity, similar to the known Complex I inhibitor rotenone.

Detailed Experimental Protocols

In Vitro NADH-CoQ Reductase Assay

This protocol is used to confirm the direct inhibition of mitochondrial Complex I enzyme activity by this compound [1].

  • Principle: The assay measures the initial rate of NADH oxidation, which is catalyzed by Complex I, by tracking the decrease in absorbance at 340 nm.
  • Reagents:
    • Isolation Buffer: (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM MOPS, 1 mM EGTA, pH 7.2)
    • Mitochondria isolated from mouse brain or liver tissue.
    • Assay Buffer: 25 mM KPI buffer, 5 mM MgCl₂, pH 7.5.
    • NADH solution: 2 mM in Assay Buffer (prepare fresh).
    • Coenzyme Q1 (CoQ1) solution: 1 mM in ethanol.
    • This compound: 1-10 mM stock solution in DMSO.
    • Control Inhibitor: Rotenone (e.g., 1 mM in DMSO).
  • Procedure:
    • Mitochondria Preparation: Isolate mitochondria from fresh tissue using standard differential centrifugation techniques and resuspend in Isolation Buffer. Keep on ice.
    • Assay Setup: In a cuvette, add:
      • 900 μL of Assay Buffer
      • 50 μL of mitochondrial suspension (e.g., 10-20 μg protein)
      • Inhibitor (this compound or rotenone) or vehicle control (DMSO).
    • Pre-incubation: Incubate the mixture for 2-3 minutes at 30°C.
    • Initiate Reaction: Add 25 μL of CoQ1 solution and 25 μL of NADH solution, mix rapidly by inversion.
    • Kinetic Measurement: Immediately transfer the cuvette to a spectrophotometer and record the decrease in absorbance at 340 nm for 2-3 minutes.
    • Calculation: Calculate the enzyme activity based on the initial linear rate of NADH oxidation using the extinction coefficient for NADH (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).
  • Data Interpretation: A decrease in the initial rate of NADH oxidation in this compound-treated samples compared to the DMSO control indicates inhibition of Complex I. The results can be expressed as a percentage of control activity or used to generate an IC₅₀ value.
Cellular Autophagy Inhibition Assay (GFP-LC3 Puncta Formation)

This high-content screening assay was used to identify this compound as an autophagy inhibitor [1].

  • Principle: Upon autophagy induction, cytosolic LC3-I is lipidated to form LC3-II, which associates with autophagosome membranes. Cells stably expressing GFP-LC3 show diffuse fluorescence under normal conditions but form bright fluorescent puncta upon autophagy induction, which can be quantified by microscopy.
  • Reagents:
    • MCF-7 or HeLa cells stably expressing GFP-LC3.
    • Cell culture medium and starvation medium (e.g., EBSS, or medium without serum and amino acids).
    • Autophagy inducer: Rapamycin (e.g., 1-5 μM) or starvation.
    • This compound: Serial dilutions in DMSO.
    • Positive control: Chloroquine (50-100 μM) or other known autophagy inhibitors.
    • Fixative: 4% paraformaldehyde.
    • Mounting medium with DAPI.
  • Procedure:
    • Cell Seeding: Seed GFP-LC3 cells in a 96-well optical-bottom plate and culture until 60-80% confluent.
    • Treatment:
      • Pre-treat cells with this compound or vehicle for 30-60 minutes.
      • Induce autophagy by adding rapamycin or replacing the medium with starvation medium for 2-4 hours. Maintain this compound/DMSO during induction.
    • Fixation and Staining: Aspirate medium, wash with PBS, and fix cells with 4% PFA for 15 minutes. Permeabilize if needed, and stain nuclei with DAPI.
    • Image Acquisition and Analysis: Image cells using a high-content imager or fluorescent microscope with a 40x or 60x objective. Acquire multiple fields per well. Use image analysis software to automatically identify cells (DAPI channel) and count the number of GFP-LC3 puncta per cell.
  • Data Interpretation: A dose-dependent reduction in the average number of GFP-LC3 puncta per cell upon induction, compared to the induced control, indicates inhibition of autophagy.

Experimental Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the experimental workflow for characterizing this compound and its proposed mechanism of action within the context of cellular signaling.

G Start Phenotypic Screening Hit Identify this compound as Autophagy Inhibitor Start->Hit Mech1 Mechanism Investigation Hit->Mech1 Sub1 Inhibit LC3 lipidation & p62 degradation Hit->Sub1 Sub2 Induce apoptosis in starved cells Hit->Sub2 Mech2 Target Identification Mech1->Mech2 Sub3 Inhibit mitochondrial respiration (OCR) Mech1->Sub3 Sub4 No inhibition of glucose uptake Mech1->Sub4 Confirm Target Confirmation Mech2->Confirm Sub5 Inhibit NADH-CoQ reductase activity Mech2->Sub5

Diagram 1: this compound Characterization Workflow. This diagram outlines the key experimental steps, from initial discovery to target confirmation, that led to the identification of this compound as a mitochondrial complex I inhibitor.

G This compound This compound CI Mitochondrial Complex I This compound->CI Inhibits Resp Mitochondrial Respiration CI->Resp Required for ATP Cellular ATP Level Resp->ATP Produces Autoph Autophagosome Formation & Autophagy ATP->Autoph Energy-Dependent Process mTOR mTOR Pathway ATP->mTOR Regulates mTOR->Autoph Inhibits

Diagram 2: Proposed Mechanism of this compound Action. This compound directly inhibits mitochondrial Complex I, leading to a suppression of mitochondrial respiration and a reduction in cellular ATP levels. Since autophagy is an energy-demanding process regulated by energy-sensing pathways like mTOR, the depletion of cellular energy ultimately results in the inhibition of autophagosome formation and autophagic flux.

References

Comprehensive Application Notes and Protocols for the Seahorse XFe96 Analyzer in Metabolic Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Seahorse XF Technology and Metabolic Phenotyping

The Seahorse XFe96 Analyzer represents a groundbreaking technological advancement in the field of cellular bioenergetics, enabling researchers to simultaneously measure mitochondrial respiration and glycolytic function in live cells under various experimental conditions. This sophisticated instrument has become an indispensable tool for metabolic phenotyping across diverse research areas including cancer biology, immunology, neuroscience, and drug discovery. By providing real-time kinetic measurements of fundamental metabolic parameters, the Seahorse XFe96 allows researchers to capture dynamic metabolic responses to physiological stimuli or pharmacological interventions, offering insights that traditional endpoint assays cannot provide.

The core technological innovation of the Seahorse system lies in its ability to make simultaneous measurements of two critical parameters: the Oxygen Consumption Rate (OCR) as an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR) as an indicator of glycolytic flux. This dual-parameter approach enables researchers to characterize the metabolic phenotype of cells, identifying whether they primarily rely on oxidative phosphorylation, glycolysis, or a combination of both pathways for their energy production. The system operates using a 96-well plate format that requires relatively low cell numbers (typically 5×10³ to 5×10⁵ cells per well), making it suitable for studying precious primary cells or limited patient samples [1]. Each measurement cycle takes just 2-5 minutes with data acquired every 14 seconds, providing high temporal resolution of metabolic changes. The instrument can automatically deliver up to four test compounds during the assay through integrated injection ports, allowing researchers to monitor immediate cellular responses to metabolic modulators or drug candidates.

Fundamental Principles of Extracellular Flux Analysis

Theoretical Basis of OCR and ECAR Measurements

The Seahorse XF technology operates on the principle that mitochondrial respiration and glycolytic activity produce measurable changes in the extracellular environment of living cells. Oxygen Consumption Rate (OCR) is measured using solid-state fluorescent oxygen sensors embedded in the cartridge probes, which detect the decrease in oxygen concentration as cells respire. This parameter directly reflects mitochondrial electron transport chain activity and is considered a gold standard for assessing mitochondrial function. Simultaneously, Extracellular Acidification Rate (ECAR) is measured using fluorescent pH sensors that detect the acidification of the medium primarily resulting from lactic acid production during glycolysis, though it's important to note that other metabolic processes can contribute to extracellular acidification [2]. The combination of these two parameters provides a comprehensive view of cellular bioenergetics, allowing researchers to determine how cells balance their energy production between oxidative and glycolytic pathways.

The relationship between these metabolic parameters and cellular ATP production is governed by established biochemical stoichiometries. For oxidative phosphorylation, the theoretical maximum ATP yield per molecule of glucose is approximately 33.45 ATP molecules, whereas glycolysis only yields 2 ATP molecules per glucose molecule [2]. This substantial difference in ATP yield means that even small changes in OCR can have significant impacts on total cellular ATP production when compared to changes in ECAR. However, direct comparison between OCR and ECAR is complicated by their different units of measurement (pmol O₂/min for OCR versus mpH/min for ECAR), necessitating mathematical conversion to derive meaningful biological information about energy production. Understanding these fundamental relationships is crucial for proper experimental design and data interpretation when using the Seahorse XFe96 system.

Metabolic Pathways Assessed in Seahorse Assays

Table 1: Key Metabolic Pathways Accessible with Seahorse XFe96 Technology

Metabolic Pathway Primary Measurement Biological Significance Common Modulators
Mitochondrial Respiration Oxygen Consumption Rate (OCR) Overall mitochondrial function and oxidative phosphorylation capacity Oligomycin, FCCP, Rotenone, Antimycin A
Glycolytic Flux Extracellular Acidification Rate (ECAR) Rate of glycolysis and lactic acid fermentation Glucose, 2-Deoxy-D-glucose
ATP Production Calculated from OCR and ECAR Cellular energy output from oxidative and glycolytic pathways Combination of mitochondrial inhibitors
Proton Leak OCR after ATP synthase inhibition Mitochondrial membrane integrity and uncoupling Oligomycin
Maximal Respiratory Capacity OCR after uncoupler treatment Spare respiratory capacity available under stress FCCP
Non-mitochondrial Oxygen Consumption OCR after ETC inhibition Background oxygen consumption not linked to ATP production Rotenone + Antimycin A

Detailed Experimental Protocols

Mitochondrial Stress Test Workflow

The Mitochondrial Stress Test is the most widely used application of the Seahorse XFe96 technology, providing a comprehensive assessment of mitochondrial function through sequential injection of modulators that target specific components of the electron transport chain. This protocol enables researchers to dissect various parameters of mitochondrial respiration including basal respiration, ATP-linked respiration, proton leak, maximal respiratory capacity, and non-mitochondrial oxygen consumption [3]. The standardized workflow involves seeding cells in specialized XF microplates, hydrating the sensor cartridge, preparing drug stocks, loading compounds into injection ports, and running the assay with precise timing between measurement cycles.

The following workflow diagram illustrates the key steps in the Mitochondrial Stress Test:

mitochondrial_stress_test start Start Mitochondrial Stress Test plate_prep Plate Cells in XF Microplate start->plate_prep cartridge_hydration Hydrate Sensor Cartridge plate_prep->cartridge_hydration drug_prep Prepare Drug Stocks (Oligomycin, FCCP, Rot/AA) cartridge_hydration->drug_prep drug_loading Load Drugs into Injection Ports drug_prep->drug_loading calibrate Calibrate Sensor Cartridge drug_loading->calibrate baseline_measure Baseline OCR/ECAR Measurements calibrate->baseline_measure inject_oligo Inject Oligomycin (Port A) baseline_measure->inject_oligo inject_fccp Inject FCCP (Port B) inject_oligo->inject_fccp inject_rotenone_aa Inject Rotenone & Antimycin A (Port C) inject_fccp->inject_rotenone_aa data_analysis Data Analysis & Parameter Calculation inject_rotenone_aa->data_analysis

Diagram 1: Mitochondrial Stress Test workflow showing key steps from plate preparation to data analysis

Sample Preparation and Assay Setup

Proper sample preparation is critical for obtaining reliable and reproducible results with the Seahorse XFe96 system. For adherent cell lines, cells are typically seeded into XF cell culture microplates at optimal densities (determined empirically for each cell type) and allowed to attach overnight. For non-adherent cells such as lymphocytes or suspension cell lines, plates are pre-coated with poly-D-lysine (50 μg/mL) or other cell attachment factors to ensure cell adherence during the assay [3]. The assay is performed in XF base medium (typically unbuffered RPMI 1640) supplemented with specific nutrients according to the experimental requirements: 25 mM glucose, 2 mM L-glutamine, and 1 mM sodium pyruvate for standard mitochondrial stress tests. Importantly, the assay medium lacks bicarbonate buffer and serum to maintain pH sensitivity and prevent interference with the extracellular flux measurements.

On the day of the assay, the sensor cartridge is hydrated with XF calibrant solution and incubated at 37°C in a non-CO₂ incubator for 4-24 hours before the assay. Cells are washed and pre-incubated in assay medium for 30-60 minutes at 37°C without CO₂ to allow temperature and pH equilibration. Mitochondrial modulators are prepared as 10× concentrated stocks in assay medium: typically 1 μM oligomycin (ATP synthase inhibitor), 1.5 μM FCCP (mitochondrial uncoupler), and 100 nM rotenone plus 1 μM antimycin A (complex I and III inhibitors, respectively) for final concentrations after injection [3]. These compounds are loaded into the appropriate injection ports (A, B, and C) of the hydrated sensor cartridge. The assay program is set up with multiple measurement cycles consisting of mixing (3 minutes), waiting (2 minutes), and measurement (3 minutes) periods between each injection, allowing sufficient time for the compounds to take effect and for the measurements to stabilize.

Data Analysis and Interpretation

Calculation of ATP Production Rates

A significant advancement in Seahorse data analysis is the conversion of OCR and ECAR measurements into ATP production rates, which provides a more direct understanding of cellular energy metabolism. This approach, detailed by Mookerjee et al., involves a three-step calculation process to transform the raw measurements into biologically meaningful values [2]. First, ECAR values (in mpH/min) must be converted to proton production rates (in pmol H⁺/min) by accounting for the buffering power of the specific assay medium used. This conversion requires experimental determination of the medium's buffering capacity through titration with known amounts of acid, establishing a linear relationship between pH change and proton concentration.

Once ECAR is converted to proton production rate, the next step involves accounting for sources of acidification not associated with glycolytic lactate production. While lactate efflux is typically the major contributor to ECAR in most cell types, other metabolic processes including CO₂ production from the tricarboxylic acid cycle can also acidify the medium. After accounting for these non-glycolytic acid sources, the resulting lactate-linked proton production rate can be converted to a glycolytic ATP production rate using established stoichiometries (2 ATP molecules per glucose molecule fermented to lactate). Simultaneously, the OCR measurements are converted to oxidative ATP production rates based on the relationship between oxygen consumption and ATP synthesis through oxidative phosphorylation. This integrated approach generates a single readout that enables direct comparison of ATP production from oxidative phosphorylation and glycolysis in live cells, providing a comprehensive view of cellular bioenergetics.

Table 2: Key Parameters in Mitochondrial Stress Test and Their Interpretation

Parameter Calculation Method Biological Significance Typical Values
Basal Respiration OCR before injections Energy demand under baseline conditions Cell-type dependent
ATP-linked Respiration OCR decrease after oligomycin Proportion of respiration coupled to ATP production 50-80% of basal respiration
Proton Leak OCR after oligomycin minus non-mitochondrial OCR Mitochondrial uncoupling not linked to ATP synthesis 10-30% of basal respiration
Maximal Respiration OCR after FCCP injection Maximum electron transport chain capacity 150-300% of basal respiration
Spare Respiratory Capacity Maximal minus basal respiration Ability to respond to increased energy demand Higher values indicate metabolic flexibility
Glycolytic Capacity ECAR after oligomycin injection Maximum glycolytic output when OXPHOS is limited Cell-type dependent
Advanced Normalization Strategies

Appropriate data normalization is essential for accurate interpretation of Seahorse XF results, particularly when comparing different cell types or experimental conditions. While cell number is commonly used for normalization, this approach may not account for differences in cell size, protein content, or mitochondrial density. For more precise comparisons, researchers often normalize OCR and ECAR values to cellular protein content measured using assays such as Bradford or BCA after completion of the Seahorse assay. For investigations focused specifically on mitochondrial function, normalization to mitochondrial DNA content or citrate synthase activity can provide additional insights.

When working with complex models such as 3D spheroids, advanced normalization strategies become particularly important. Research by Leite et al. demonstrates that high-resolution imaging of spheroids followed by calculation of viable cell numbers enables normalization of metabolic parameters on a per-cell basis, allowing more meaningful comparisons between spheroids of different sizes or between spheroid and monolayer cultures [4]. This approach has revealed that metabolic differences in breast cancer spheroids are primarily determined by cell line characteristics rather than spheroid size, highlighting the importance of appropriate normalization methods. Additionally, researchers can group spheroids based on size or viable cell number during data analysis to account for potential heterogeneity in these complex culture systems.

Advanced Applications and Specialized Protocols

Metabolic Analysis of 3D Cell Cultures

The application of Seahorse XF technology to three-dimensional cancer models such as spheroids represents a significant advancement in cancer metabolism research, as these models better recapitulate the tumor microenvironment and metabolic heterogeneity observed in vivo compared to conventional monolayer cultures [4]. However, the analysis of 3D cultures presents unique technical challenges, including greater variability in metabolic parameters among experimental replicates if spheroids are not highly uniform in size and shape. An optimized workflow has been developed that enables the formation of spheroids with regular morphology and homogeneous size distribution using U-bottom Ultra-Low Attachment (ULA) 96-well plates, significantly reducing experimental variability.

The specialized protocol for 3D cultures involves seeding a single spheroid per well in ULA plates with carefully optimized cell numbers to control spheroid size. For metabolic analysis using the Seahorse XFe96, spheroids are transferred to XF microplates using wide-bore pipette tips to prevent structural damage. The normalization of metabolic parameters is particularly critical for 3D cultures, as traditional normalization to cell number is complicated by the presence of necrotic cores in larger spheroids and variable ratios of viable to non-viable cells. The implementation of high-resolution imaging protocols enables precise calculation of viable cell numbers in each spheroid, allowing for appropriate normalization of OCR and ECAR values on a per-cell basis [4]. This optimized workflow has been successfully applied to characterize metabolic differences between breast cancer cell lines (MCF7 and MDA-MB-231) in 3D culture, revealing that metabolic phenotypes are determined primarily by cell line characteristics rather than spheroid size.

Immune Cell Bioenergetics

The Seahorse XFe96 system has proven particularly valuable in immunometabolism research, where researchers investigate how metabolic pathways regulate immune cell function, activation, and differentiation. A specialized protocol has been developed for assessing T cell bioenergetics that accommodates the unique characteristics of these suspension cells [3]. The method involves pre-coating XF microplates with poly-D-lysine to ensure T cell adherence during the assay, with cell densities typically ranging from 1×10⁵ to 2×10⁵ cells per well for the XFe96 model. This protocol enables researchers to study metabolic changes associated with T cell activation, differentiation into effector and memory subsets, and exhaustion in various disease contexts.

An important adaptation for immune cell studies is the real-time bioenergetic assessment following T cell receptor activation, which captures the immediate metabolic changes that occur within minutes to hours after stimulation [3]. This approach has revealed that T cell activation triggers a rapid increase in both glycolytic and oxidative metabolic rates to meet the energy and biosynthetic demands of proliferation and effector function. Additionally, researchers can modify the assay medium composition to investigate substrate utilization preferences in different immune cell subsets by omitting specific nutrients (e.g., glucose, glutamine, or fatty acids) or including alternative substrates. These specialized protocols have greatly enhanced our understanding of how metabolic reprogramming regulates immune cell fate and function in health and disease.

Troubleshooting and Technical Considerations

Common Technical Challenges and Solutions

Table 3: Troubleshooting Guide for Seahorse XFe96 Assays

Problem Potential Causes Recommended Solutions
High Background Variation Uneven cell seeding, bubble formation, edge effects Use multichannel pipette for seeding, centrifuge plate before assay, avoid edge wells
Poor Response to FCCP Suboptimal concentration, cell type variability Titrate FCCP (0.5-3 μM) for each cell type, prepare fresh stocks
Declining Baseline OCR Cell detachment, nutrient depletion, prolonged assay Check cell adherence, limit assay time, ensure proper temperature maintenance
Low Signal-to-Noise Ratio Insufficient cell number, high background respiration Optimize cell density, include background correction wells
Inconsistent Drug Effects Improper drug loading, precipitation, degradation Use proper loading technique, prepare fresh drug solutions, verify concentrations
Poor Glycolytic Response Inadequate glucose levels, impaired glycolysis Ensure 10-25 mM glucose in assay medium, verify cell viability
Optimization of Assay Conditions

Successful Seahorse XF assays require careful optimization of experimental conditions for each cell type or model system. Several key factors must be considered during assay development, including cell seeding density, which significantly impacts measured metabolic parameters. Too few cells may result in signals too low for accurate detection, while overly confluent cultures may lead to nutrient depletion or oxygen limitation, particularly during the assay. A density titration experiment is recommended when working with new cell types to identify the optimal seeding density that provides robust signals while maintaining linear response to metabolic modulators.

The composition of the assay medium represents another critical variable that must be carefully controlled. While XF base medium is typically supplemented with glucose, glutamine, and pyruvate at standard concentrations, researchers may need to modify these components based on specific experimental questions. For investigations of fatty acid oxidation, the medium may be supplemented with palmitate-BSA conjugates, while studies of glutamine dependency may involve glutamine-free conditions with or without alternative substrates. Additionally, the buffering capacity of the assay medium must be sufficient to allow detection of extracellular acidification while maintaining physiological pH ranges. When developing new assays, it is essential to include appropriate controls such as background correction wells (medium without cells) and quality control measurements to verify instrument performance and assay reproducibility across plates and experiments.

References

Comprehensive Application Notes and Protocols: Aumitin-Induced Apoptosis in Starved Cells for Drug Discovery Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aumitin and Its Research Significance

This compound is a novel diaminopyrimidine-based compound identified through phenotypic screening as a potent autophagy inhibitor with significant implications for cancer research and cellular metabolism studies. Discovered in 2018, this compound represents a valuable chemical tool for investigating the interconnected pathways of autophagy, mitochondrial function, and programmed cell death. The compound exhibits particularly striking effects under nutrient-deprived conditions, where it shifts cellular fate from survival to apoptosis, making it an important candidate for understanding how cancer cells might be targeted during metabolic stress.

The significance of this compound in research stems from its specific mechanism of action—targeting mitochondrial complex I—which directly links metabolic inhibition to apoptotic induction. Research demonstrates that this compound potently inhibits autophagy induction in starved cells, with IC₅₀ values of 0.12 ± 0.07 μM under starvation conditions and 0.24 ± 0.20 μM under rapamycin-induced conditions [1]. This potent activity, combined with its well-characterized molecular target, makes this compound an exemplary compound for studying the relationship between cellular energy pathways and death mechanisms, particularly in the context of cancer therapy resistance where autophagy often provides protective benefits to tumor cells.

Mechanism of Action and Signaling Pathways

Primary Molecular Target and Mitochondrial Effects

This compound exerts its biological effects through direct inhibition of mitochondrial complex I (NADH-CoQ reductase), a key component of the electron transport chain responsible for oxidative phosphorylation. This inhibition was confirmed through semi-intact mitochondrial assays and in vitro NADH-CoQ reductase activity tests, where this compound demonstrated similar activity to the known complex I inhibitor rotenone [1]. The compound's specificity for complex I was established through respiratory chain substrate experiments, which showed that this compound exclusively inhibits pyruvate/malate-driven respiration without affecting downstream complexes.

The structural basis for this compound's activity resides in its diaminopyrimidine core, with structure-activity relationship (SAR) studies revealing that modifications at the R1 and R2 positions significantly impact both mitochondrial inhibition and autophagy suppression. The correlation between mitochondrial respiration inhibition and autophagy inhibition across analogue compounds provides strong evidence that the effect on autophagy is secondary to mitochondrial disruption [1]. This mitochondrial targeting triggers a cascade of metabolic disturbances including reduced oxygen consumption (OCR) and increased extracellular acidification (ECAR), indicating a shift from oxidative phosphorylation to anaerobic glycolysis.

Apoptosis Induction in Starved Cells

Under nutrient-deprived conditions, this compound triggers caspase-dependent apoptosis through the intrinsic mitochondrial pathway. Starvation typically induces protective autophagy, allowing cells to recycle components and maintain energy homeostasis; however, this compound blocks this adaptive response while simultaneously imposing additional metabolic stress through mitochondrial inhibition. This dual pressure ultimately activates the apoptotic cascade, characterized by caspase 3/7 activation and DNA fragmentation [1].

The sequence of events begins with mitochondrial depolarization due to complex I inhibition, leading to reduced ATP production and increased reactive oxygen species (ROS). Subsequently, the mitochondrial outer membrane permeabilization (MOMP) occurs, facilitated by pro-apoptotic Bcl-2 family proteins, resulting in cytochrome c release into the cytosol. Cytochrome c then forms the apoptosome complex with Apaf-1, which activates caspase-9, in turn activating executioner caspases-3 and -7 [2]. These executioner caspases then cleave numerous cellular substrates, resulting in the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and formation of apoptotic bodies.

Table 1: Key Characteristics of this compound-Induced Apoptosis Signaling

Parameter Observation Experimental Evidence
Primary Target Mitochondrial Complex I Oxygen consumption assays; NADH-CoQ reductase inhibition
Apoptosis Pathway Intrinsic/Mitochondrial Caspase 3/7 activation; cytochrome c release
Caspase Involvement Caspase-9 and -3 FLICA assays; inhibitor studies
BCL-2 Family Role Implicated in MOMP Correlation with mitochondrial apoptosis pathways
Metabolic Effects Reduced OCR; Increased ECAR Seahorse XF Analyzer measurements
Visualizing the Apoptotic Signaling Pathway

The following diagram illustrates the key molecular events in this compound-induced apoptosis under starvation conditions:

G cluster_0 Mitochondrial Compartment cluster_1 Cytosolic Compartment Starvation Starvation AutophagyInhibition AutophagyInhibition Starvation->AutophagyInhibition Induces This compound This compound This compound->AutophagyInhibition Potentiates ComplexIInhibition ComplexIInhibition This compound->ComplexIInhibition Direct binding MitochondrialDysfunction MitochondrialDysfunction AutophagyInhibition->MitochondrialDysfunction Sensitizes ComplexIInhibition->MitochondrialDysfunction Causes CytochromeCRelease CytochromeCRelease MitochondrialDysfunction->CytochromeCRelease Triggers ApoptosomeFormation ApoptosomeFormation CytochromeCRelease->ApoptosomeFormation Promotes Caspase9Activation Caspase9Activation ApoptosomeFormation->Caspase9Activation Activates Caspase3Activation Caspase3Activation Caspase9Activation->Caspase3Activation Cleaves Apoptosis Apoptosis Caspase3Activation->Apoptosis Executes

Diagram Title: this compound-Induced Apoptotic Signaling in Starved Cells

Experimental Protocols and Methodologies

Cell Culture and Starvation Induction

Materials Required:

  • MCF-7-LC3 cells (or other appropriate cell line such as HeLa or HCT116)
  • Complete growth medium (RPMI-1640 or DMEM with 10% FBS)
  • Starvation medium (EBSS or serum-free/no glucose medium)
  • This compound stock solution (10 mM in DMSO)
  • Tissue culture incubator (37°C, 5% CO₂)
  • Sterile tissue cultureware

Procedure:

  • Cell Maintenance: Culture MCF-7-LC3 cells in complete growth medium at 37°C in a humidified 5% CO₂ atmosphere. Maintain cells in exponential growth phase by passaging at 70-80% confluence.
  • Experimental Seeding: Harvest exponentially growing cells and seed at appropriate densities in multi-well plates based on assay requirements (e.g., 5×10⁴ cells/well for 96-well plates, 5×10⁵ cells/well for 6-well plates).
  • Starvation Induction: After 24 hours (or when cells reach 60-70% confluence), carefully remove complete medium, wash once with PBS, and replace with starvation medium.
  • This compound Treatment: Prepare fresh this compound dilutions in starvation medium immediately before use. Add this compound to achieve final concentrations ranging from 0.1-10 μM. Include vehicle control (DMSO at equivalent concentration, typically <0.1%).
  • Incubation: Incubate cells with this compound for 2-24 hours depending on specific readout parameters.

Technical Notes:

  • Consistency in starvation timing is critical for reproducible results.
  • This compound stock solutions should be aliquoted and stored at -20°C to avoid freeze-thaw cycles.
  • Serum concentration in complete medium should be rigorously controlled between experiments.
Apoptosis Detection Methods
3.2.1 Caspase Activity Assay

Principle: Caspase activation represents a definitive marker of apoptosis commitment. This protocol measures caspase activity using fluorogenic substrates.

Materials:

  • Cell lysis buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 0.1 mM EDTA)
  • Fluorogenic caspase substrates (DEVD-AFC for caspase-3, LEHD-AFC for caspase-9)
  • Microplate reader capable of fluorescence detection (excitation 400 nm, emission 505 nm)
  • Centrifuge capable of 10,000×g

Procedure:

  • After this compound treatment, harvest cells by gentle scraping or trypsinization.
  • Pellet cells by centrifugation at 500×g for 5 minutes and wash with PBS.
  • Lyse cell pellet in ice-cold lysis buffer for 15 minutes.
  • Clarify lysate by centrifugation at 10,000×g for 10 minutes at 4°C.
  • Transfer supernatant to fresh tubes and determine protein concentration.
  • Incubate equal amounts of protein (10-50 μg) with 0.1 mM caspase substrate in reaction buffer at 37°C for 1 hour.
  • Measure fluorescence immediately after incubation.
  • Normalize activity to protein content and express as fold-change over control.

Technical Notes:

  • Include caspase inhibitors (e.g., Z-VAD-FMK) as negative controls.
  • Run positive controls (e.g., staurosporine-treated cells) to validate assay performance.
  • Kinetic measurements provide more accurate activity assessment than single timepoints.
3.2.2 Mitochondrial Function Assessment

Principle: this compound's primary effect on mitochondrial complex I can be quantified by measuring oxygen consumption rates (OCR) using Seahorse XF technology.

Materials:

  • Seahorse XFe96 Analyzer and XF96 cell culture microplates
  • XF Assay Medium (Agilent)
  • Mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A)
  • pH and O₂ calibration solution

Procedure:

  • Seed cells in XF96 microplates at optimal density (typically 2-4×10⁴ cells/well) and culture for 24 hours.
  • Replace medium with unbuffered XF assay medium supplemented with 1 mM pyruvate, 2 mM glutamine, and 10 mM glucose.
  • Incubate cells for 1 hour at 37°C in a non-CO₂ incubator.
  • Load this compound and mitochondrial inhibitors into injection ports:
    • Port A: this compound (various concentrations)
    • Port B: Oligomycin (1 μM)
    • Port C: FCCP (0.5-1 μM)
    • Port D: Rotenone (0.5 μM) + Antimycin A (0.5 μM)
  • Run the assay using a standard mitochondrial stress test program.
  • Normalize OCR measurements to protein content per well.

Technical Notes:

  • Optimize cell density for each cell line to ensure measurable signal without hypoxia.
  • Titrate FCCP concentration for maximal uncoupled respiration.
  • Include reference compounds (e.g., rotenone) for assay validation.

Table 2: Standard Mitochondrial Stress Test Parameters for this compound Characterization

Parameter Basal Measurement This compound Effect Interpretation
Basal OCR Pre-treatment levels Dose-dependent decrease Direct complex I inhibition
ATP-linked OCR Post-oligomycin decrease Potentiated decrease Enhanced ATP production impairment
Maximal OCR FCCP-uncoupled measurement Blunted response Reduced respiratory capacity
Proton Leak OCR remaining after oligomycin Variable effect Membrane integrity assessment
Spare Capacity Difference between maximal and basal Significantly reduced Impaired stress adaptation
Autophagy Monitoring Protocols

LC3 Lipidation and Turnover Assessment by Western Blot

Principle: Autophagy inhibition by this compound can be monitored by tracking LC3-I to LC3-II conversion and p62/SQSTM1 degradation.

Materials:

  • RIPA lysis buffer with protease inhibitors
  • SDS-PAGE and western blot equipment
  • Antibodies against LC3, p62, and loading control (e.g., GAPDH, actin)
  • HRP-conjugated secondary antibodies
  • ECL detection reagents

Procedure:

  • Treat starved cells with this compound as described in Section 3.1.
  • Harvest cells in RIPA buffer and determine protein concentration.
  • Separate 20-30 μg protein by SDS-PAGE (15% gel for LC3).
  • Transfer to PVDF membrane and block with 5% non-fat milk.
  • Incubate with primary antibodies (anti-LC3 1:1000, anti-p62 1:2000) overnight at 4°C.
  • Incubate with appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour.
  • Develop with ECL reagents and image.
  • Quantify band intensities and normalize to loading control.

Technical Notes:

  • LC3-II migrates faster than LC3-I despite higher molecular weight.
  • Include lysosomal inhibitors (e.g., bafilomycin A1) to assess autophagic flux.
  • Multiple exposures may be needed for optimal LC3-II detection.

Data Analysis and Interpretation

Quantitative Assessment of Apoptotic Induction

Analysis of this compound-induced apoptosis should incorporate dose-response relationships and temporal progression. For caspase activity assays, calculate the concentration that produces 50% of maximal response (EC₅₀) using four-parameter nonlinear regression. Similarly, determine IC₅₀ values for autophagy parameters (LC3-II accumulation, p62 degradation). Compare these values to establish correlation between autophagy inhibition and apoptosis induction.

For mitochondrial parameters, several key metrics should be derived from OCR measurements:

  • Basal Respiration: Last measurement before first injection
  • ATP-linked Respiration: Difference between basal and oligomycin-inhibited rates
  • Proton Leak: OCR remaining after oligomycin minus non-mitochondrial respiration
  • Maximal Respiration: Highest rate after FCCP injection
  • Spare Capacity: Difference between maximal and basal respiration
  • Non-mitochondrial Respiration: Minimum rate after rotenone/antimycin A

This compound treatment typically produces dose-dependent suppression of basal, ATP-linked, and maximal respiration with minimal effect on proton leak, consistent with specific complex I inhibition rather than generalized mitochondrial toxicity.

Statistical Analysis and Reproducibility

All experiments should include appropriate replication with at least three biological replicates (independent experiments) and technical triplicates within each experiment. Data should be presented as mean ± standard deviation. Use one-way ANOVA with post-hoc testing for multiple comparisons or Student's t-test for pairwise comparisons, applying appropriate corrections for multiple testing.

Establish assay quality controls using Z'-factor calculations: [ Z' = 1 - \frac{3(\sigma_{positive} + \sigma_{negative})}{|\mu_{positive} - \mu_{negative}|} ] Assays with Z' > 0.5 are considered excellent for screening purposes.

Troubleshooting and Optimization Guidelines

Table 3: Common Experimental Challenges and Solutions

Problem Potential Causes Solutions
Inconsistent apoptosis induction Variable starvation efficiency; this compound stability Standardize starvation protocol; use fresh this compound preparations
Poor caspase activity signal Insufficient cell number; suboptimal lysis Increase cell density; optimize lysis buffer and duration
High background in control wells Spontaneous apoptosis; serum contamination Use healthy, low-passage cells; ensure complete serum removal
Weak LC3-II detection Inadequate transfer; low antibody sensitivity Use 15% gels; optimize transfer conditions; validate antibodies
Variable OCR measurements Uneven cell seeding; improper calibration Standardize seeding protocol; calibrate sensors daily

Research Applications and Future Directions

This compound's unique mechanism positions it as a valuable tool for several research applications:

Cancer Therapy Research: this compound can be used to investigate metabolic vulnerabilities in cancer cells, particularly those dependent on autophagy for survival under nutrient deprivation. Combination studies with chemotherapeutic agents can reveal synergistic interactions, potentially identifying strategies to overcome therapy resistance.

Mitochondrial Disease Modeling: The specific complex I inhibition makes this compound useful for modeling mitochondrial dysfunction in neurodegenerative diseases like Parkinson's disease, where impaired mitochondrial quality control and autophagy deficiency contribute to pathogenesis.

Chemical Biology Tool: this compound serves as a structural template for developing more selective complex I inhibitors and exploring the functional relationship between mitochondrial respiration and autophagy regulation.

Future research directions include investigating this compound's effects in 3D culture systems that better mimic tumor microenvironments, exploring tissue-specific responses, and developing analogues with improved selectivity or pharmacological properties.

References

Solubility Enhancement Strategies

Author: Smolecule Technical Support Team. Date: February 2026

For a drug candidate with poor solubility, several formulation strategies can be employed. The table below summarizes key approaches supported by the research.

Strategy Description Key Findings & Considerations
Solid Dispersions (Spray Drying) [1] Drug is dispersed in a polymeric matrix (e.g., HP-β-CD, HPMC) via spray drying to create an amorphous powder. A drug-to-polymer ratio of 1:2 showed optimal solubility and dissolution rate. Formulations were stable, amorphous, and showed enhanced in vivo pharmacokinetics. [1]
Salt Formation [2] Reacting an acidic or basic drug to form a salt, often with sodium or hydrochloric acid. Can dramatically improve solubility and dissolution rate. The choice of salt former is critical and depends on the drug's ionizable groups. Statistical analysis shows sodium salts are common for acidic drugs. [2]
Cyclodextrin Complexation [1] Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes where the drug is hosted in the cyclodextrin's lipophilic cavity. Enhances aqueous solubility and bioavailability by improving wettability and presenting the drug in an amorphous state. The amphiphilic nature of the polymer is key. [1]

The following diagram illustrates the decision-making workflow for selecting and evaluating these strategies.

Start Start: Poorly Soluble Drug Assess Assess Drug Properties Start->Assess Salt Acidic/Basic Groups? Assess->Salt Strat1 Strategy: Salt Formation Salt->Strat1 Yes Strat2 Strategy: Solid Dispersion (e.g., with HP-β-CD, HPMC) Salt->Strat2 No Strat3 Strategy: Particle Size Reduction Salt->Strat3 Consider Evaluate Evaluate Enhanced Formulation Strat1->Evaluate Strat2->Evaluate Strat3->Evaluate Success Solubility Acceptable? Evaluate->Success Success->Assess No End Proceed to Next Development Stage Success->End Yes

Protocols for Solubility Assessment

Accurately measuring solubility is fundamental. The two main types of assays used at different stages of drug discovery are outlined below.

Assay Type Description & Throughput Key Steps & Detection

| Kinetic Solubility [3] [4] | High-Throughput. Used for rapid assessment in early discovery. Begins with a DMSO stock solution of the compound. | 1. Prepare compound in DMSO. 2. Dilute in aqueous buffer (e.g., PBS). 3. Incubate for a short time (minutes to hours). 4. Detect precipitate via nephelometry (light scattering) or measure dissolved concentration after filtration via UV/LC-MS. [3] [4] | | Thermodynamic (Equilibrium) Solubility [3] [4] | Moderate-Throughput. Used for preformulation and lead optimization. Determines the stable, intrinsic solubility of a solid form. | 1. Add excess solid compound (powder) to buffer. 2. Agitate for 24 hours or more to reach equilibrium. 3. Filter or centrifuge to separate undissolved solid. 4. Quantify dissolved drug concentration in supernatant using HPLC or LC-MS. [3] [4] |

The experimental workflow for a high-throughput kinetic solubility assay, often used for fragment-based screening, can be visualized as follows.

A Compound Powder B Prepare 100 mM Stock Solution in DMSO-d6 A->B C Vigorous Shaking at Room Temperature B->C D Storage (-20°C for months) C->D E Thaw & Keep Overnight at Room Temperature D->E F Dilute to Target Concentration (e.g., 1 mM) E->F G 1H NMR Analysis (Quantification via ERETIC/PULCON) F->G H Data: Experimental Solubility Value G->H

Frequently Asked Questions

Q1: What is the key difference between kinetic and thermodynamic solubility, and when should I use each?

  • Kinetic Solubility is measured from a DMSO stock and provides a rapid, high-throughput assessment suitable for early-stage discovery to guide chemical optimization and diagnose bioassay issues. It represents a "solubility in the moment." [3] [4]
  • Thermodynamic Solubility is measured from a solid powder after equilibrium is reached. It reflects the stable, intrinsic solubility of a specific solid form (e.g., crystal, salt) and is critical for preformulation and lead optimization to predict in vivo performance more accurately. [3] [4]

Q2: My compound precipitated in a bioassay buffer. What should I check first? First, review the kinetic solubility data of your compound. Bioassays often use aqueous buffers with compounds introduced from a DMSO stock, directly mimicking kinetic solubility conditions. If the compound concentration in the assay is near or exceeds its kinetic solubility limit, precipitation is likely and can lead to misleading biological activity results. [3]

Q3: Why did my solid dispersion formulation show reduced solubility when I increased the polymer ratio? This is a known phenomenon. While polymers enhance solubility, an excessively high polymer concentration can increase the viscosity of the gel layer around the drug particles. This lengthens the diffusional path for drug molecules to be released, thereby reducing the dissolution rate and apparent solubility. An optimal drug-to-polymer ratio must be determined experimentally, often around 1:2, as was optimal in one amoxicillin study. [1]

Q4: What is a good target solubility for a drug discovery compound? A general goal for the solubility of discovery compounds is >60 µg/mL. This level helps ensure reliable activity in bioassays and good absorption after oral administration. [3]

References

Aumitin stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Aumitin Stability & Storage Guide

Storage Condition Powder Form Solution in DMSO
Short-term -20°C [1] [2] -80°C (for 6 months) [1]
Long-term -20°C for 3 years [1] [2] -20°C (for 1 month) [1]
Shipping Room temperature (a few days) [1] -
Property Specification
Purity ≥98% [1]
Appearance White to off-white solid powder [1]
Solubility (in DMSO) ~100 mg/mL (~232.61 mM) [1]

Experimental Stability Protocols

Preparing Stock Solutions

This compound is highly soluble in DMSO. The following table can help you prepare stock solutions [1]:

Desired Concentration Volume of Solvent per 1 mg of this compound
1 mM 2.3261 mL
5 mM 0.4652 mL
10 mM 0.2326 mL
20 mM 0.1163 mL

Example Calculation: To make a 10 mM stock solution, dissolve 1 mg of this compound in 0.2326 mL of anhydrous DMSO.

Preparing a Working Solution for Animal Studies

The following is a common formulation for in vivo studies, based on a 10 mg/kg dosage for a 20 g mouse [2]:

  • Prepare Mother Liquor: Dissolve the drug in DMSO to a concentration of 40 mg/mL.
  • Prepare In Vivo Formulation:
    • 5% DMSO (50 μL of mother liquor)
    • 30% PEG300 (300 μL)
    • 5% Tween 80 (50 μL)
    • 60% Saline (600 μL) This yields a final working solution concentration of 2 mg/mL. Always use freshly prepared in vivo formulations.

Troubleshooting FAQs

Q: My this compound solution appears discolored. Is it still usable? A: Fresh this compound powder is white to off-white [1]. Any significant discoloration suggests degradation. For critical experiments, it is safest to prepare a fresh solution from a new powder aliquot.

Q: Can I store this compound in aqueous buffer? A: No definitive public data exists on this compound's stability in aqueous buffers. The provided protocols use DMSO. If an aqueous solution is necessary, you must empirically determine the stability using a validated HPLC method over your required experimental timeframe.

Q: The powder was left at room temperature for a week during shipping. Is it still stable? A: The manufacturer indicates the product is stable at ambient temperature for a few days during ordinary shipping [1]. A one-week exposure may be acceptable, but for definitive results, you should compare the performance of the shipped sample against a properly stored sample in a pilot experiment.

Experimental Stability Assessment Workflow

For projects requiring precise concentration or activity data, designing a stability study is crucial. The diagram below outlines a general workflow for this process.

Start Design Stability Study A Prepare solutions at desired concentration and pH Start->A B Divide into aliquots and store under test conditions A->B C Remove aliquots at time intervals (e.g., 0, 6, 12, 24h) B->C D Analyze samples using HPLC (Stability-Indicating Method) C->D E Measure Peak Area of Parent Compound D->E F Calculate % Remaining (Relative to T=0) E->F End Establish Stability Profile: Determine usable shelf-life F->End

Key Considerations for Researchers

  • Data Limitation: The information provided is primarily from vendor datasheets. For rigorous research, you should conduct your own stability studies under specific experimental conditions.
  • Avoid Freezing Solutions: The guidance is for powder storage. Freezing and thawing DMSO solutions can lead to water absorption and precipitation; store solutions as recommended and avoid repeated freeze-thaw cycles [1].
  • Contact the Manufacturer: For highly specific questions, directly contact the technical support of the supplier (e.g., InvivoChem or TargetMol) as they may have unpublished stability data [1] [2].

References

Aumitin cell death under starvation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of Aumitin? this compound is a novel diaminopyrimidine-based autophagy inhibitor. Its primary identified target is mitochondrial complex I. It potently inhibits mitochondrial respiration, as shown by a reduction in cellular Oxygen Consumption Rate (OCR), and switches cellular metabolism to anaerobic glycolysis, indicated by an increased Extracellular Acidification Rate (ECAR) [1].

  • Q2: Why does this compound specifically kill starved cells? Starved cells rely heavily on autophagy to generate nutrients and energy for survival [2] [3]. By inhibiting both autophagy (its direct effect) and mitochondrial ATP production (via complex I inhibition), this compound cripples the two key survival pathways a cell uses during nutrient stress. This dual assault leads to a severe energy crisis, pushing the starved cell toward death [1].

  • Q3: What type of cell death does this compound induce under starvation? Research using a caspase 3/7 probe indicates that this compound induces apoptosis in starved MCF7 cells [1].

  • Q4: My cell viability isn't dropping with this compound treatment under fed conditions. Is the compound inactive? Not necessarily. This compound's cytotoxicity is highly context-dependent and is potentiated by starvation [1]. The absence of cell death in fed conditions is an expected result, as nutrient-replete cells have other active survival pathways and are not dependent on the processes this compound disrupts. Always include a starvation control in your experiments.

Troubleshooting Guide

Problem: Low or Inconsistent Cell Death in Starved Cells Treated with this compound
Possible Cause Explanation & Diagnostic Steps Suggested Solution
Insufficient Starvation The survival signal from residual nutrients may overpower this compound's effect. Confirm full induction of autophagy before this compound addition. Use established starvation media (e.g., EBSS) and validate by tracking LC3-I to LC3-II conversion or p62 degradation via western blot [1].
Sub-optimal this compound Concentration The concentration may be insufficient to fully inhibit autophagy and mitochondrial function. Perform a dose-response curve. The original study used this compound in a range up to 10 µM to show dose-dependent inhibition of autophagy and induction of apoptosis [1].
Cell Line Variability Different cancer cell lines have varying genetic backgrounds and metabolic dependencies. Validate key findings in multiple relevant cell lines. Confirm that your cell line is sensitive to mitochondrial complex I inhibition.
Incorrect Assessment of Cell Death The assay used may not be optimal for detecting the specific death modality. Use a combination of assays. For apoptosis, combine a caspase 3/7 activity assay with a membrane integrity dye (e.g., propidium iodide) to distinguish early from late apoptosis [4] [5].

Experimental Protocols

Here are detailed methodologies for key experiments cited in the FAQs and troubleshooting guide.

Protocol 1: Validating Autophagy Induction and Inhibition by this compound using Western Blot

This protocol assesses the functional effect of this compound on the autophagy pathway.

  • Workflow Diagram:

G Autophagy Assay Workflow A Seed MCF7-LC3 cells B 24h Starvation (e.g., EBSS) A->B C This compound Treatment B->C D Lyse Cells & Extract Protein C->D E Perform Western Blot D->E F Probe: LC3 & p62 E->F G Analyze LC3-II lipidation and p62 degradation F->G

  • Steps:
    • Cell Culture: Seed MCF-7 cells stably expressing the autophagosome marker eGFP-LC3 (MCF7-LC3) in complete medium.
    • Starvation & Treatment: After cells adhere, replace the medium with a starvation medium (e.g., EBSS) to induce autophagy. Concurrently, treat cells with this compound (e.g., 0.1 - 10 µM) or a vehicle control (DMSO) for a set period (e.g., 4-24 hours) [1].
    • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease inhibitors.
    • Western Blot: Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
    • Immunoblotting: Probe the membrane with antibodies against:
      • LC3: To detect the conversion of cytosolic LC3-I to lipidated, autophagosome-bound LC3-II. This compound should decrease LC3-II levels.
      • p62/SQSTM1: An autophagy substrate. This compound should prevent its degradation, leading to accumulated p62 levels [1].
    • Analysis: Use a housekeeping protein (e.g., GAPDH, Actin) for normalization. Successful autophagy inhibition by this compound is indicated by reduced LC3-II and increased p62 compared to the starvation-only control.
Protocol 2: Measuring this compound-Induced Apoptosis under Starvation

This protocol quantifies the terminal cell death event using a caspase-specific assay.

  • Workflow Diagram:

G Apoptosis Detection Workflow A Seed Cells B Starvation + This compound Treatment A->B C Add Caspase 3/7 Fluorescent Probe B->C D IncuCyte Live-Cell Imaging C->D E Quantify Fluorescence Over Time D->E

  • Steps:
    • Cell Seeding: Seed cells (e.g., MCF7) in a multi-well plate suitable for live-cell imaging.
    • Treatment: Induce starvation and treat with this compound as described in Protocol 1.
    • Staining: Add a cell-permeable, fluorogenic caspase-3/7 substrate to the culture medium. This probe is non-fluorescent until cleaved by active caspases inside apoptotic cells [1].
    • Live-Cell Analysis: Use an automated live-cell imaging system (e.g., IncuCyte) to take images at regular intervals (e.g., every 2-4 hours) over 24-48 hours.
    • Quantification: The system's software quantifies the number of fluorescent (apoptotic) cells over time. This compound should show a dose-dependent increase in caspase 3/7-positive cells under starvation conditions [1].
Protocol 3: Confirming Mitochondrial Complex I Inhibition by this compound

This protocol directly investigates this compound's molecular target by assessing mitochondrial function.

  • Steps:
    • Seed Cells: Seed cells in a specialized XF96 cell culture microplate.
    • Equilibrate: Replace the medium with unbuffered assay medium and incubate the plate in a CO₂-free incubator.
    • Seahorse Analysis: Load the plate into a Seahorse XFe96 Analyzer. The assay typically involves sequential injection of:
      • This compound: To observe its direct effect on basal respiration.
      • Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
      • FCCP: An uncoupler, to measure maximum respiratory capacity.
      • Rotenone & Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption [1].
    • Interpretation: this compound treatment will cause a dose-dependent decrease in the Oxygen Consumption Rate (OCR), confirming inhibition of mitochondrial respiration. It will also likely cause an increase in the Extracellular Acidification Rate (ECAR), indicating a shift to glycolysis [1].

What to Do Next

For further investigation, consider these steps:

  • Confirm Specificity: Use other known complex I inhibitors (e.g., Rotenone) as comparative controls in your assays to see if they phenocopy this compound's effects [1].
  • Explore Combination Therapies: Investigate the potential of combining this compound with other chemotherapeutic agents, as its ability to block a key survival pathway (autophagy) may sensitize cells to other drugs.

References

Aumitin's Primary Target and Off-Target Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings on Aumitin's targets.

Target/Molecule Interaction Type Experimental Evidence Reported IC₅₀/Residual Activity
Mitochondrial Complex I Primary, direct inhibition In vitro NADH-CoQ reductase assay; Cellular OCR measurement [1] IC₅₀: 0.11 ± 0.21 μM (HeLa); 0.44 ± 0.11 μM (MCF7) [1]
PI4KB & PI3KC2G Weak, off-target; not biologically relevant Broad kinase screen (419 kinases at 1 μM) [1] Residual activity >75% at 1 μM [1]
Tubulin/Microtubules Not a target; profile differs from known agents Cell Painting Assay (CPA) morphological profiling [2] N/A - Profile not biosimilar to tubulin cluster [2]

Experimental Protocols for Target Validation

Here are detailed methodologies for key experiments to confirm this compound's mechanism of action and rule out kinase inhibition.

Protocol 1: Measuring Mitochondrial Respiration (Seahorse XF Analyzer)

This cell-based assay directly assesses the function of the electron transport chain, including Complex I.

  • Cell Seeding: Plate cells (e.g., MCF7 or HeLa) in a Seahorse XF96 cell culture microplate at a density of 20,000-40,000 cells per well. Culture for 18-24 hours.
  • Compound Treatment: Replace medium with Seahorse XF Base Medium supplemented with specific energy substrates.
    • For Complex I-driven respiration, add 10 mM Glucose, 1 mM Pyruvate, and 2 mM Glutamine.
    • Incubate for 30-60 minutes at 37°C in a non-CO₂ incubator.
  • Sequential Inhibitor Injections: Load compounds into the instrument's injection ports.
    • Port A: this compound (e.g., 10 μM) or vehicle control.
    • Port B: Oligomycin (1.5 μM) - ATP synthase inhibitor.
    • Port C: FCCP (0.5 μM) - Uncoupler to measure maximal respiration.
    • Port D: Rotenone (0.5 μM) & Antimycin A (0.5 μM) - Complex I and III inhibitors to measure non-mitochondrial respiration.
  • Data Analysis: The Oxygen Consumption Rate (OCR) is measured in real-time. A sharp drop in OCR immediately after this compound injection confirms direct Complex I inhibition [1].
Protocol 2: In Vitro NADH-Coenzyme Q Reductase Assay

This biochemical assay uses isolated mitochondria to confirm direct binding to and inhibition of Complex I.

  • Mitochondria Isolation: Prepare mitochondria from rat liver or cultured cells using differential centrifugation.
  • Reaction Setup: In a spectrophotometer cuvette, mix the assay buffer, mitochondrial sample, and the test compound (this compound, Rotenone as a positive control, or DMSO as a negative control).
  • Reaction Initiation: Start the reaction by adding the substrate Decylubiquinone (Coenzyme Q analog) and NADH.
  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
  • Data Analysis: Calculate the rate of NADH oxidation. A significant decrease in this rate in this compound-treated samples compared to the DMSO control confirms direct inhibition of Complex I enzymatic activity [1].

Troubleshooting Common Experimental Issues

  • Unexpected Phenotype Resembling Kinase Inhibition: If you observe cell death, cell cycle arrest, or altered phosphorylation signaling, these are likely downstream consequences of metabolic catastrophe from mitochondrial inhibition, not direct kinase targeting [1] [3]. Redirect your investigation to mitochondrial parameters using the protocols above.
  • Inconsistent Autophagy Inhibition: this compound inhibits autophagy as a consequence of impairing mitochondrial ATP production. Its effect can vary based on cell type, nutrient conditions, and energy demands [1]. Always include a positive control like rotenone.
  • Interpreting the Kinase Screen Result: The weak inhibition of PI4KB and PI3KC2G is likely not physiologically relevant [1]. Selective inhibitors for these kinases did not replicate this compound's autophagy phenotype. Mitochondrial complex I remains its primary target.

This compound Mechanism and Testing Workflow

The following diagram illustrates this compound's primary mechanism and the experimental path to confirm it.

cluster_1 Key Experimental Protocols Start Experimental Observation: Unexpected cell death or phenotype Hypothesis Hypothesis: Off-target kinase inhibition? Start->Hypothesis MitochondrialInvestigation Investigate Mitochondrial Function Hypothesis->MitochondrialInvestigation Test using protocols below MitoResult Result: Confirmed Complex I Inhibition MitochondrialInvestigation->MitoResult P1 Protocol 1: Seahorse Assay (Measure Oxygen Consumption Rate) MitochondrialInvestigation->P1 P2 Protocol 2: NADH-CoQ Reductase Assay (Direct Complex I Activity) MitochondrialInvestigation->P2 Conclusion Conclusion: Phenotype is due to metabolic disruption, not kinase inhibition MitoResult->Conclusion

Frequently Asked Questions (FAQs)

Q1: The kinase screen showed this compound weakly inhibits PI4KB and PI3KC2G. Should I be concerned about this off-target effect? No, this is not a major concern. The inhibition was very weak, and more importantly, subsequent experiments with highly potent and selective inhibitors of PI4KB and PI3KC2G did not lead to autophagy inhibition, demonstrating that this compound's primary phenotypic effects are not mediated through these kinases [1].

Q2: My results show this compound has a similar cellular phenotype to some kinase inhibitors. How is this possible? Phenotypic similarity does not confirm a shared molecular target. Inhibiting mitochondrial complex I disrupts ATP production and activates integrated stress responses, leading to downstream effects like cell death or reduced proliferation that can overlap with phenotypes caused by kinase inhibition [2] [3]. Always use direct target-engagement assays for confirmation.

Q3: Can I use this compound as a selective autophagy inhibitor in my kinase-related study? You should use it with caution and include careful controls. While this compound inhibits autophagy, it does so indirectly by blocking energy production. In a kinase study, this lack of specificity can confound your results. It is better used as a tool to study the link between mitochondrial metabolism and autophagy, rather than as a specific autophagy probe in other contexts [1].

References

Core Principles for Autophagy Assays and Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Since a predefined concentration for Aumitin is unavailable, you can determine the optimal dose experimentally by following these established principles for autophagy induction and assessment [1]. The core idea is to treat cells with a range of this compound concentrations and use multiple assays to find the concentration that gives the strongest, most specific autophagic response without causing excessive cell death.

The table below summarizes the key markers and methods you can use.

Assay Type Key Marker/Parameter What it Measures Interpretation of a Positive Autophagy Signal
Western Blot LC3-I to LC3-II conversion [1] Autophagosome formation ↑ LC3-II / LC3-I ratio
p62/SQSTM1 degradation [1] Autophagic clearance (flux) ↓ p62 protein levels
Immunofluorescence (IF) LC3 puncta formation [1] Number of autophagosomes ↑ LC3-positive puncta per cell
Functional Flux Assay RFP-GFP-LC3 tandem sensor [1] Autophagosome maturation into acidic autolysosomes Red-only puncta (GFP signal quenched in acid)
Viability & Specificity Cell Viability Assay (e.g., MTT) Overall cellular health Concentration that induces autophagy without high cytotoxicity

Troubleshooting Guide for Assay Optimization

When setting up your dose-response experiment, you may encounter the following issues. This guide helps with interpreting results and refining your protocol.

Problem Potential Cause Recommended Solution
High cytotoxicity at test concentrations This compound is generally toxic or induces excessive autophagy [2] Test a lower concentration range; ensure viability is >80% for valid flux assessment.
Increased LC3-II & p62 Block in late-stage autophagy (degradation failure) [1] Use a flux assay (e.g., RFP-GFP-LC3) to confirm if autophagosomes are maturing properly.
No change in autophagy markers Concentration too low; compound inactive; basal autophagy high Increase concentration range; include a known positive control (e.g., starvation, rapamycin).
Inconsistent results between replicates Variable compound solubility; uneven cell seeding Ensure this compound is in a suitable solvent and freshly prepared; standardize cell culture protocols.

Experimental Protocol for Determining Optimal Concentration

Here is a detailed methodology for a dose-response experiment using the principles above.

  • Cell Preparation: Seed your cell line (e.g., HeLa, U2OS) in multiple well plates (for Western blot, IF, and viability assays). Allow cells to adhere overnight.
  • Treatment Setup:
    • Negative Control: Normal growth medium.
    • Positive Control: Serum-free medium (starvation) or 1-5 µM Rapamycin [2].
    • Test Group: A range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM). Prepare stocks in DMSO or a suitable solvent, ensuring the final solvent concentration is the same in all wells (e.g., 0.1% DMSO).
  • Inhibition of Degradation (for Flux Assessment): To accurately measure autophagic flux (the complete process), treat a parallel set of wells with 50-100 nM Bafilomycin A1 or 50 µM Chloroquine for the final 2-6 hours of treatment. These agents inhibit lysosomal acidification and prevent the degradation of LC3-II and p62, allowing you to see the rate of delivery to lysosomes [1].
  • Harvest and Analyze (after 4-24 hours of treatment):
    • Western Blot: Harvest cells and probe for LC3 and p62. Compare levels with and without Bafilomycin A1. An optimal this compound concentration will show a significant increase in LC3-II and a decrease in p62 in the non-inhibited samples, which is further enhanced in the Bafilomycin A1-treated samples, indicating robust flux [1].
    • Immunofluorescence: Fix cells and stain for LC3. Count the number of LC3 puncta per cell. For the RFP-GFP-LC3 assay, count yellow (autophagosomes) and red-only (autolysosomes) puncta.
    • Cell Viability: Perform an MTT or similar assay. The optimal concentration is the one that gives the strongest autophagic flux with minimal impact on cell viability.

Autophagy Signaling Pathway for Context

Understanding the pathway this compound likely acts upon can help in experimental design. The following diagram illustrates the core macroautophagy pathway, which is regulated by mTOR/AMPK signaling and involves key protein complexes. Your compound may be acting on one of these components.

autophagy_pathway cluster_stimuli Stimuli / Regulation cluster_initiation Initiation & Nucleation cluster_elongation Elongation & Maturation cluster_degradation Degradation & Recycling Nutrient Deprivation Nutrient Deprivation ULK1 Complex\n(ULK1, ATG13, FIP200) ULK1 Complex (ULK1, ATG13, FIP200) Nutrient Deprivation->ULK1 Complex\n(ULK1, ATG13, FIP200)  Activates Energy Stress (AMPK) Energy Stress (AMPK) Energy Stress (AMPK)->ULK1 Complex\n(ULK1, ATG13, FIP200)  Activates mTORC1 (Inhibits) mTORC1 (Inhibits) mTORC1 (Inhibits)->ULK1 Complex\n(ULK1, ATG13, FIP200)  Inhibits Class III PI3K Complex\n(VPS34, Beclin-1, ATG14L) Class III PI3K Complex (VPS34, Beclin-1, ATG14L) ULK1 Complex\n(ULK1, ATG13, FIP200)->Class III PI3K Complex\n(VPS34, Beclin-1, ATG14L)  Recruits Phagophore Phagophore Class III PI3K Complex\n(VPS34, Beclin-1, ATG14L)->Phagophore  Produces PI3P ATG12-ATG5-ATG16L1\nComplex ATG12-ATG5-ATG16L1 Complex LC3-I to LC3-II\nLipidation LC3-I to LC3-II Lipidation ATG12-ATG5-ATG16L1\nComplex->LC3-I to LC3-II\nLipidation  Facilitates Autophagosome Autophagosome LC3-I to LC3-II\nLipidation->Autophagosome  Membrane Association Phagophore->ATG12-ATG5-ATG16L1\nComplex  Recruits Autolysosome Autolysosome Autophagosome->Autolysosome  Fuses with Recycled Nutrients Recycled Nutrients Autolysosome->Recycled Nutrients  Releases Lysosome\n(Degradation) Lysosome (Degradation) Lysosome\n(Degradation)->Autolysosome

References

Technical Support Guide: Aumitin vs Other Autophagy Inhibitors - Selectivity and Experimental Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aumitin and Autophagy Inhibition

This compound represents a novel class of autophagy inhibitors discovered through phenotypic screening approaches. Unlike many conventional autophagy inhibitors that target core autophagic machinery, this compound operates through a distinct mechanism by inhibiting mitochondrial respiration through direct targeting of complex I of the mitochondrial electron transport chain. This mechanism was confirmed through extensive target identification studies showing that this compound inhibits NADH-CoQ reductase activity in isolated mitochondria, similar to the known complex I inhibitor rotenone [1]. The discovery of this compound highlights the crucial interconnection between mitochondrial function and autophagy regulation, providing researchers with a valuable tool for investigating metabolic aspects of autophagy.

The field of autophagy inhibition has expanded significantly, with compounds now available that target various stages of the autophagic process. These include early-stage inhibitors targeting ULK1 and VPS34 complexes, mid-stage inhibitors affecting autophagosome formation, and late-stage inhibitors that prevent lysosomal degradation. When selecting autophagy inhibitors for experimental purposes, researchers must consider multiple factors including target specificity, potency, cellular context, and potential off-target effects [2] [3]. This technical guide provides comprehensive information to assist researchers in selecting appropriate autophagy inhibitors for their specific experimental needs and troubleshooting common issues encountered when working with these compounds.

Comparative Analysis of Autophagy Inhibitors

Table: Comprehensive Comparison of Autophagy Inhibitors and Their Selectivity Profiles

Inhibitor Primary Target Mechanism of Action Cellular IC₅₀ Selectivity Considerations Key Applications
This compound Mitochondrial Complex I Inhibits NADH-CoQ reductase activity; reduces oxygen consumption rate (OCR) 0.12-0.24 μM (autophagy); 0.11-0.44 μM (mitochondrial respiration) [1] Specific for complex I; no inhibition of PI4KB or PI3KC2G kinases at 1 μM [1] Studying mitochondrial regulation of autophagy; energy stress responses
ULK100 ULK1 Kinase Inhibits kinase activity of ULK1 initiation complex Low nanomolar range [2] Highly selective for ULK1 over Aurora kinases [2] Selective early-stage autophagy inhibition; cell cycle studies
VPS34-IN1 VPS34 Lipid Kinase Inhibits PI3P production and phagophore nucleation Not specified in sources Selective for VPS34; minimal Aurora kinase effects [2] Studying nucleation complex; vesicle trafficking
MRT68921 ULK1/ULK2 Kinase Inhibits ULK1/2 kinase activity ~40 nM (ULK1); ~170 nM (ULK2) [2] Inhibits Aurora A/B at 1 μM; causes polyploidy [2] When ULK1/2 is primary target; less suitable for cell cycle studies
Hydroxychloroquine (HCQ) Lysosomal Function Raises lysosomal pH; prevents autophagosome degradation High micromolar range [3] Broad lysosomal inhibition; affects all lysosomal degradation Clinical applications; late-stage autophagy inhibition
Rotenone Mitochondrial Complex I Inhibits mitochondrial electron transport at complex I Variable General mitochondrial inhibitor; reduces ATP production Comparative studies with this compound; mitochondrial biology

Table: Selectivity Profiling Data for Common Autophagy Inhibitors

Inhibitor Kinase Selectivity Mitochondrial Impact Cell Cycle Effects Cytoprotective/Cytotoxic Outcome Key Off-Targets
This compound No significant kinase inhibition at 1 μM (419 kinases tested) [1] Potently inhibits OCR; increases ECAR [1] Not specifically reported Context-dependent; may enhance apoptosis in starved cells [1] Mitochondrial complex I specific
ULK100 Highly selective for ULK1; minimal Aurora kinase inhibition [2] Not specifically reported Minimal polyploidy induction [2] Reduces cell proliferation; cell cycle arrest [2] Limited off-targets reported
VPS34-IN1 Selective for VPS34 lipid kinase [2] Not specifically reported Minimal polyploidy induction [2] Inhibits autophagic flux; reduces cancer cell growth [2] VPS34 complex I specific
MRT68921 Inhibits ULK1/2, AMPK, and Aurora B (70% at 1 μM) [2] Not specifically reported Strong polyploidy phenotype [2] Cell cycle disruption; autophagy inhibition [2] Aurora kinases, AMPK
SAR405 VPS34-specific [2] Not specifically reported Dose-dependent effect on cell cycle markers [2] Similar to VPS34-IN1 but less potent [2] VPS34-specific
Chloroquine/HCQ Not kinase-targeted Not directly Minimal direct cell cycle effects [3] Either cytoprotective or cytotoxic depending on context [3] General lysosomal function

Experimental Protocols & Methodologies

Assessing Autophagy Inhibition: Standard Experimental Workflows

Validating autophagy inhibition requires multiple complementary approaches to ensure accurate interpretation of results. The following integrated workflow provides a comprehensive framework for assessing inhibitor efficacy and selectivity:

  • LC3-I/II Western Blot Analysis: Process cells with target inhibitors and monitor LC3 lipidation (conversion of LC3-I to LC3-II) under both basal and stress-induced conditions (starvation or rapamycin treatment). Include p62/SQSTM1 degradation assessment to confirm autophagic flux inhibition. This compound demonstrates dose-dependent inhibition of LC3 lipidation in both starved and rapamycin-treated MCF7-LC3 cells [1].

  • mCherry-eGFP-LC3 Tandem Sensor Assay: Utilize this fluorescent reporter system to distinguish between autophagosomes (yellow puncta - both mCherry and eGFP fluorescence) and autolysosomes (red puncta - mCherry only only, as eGFP is quenched in acidic conditions). Authentic autophagy inhibitors like this compound typically increase yellow puncta while decreasing red puncta, indicating blockade of autophagic progression [1].

  • Seahorse XF Analyzer Mitochondrial Stress Testing: For mitochondrial inhibitors like this compound, perform oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) measurements. The standard protocol involves: (1) establishing baseline OCR, (2) inhibitor injection (this compound), (3) oligomycin injection (ATP synthase inhibitor), (4) FCCP injection (uncoupler), and (5) rotenone/antimycin A injection (complex I/III inhibitors). This compound shows rapid OCR reduction and ECAR increase, indicating a shift to glycolytic metabolism [1].

  • Cell Viability and Apoptosis Assessment: Evaluate context-dependent cell death using Annexin V/PI staining and caspase 3/7 activation. As demonstrated with this compound, autophagy inhibition typically enhances apoptosis in nutrient-deprived conditions but may have minimal effect in nutrient-rich conditions [1].

autophagy_workflow start Experimental Design wb LC3-I/II Western Blot start->wb Validate flux inhibition imaging mCherry-eGFP-LC3 Imaging start->imaging Quantify autophagic compartments seahorse Seahorse Mitochondrial Assay start->seahorse Assess mitochondrial function viability Viability/Apoptosis Assay start->viability Context-dependent cell death data Data Integration wb->data imaging->data seahorse->data viability->data conclusion Inhibitor Characterization data->conclusion Mechanistic interpretation

Selectivity Profiling Protocols

Comprehensive selectivity assessment is crucial for proper interpretation of autophagy inhibition experiments:

  • Kinase Profiling Screening: Utilize broad-panel kinase assays (e.g., 419-kinase panel) to identify potential off-target kinase inhibition. As performed with this compound, test compounds at relevant concentrations (e.g., 1μM) and compare inhibition patterns against known selective inhibitors [1].

  • Mitochondrial Complex Specificity Assay: Employ semi-intact cell assays with digitonin-permeabilized plasma membranes to determine specific mitochondrial complex inhibition. Supply specific substrates for individual respiratory complexes and measure oxygen consumption. This compound specifically inhibits complex I (pyruvate/malate-driven respiration) without affecting downstream complexes [1].

  • Cell Cycle Analysis: Monitor phospho-Histone H3 (Ser10) levels by Western blot as a marker for Aurora kinase inhibition and mitotic arrest. Assess polyploidy formation through DAPI staining and nuclear morphology examination. Selective autophagy inhibitors (ULK100, VPS34-IN1) show minimal polyploidy induction compared to non-selective inhibitors (MRT68921, SBI-020695) [2].

  • Structural-Activity Relationship (SAR) Correlation: Synthesize and test structural analogs to establish correlation between primary target engagement and autophagy inhibition. For this compound, strong correlation was observed between mitochondrial respiration inhibition and autophagy inhibition across multiple analogs [1].

Autophagy Signaling Pathways & Molecular Mechanisms

Core Autophagy Machinery and Inhibitor Targets

The autophagy process involves a highly conserved set of molecular machinery that can be divided into several functional groups. Understanding these core components is essential for placing inhibitor mechanisms in proper context:

  • Initiation Complex: The ULK1 complex (ULK1/2, ATG13, FIP200, ATG101) serves as the initiation point for autophagosome formation, integrating signals from mTORC1 and AMPK under nutrient stress conditions [4] [5]. This complex represents the target for ULK1 inhibitors like ULK100 and MRT68921.

  • Nucleation Complex: The Class III PI3K complex (VPS34, VPS15, Beclin 1, ATG14L) generates phosphatidylinositol-3-phosphate (PI3P) to promote phagophore nucleation [6] [7]. VPS34 inhibitors like VPS34-IN1 and SAR405 target this complex.

  • Elongation and Conjugation Systems: Two ubiquitin-like conjugation systems (ATG12-ATG5-ATG16L1 and LC3-PE) mediate phagophore expansion and closure. The ATG12 system forms an E3-like complex that facilitates LC3 lipidation, a key step targeted by monitoring LC3-I to LC3-II conversion [6].

  • Mitochondrial Regulation: Mitochondria influence autophagy through ATP production, ROS signaling, and metabolic intermediates. This compound targets this regulatory axis by inhibiting complex I of the mitochondrial electron transport chain, distinct from core autophagy machinery components [1].

autophagy_pathway nutrient_stress Nutrient Stress (Starvation, Rapamycin) mTOR mTORC1 Inhibition nutrient_stress->mTOR ULK1_complex ULK1 Complex Activation (ULK1, ATG13, FIP200, ATG101) mTOR->ULK1_complex VPS34_complex VPS34 Complex Activation (VPS34, Beclin1, ATG14L) ULK1_complex->VPS34_complex ULK100, MRT68921 phagophore Phagophore Formation VPS34_complex->phagophore VPS34-IN1, SAR405 conjugation Conjugation Systems (ATG5-12-16L1, LC3-PE) phagophore->conjugation autophagosome Autophagosome Formation conjugation->autophagosome lysosome Lysosome Fusion & Degradation autophagosome->lysosome Chloroquine, HCQ mitochondria Mitochondrial Function (ATP Production, ROS) mitochondria->autophagosome This compound, Rotenone

Troubleshooting & FAQ

Frequently Asked Questions on Autophagy Inhibitor Applications

Q: What are the key advantages of using this compound compared to other autophagy inhibitors?

A: this compound provides a unique mechanism of action by targeting mitochondrial complex I rather than core autophagy machinery, making it particularly valuable for studying the interconnection between metabolism and autophagy. Its well-defined mitochondrial target and lack of significant kinase off-targets (tested against 419 kinases) at working concentrations provide high specificity for investigating energy stress-induced autophagy. The strong correlation between mitochondrial inhibition and autophagy suppression across this compound analogs further supports its mechanistic validity [1].

Q: How do I determine whether observed cellular phenotypes result from autophagy inhibition versus off-target effects?

A: Implement these complementary approaches: (1) Test multiple inhibitors with different targets (e.g., ULK100, VPS34-IN1, and this compound); (2) Perform rescue experiments with autophagy-deficient cells (e.g., ATG5 or ATG7 KO); (3) Monitor known off-target markers like phospho-Histone H3 for Aurora kinase inhibition; (4) Establish correlation between IC₅₀ values for autophagy inhibition and phenotypic effects across multiple analogs; (5) Use genetic approaches (siRNA/shRNA) to validate pharmacological findings [2].

Q: Why do I get conflicting results with different autophagy inhibitors in my cancer models?

A: Conflicting results commonly arise from several sources: (1) Context-dependent autophagy function - autophagy can be cytoprotective, cytotoxic, or nonprotective depending on cellular context and stressor [3]; (2) Incomplete pathway inhibition - some inhibitors only partially block autophagy or affect specific subtypes; (3) Off-target effects - many commonly used inhibitors have significant off-target activities (e.g., MRT68921 inhibits Aurora kinases) [2]; (4) Compensatory pathways - cells may activate alternative degradation pathways when specific autophagy routes are blocked; (5) Differences in basal autophagy levels - cell lines with high basal autophagy may respond differently than those with low basal activity.

Q: What controls are essential for proper interpretation of autophagy inhibition experiments?

A: Always include these critical controls: (1) Multiple autophagy readouts - combine LC3-II conversion, p62 degradation, and tandem fluorescence assays; (2) Context-dependent cell death assessment - compare nutrient-rich vs. nutrient-deprived conditions; (3) Time course and dose-response - establish temporal and concentration dependencies; (4) Specificity controls - include structurally unrelated inhibitors targeting the same pathway; (5) Genetic validation - correlate with genetic autophagy inhibition when possible; (6) Mitochondrial function assessment - for compounds like this compound, include OCR/ECAR measurements [1] [2].

Q: How does the cellular context influence whether autophagy inhibition will be cytoprotective or cytotoxic?

A: The functional outcome of autophagy inhibition depends critically on context: (1) Nutritional status - inhibition typically enhances death in starved cells but may have little effect in fed conditions [1]; (2) Cancer genotype - tumors with specific oncogenic mutations (e.g., Ras-driven cancers) may be more dependent on autophagy [2]; (3) Therapeutic combination - autophagy inhibition may enhance cell death with some chemotherapies but protect against others [3]; (4) Microenvironment - hypoxic regions may show greater dependence on autophagy; (5) Autophagy flux status - cells with high basal autophagy are typically more sensitive to inhibition.

Technical Issue Resolution

Table: Troubleshooting Common Experimental Issues with Autophagy Inhibitors

Problem Potential Causes Solutions Preventive Measures
Inconsistent LC3-II results Incomplete lysosomal inhibition; variable starvation response; degradation during processing Include lysosomal inhibitors (CQ, bafilomycin) in control samples; standardize starvation times; use fresh protease inhibitors Validate antibodies; include positive controls; standardize sample processing protocols
High cell death with inhibitor treatment Off-target toxicity; inappropriate concentration; context-dependent sensitivity Perform dose-response with viability assessment; compare multiple inhibitors; test in nutrient-rich vs. deprived conditions Pre-establish IC₅₀ for autophagy vs. viability; use lowest effective concentration
Poor correlation between LC3-II and flux assays Blockade at different stages; alternative degradation pathways; assay sensitivity issues Combine Western blot with tandem fluorescence assay; assess multiple time points; validate with genetic approaches Use complementary flux assays; establish kinetic parameters; include multiple autophagy markers
Variable responses between cell lines Differences in basal autophagy; genetic background; metabolic dependencies Pre-screen lines for basal autophagy; assess mitochondrial dependence; evaluate genetic alterations in autophagy pathway Characterize basal autophagy levels; select appropriate positive control lines
Discrepancies between genetic and pharmacological inhibition Incomplete pharmacological inhibition; compensatory mechanisms; off-target effects Use multiple pharmacological agents; combine with partial genetic inhibition; assess pathway adaptation over time Include both approaches in experimental design; perform time-course analyses

Conclusion and Future Perspectives

The expanding landscape of autophagy inhibitors, including specialized compounds like this compound, provides researchers with powerful tools for investigating autophagy-related processes. The key to successful application lies in understanding inhibitor specificity, implementing appropriate controls, and interpreting results within relevant biological contexts. This compound offers particular value for studies focusing on mitochondrial regulation of autophagy, with well-characterized specificity for complex I and minimal off-target effects.

Future directions in autophagy inhibitor development will likely focus on increased specificity, context-dependent applications, and refined therapeutic targeting. As our understanding of autophagy regulation advances, particularly in areas like selective autophagy subtypes and connections with other cellular pathways, the strategic application of inhibitors with defined mechanisms like this compound will continue to provide critical insights into both basic biology and therapeutic development.

References

Aumitin Handling & Safety Overview

Author: Smolecule Technical Support Team. Date: February 2026

The information below is based on the manufacturer's Safety Data Sheet (SDS) for Aumitin (CAS No.: 946293-78-3) [1].

Aspect Specification / Instruction
Appearance Solid [1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects. [1]
Safe Storage Conditions Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. Store at -20°C (powder) or -80°C (in solvent). [1]
Precautions for Safe Handling Avoid inhalation and contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation. [1]
Personal Protective Equipment (PPE) Safety goggles, protective gloves, and suitable respirator. Use impervious clothing. [1]
Stability & Reactivity Stable under recommended storage conditions. Incompatible with strong acids/alkalis and strong oxidising/reducing agents. [1]

Suggested Experimental Workflow

Due to the lack of specific protocols for this compound, the following workflow is a generalized guide for researchers. You will need to determine the optimal conditions for your specific experimental goals.

Start Start: Plan Experiment Recon Reconstitute this compound using appropriate solvent Start->Recon Dose Determine Dosage and Treatment Duration Recon->Dose Cell Prepare Cell Cultures or In Vivo Models Dose->Cell Treat Apply this compound Treatment Cell->Treat Analyze Analyze Effects (e.g., viability, signaling) Treat->Analyze End Validate Results and Document Analyze->End

Frequently Asked Questions

  • What should I do if I spill this compound?

    • Personal Precautions: Use full personal protective equipment and ensure adequate ventilation. Evacuate personnel to safe areas [1].
    • Containment & Cleaning: Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Collect spillage and dispose of it as hazardous waste to an approved disposal plant [1].
    • Environmental Precautions: Try to prevent further leakage or spillage. Keep the product away from drains or water courses [1].
  • My experimental results are inconsistent. What could be wrong? While specific data for this compound is unavailable, common issues in pharmacological experiments include:

    • Improper Storage: Confirm that this compound has been stored continuously at the recommended temperatures (-20°C for powder, -80°C in solvent) to ensure stability [1].
    • Inaccurate Concentration: Double-check your reconstitution and dilution calculations. Using a freshly prepared stock solution can help rule out degradation issues.
    • Biological Model Variability: Account for the passage number and health of cell lines, or the age/sex/strain of animal models.
    • Assay Sensitivity: Ensure your detection methods (e.g., Western Blot, ELISA, qPCR) are optimized and sensitive enough to measure the expected changes.
  • What are the critical parameters to monitor during in vivo studies with this compound? Based on its safety profile, you should closely monitor:

    • Acute Toxicity Signs: Observe for any adverse effects, as the compound is classified as harmful if swallowed (H302) [1].
    • Organ Function: Consider performing histopathology and blood tests for liver and kidney function, as these are common sites for drug-related toxicity.
    • Behavioral Changes: Monitor for any changes in the animals' activity, feeding behavior, or neurological status.

Key Troubleshooting Guide

Problem Potential Cause Suggested Action
No biological activity observed Compound degradation due to improper storage. Verify storage conditions are at -20°C (powder) or -80°C (solution) [1].
Incorrect target pathway or cell model. Conduct a thorough literature review to confirm target engagement in your specific model.
High cytotoxicity at low doses Off-target effects. Titrate the dose to find a therapeutic window; review the compound's selectivity.
Poor solubility Incompatible solvent. Research chemical properties to find a more suitable solvent for reconstitution.

Seeking Further Information

For definitive experimental protocols, I strongly recommend these steps:

  • Contact the Manufacturer: Reach out to the supplier, DC Chemicals, directly for the most accurate and detailed technical information [1].
  • Consult Scientific Literature: Perform a targeted search on academic databases (like PubMed or Google Scholar) for research articles where this compound has been used. The methods sections of these papers are invaluable resources.

References

Core Concepts in Cytotoxicity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

What is Cytotoxicity? Cytotoxicity refers to the quality of a substance to cause damage to or death of cells. A cytotoxic substance can induce various cell fates, including:

  • Necrosis: Uncontrolled cell death due to external damage.
  • Apoptosis: Programmed, controlled cell death.
  • Autophagy: A "self-eating" process where cells degrade their own components.
  • Reduced Cell Proliferation: A decrease in the rate of cell division [1].

Why Use Multiple Assays? Relying on a single biomarker provides an incomplete picture. Different assays have distinct mechanisms of action, and a multi-assay approach is crucial to capture the full spectrum of cellular injury a compound might cause. This reveals multifaceted cellular injuries and provides a more comprehensive evaluation of cytotoxicity [2].

Standardized Cytotoxicity Assay Protocols

The table below summarizes the key characteristics of common cytotoxicity assays.

Assay Type Mechanism of Action Key Reagents Equipment Primary Output
Metabolic Activity (e.g., ATP) Measures cellular ATP levels as an indicator of metabolic activity and viability [2]. CellTiter-Glo 3D Reagent [2] Luminometer or plate reader Luminescence (Relative Light Units, RLU)
Membrane Integrity (Live/Dead) Differentiates live and dead cells based on plasma membrane integrity; live cells retain green dye, dead cells allow red dye entry [2]. Live/Dead Viability/Cytotoxicity assay kit (Calcein AM, Propidium Iodide) [2] Fluorescence microscope or plate reader Fluorescence intensity (multiple channels)
Apoptosis (Caspase Activation) Measures activation of caspase-3/7, key enzymes in the apoptosis pathway [2]. Caspase-Glo 3/7 Assay [2] Luminometer or plate reader Luminescence (Relative Light Units, RLU)
Enzyme Release (LDH) Measures lactate dehydrogenase (LDH) enzyme released into culture medium upon cell membrane damage [1]. CyQUANT LDH Assay Kit [1] Spectrophotometer or plate reader Absorbance
Proliferation (DNA Synthesis) Measures incorporation of nucleosides (e.g., EdU) into newly synthesized DNA, indicating active cell division [2]. Click-iT EdU Assay, Hoechst stain [2] Fluorescence microscope or HCS system Fluorescence intensity (EdU/Hoechst ratio)
MTT Assay Measures reduction of yellow MTT to purple formazan by metabolically active cells [3] [4]. MTT dye, Dimethyl sulfoxide (DMSO) [4] Spectrophotometer or plate reader Absorbance (typically 570 nm)

Troubleshooting Common Cytotoxicity Assay Issues

1. High Background Signal or Poor Signal-to-Noise Ratio

  • Problem: Assay results show high signal in negative controls or blank wells.
  • Solution:
    • LDH & Enzyme Release Assays: Ensure all equipment and reagents are sterile to avoid microbial contamination. Centrifuge culture plates properly before transferring supernatant to a new plate for reading to avoid disturbing the cell pellet [1].
    • MTT Assay: Use freshly prepared MTT solution. When dissolving the formazan crystals, ensure no undissolved crystals remain by gently shaking the plate. Use a multi-channel pipette to ensure uniformity [4].

2. High Inter-Assay Variability

  • Problem: Large differences in results between experimental replicates.
  • Solution:
    • Cell Preparation: Use cells in their logarithmic growth phase and ensure consistent cell counting methods. Use a hemocytometer or automated cell counter and confirm viability with Trypan Blue exclusion [4].
    • Compound Handling: For compounds with low solubility (e.g., Oligomycin A, Spautin-1), use appropriate solvents (DMSO, ethanol) and ensure they are within non-cytotoxic limits (typically DMSO <0.1%). Include solvent-only controls [2] [5].
    • Data Normalization: Normalize all data to control groups (e.g., untreated cells and blank reagent controls) run on the same plate. For 3D microtissues, consider normalizing assay outputs by the cross-sectional area of the microtissues to account for size variations [2].

3. Assay Results Do Not Match Morphological Observations

  • Problem: Cells appear damaged or dead under a microscope, but the viability assay shows high viability (or vice versa).
  • Solution:
    • Use a Complementary Assay: No single assay captures all forms of cell death. If an ATP assay shows high viability but cells look dead, run a membrane integrity assay (Live/Dead) to check for necrotic cells [2].
    • Consider the Mechanism: Understand your compound's mechanism. If it is a mitochondrial toxin (e.g., Spautin-1), an ATP assay will be highly sensitive. If it induces apoptosis (e.g., Cisplatin), a caspase assay is more appropriate [2] [5].

4. Lack of Cytotoxicity in a Known Toxic Compound

  • Problem: A positive control compound fails to show expected cytotoxicity.
  • Solution:
    • Incubation Time: Verify the incubation time is sufficient for the compound's mechanism. Apoptosis inducers like Melphalan may require 24-48 hours, while membrane disruptors like Melittin show effects faster [2] [3].
    • Check Cell Line Sensitivity: Different cell lines have different sensitivities. The HEK 298 cell line, for instance, has been shown to be more sensitive to a broad range of compounds than NIH 3T3 or CRL-7250 cells [6].

Experimental Workflow & Data Analysis

For a robust assessment, follow a structured workflow from assay selection to data interpretation. The diagram below outlines this process.

cytotoxicity_workflow Start Define Experimental Objective A1 Select Cell Model (2D vs 3D, Cell Line) Start->A1 A2 Choose Cytotoxicity Assays (Multimodal Approach) A1->A2 A3 Optimize & Execute Assay Protocol A2->A3 B1 Metabolic Activity (ATP Assay) A2->B1 B2 Membrane Integrity (Live/Dead Assay) A2->B2 B3 Apoptosis (Caspase Assay) A2->B3 B4 Proliferation (EdU Assay) A2->B4 A4 Data Acquisition & Normalization A3->A4 A5 Data Analysis & LC/IC50 Calculation A4->A5 A6 Interpret Results & Statistical Validation A5->A6 C1 Dose-Response Curve Fitting A5->C1 C2 Lethal Concentration (LC) Calculation A5->C2 C3 Multivariate Analysis (e.g., PCA) A5->C3 End Report Conclusions A6->End

Data Analysis and Interpretation:

  • Dose-Response Curves: Fit your normalized data to a logistic function (e.g., using a nonlinear mixed-effects model) to generate dose-response curves [2].
  • Lethal Concentration (LC) Calculation: From the fitted curves, derive LC values (e.g., LC25, LC50, LC75) which represent the concentrations that elicit 25%, 50%, or 75% cell death relative to controls [2].
  • Multivariate Analysis: For multi-assay data, use statistical methods like Principal Component Analysis (PCA) or Linear Mixed Effects (LME) models to analyze inter-assay responses and understand the overall cytotoxicity profile holistically [2].

I hope this technical support center provides a solid foundation for your cytotoxicity assessment work.

References

Aumitin apoptosis caspase 3/7 activation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Caspase-3/7 Experiments

Here are common issues researchers face and how to address them, based on current literature.

Problem/Symptom Possible Causes Recommended Solutions & Troubleshooting Steps

| Weak or No Signal in Activity Assays | • Caspase expression below detection level. • Insufficient apoptosis induction. • Sub-optimal reagent concentration. | • Include a positive control (e.g., STS-treated cells) to confirm assay functionality [1]. • Use a proteasome inhibitor (e.g., Bortezomib) to synergistically amplify caspase activity [1] [2]. • Titrate antibody concentrations and optimize fixation/permeabilization times [3]. | | High Background Fluorescence/Staining | • Non-specific antibody binding. • Inadequate blocking or washing. | • Use serum from the secondary antibody host in blocking buffer [3]. • Perform thorough washing with PBS/0.1% Tween 20 after each antibody incubation [3]. • Always include a no-primary-antibody control to identify background source [3]. | | Inconsistent Results Between Techniques | • Technique-specific limitations (e.g., live vs. fixed cells). • Differing sensitivity to caspase isoforms. | • FRET-based reporters are ideal for live-cell, real-time kinetics but show small fluorescence changes [4]. • Genetically encoded biosensors (e.g., VC3AI) offer low background and high sensitivity in fixed cells, but require stable cell line generation [4]. • Antibody-based methods (IF/Western) provide spatial data but require fixation and may miss transient activation [5] [3]. | | Unexpected Caspase-3/7 Localization or Activity in Non-Apoptotic Cells | • Non-apoptotic roles in differentiation/inflammation. • Cross-talk with other cell death pathways (e.g., pyroptosis). | • In neuroinflammatory models (e.g., EAE/MS), caspase-3/7 can contribute to GSDMD-mediated pyroptosis; use specific inhibitors to delineate pathways [6]. • Consider that caspase-7, but not caspase-3, can be activated by caspase-1 in certain pro-inflammatory contexts [7]. |

Essential Experimental Protocols

Here are detailed methodologies for key techniques cited in the literature.

Immunofluorescence Protocol for Caspase Detection

This protocol is ideal for detecting caspase activation in fixed cells with spatial context [3].

  • Step 1: Permeabilization. Incubate fixed samples in PBS/0.1% Triton X-100 for 5 minutes at room temperature.
  • Step 2: Blocking. Drain the slide and apply blocking buffer (PBS/0.1% Tween 20 + 5% serum from the secondary antibody host). Incubate in a humidified chamber for 1-2 hours at room temperature.
  • Step 3: Primary Antibody Incubation. Apply the primary antibody (e.g., anti-Caspase-3) diluted in blocking buffer (a 1:200 dilution is a common starting point). Incubate overnight at 4°C in a humidified chamber.
  • Step 4: Secondary Antibody Incubation. The next day, wash slides and apply a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in PBS (e.g., 1:500). Incubate for 1-2 hours at room temperature, protected from light.
  • Step 5: Mounting and Imaging. Perform final washes, mount the slides with an appropriate medium, and observe with a fluorescence microscope.
Using the SNIPer System for Orthogonal Caspase Activation

The SNIPer (Single Nick in Proteome) system allows for precise, small-molecule-controlled activation of specific engineered caspase alleles [1].

  • Principle: The system uses a split-Tobacco Etch Virus (TEV) protease. One fragment is fused to FKBP and the other to Frb. Adding rapamycin induces dimerization, reconstituting the TEV protease activity. This protease then cleaves engineered executioner caspases (e.g., caspase-3) that have had their native cleavage site replaced with a TEV recognition sequence (TevS), leading to their specific activation [1].
  • Key Validation: The activation kinetics of the SNIPer system are highly synchronous and can match or exceed the speed of endogenous caspase activation pathways, making it an excellent tool for probing precise caspase functions [1].

Caspase Signaling Pathways & Experimental Workflows

The following diagrams, created with Graphviz, illustrate the core concepts and methods discussed.

Apoptotic Caspase Activation Hierarchy

hierarchy Initiator Initiator Caspases (Caspase-8, -9) Executioner Executioner Caspases-3/7 Initiator->Executioner Cleaves & Activates Executioner->Executioner Amplification Loop Substrates Apoptotic Substrates (PARP, DFF45, ROCK1) Executioner->Substrates Proteolysis

This diagram shows the established hierarchy where initiator caspases activate the executioners caspase-3/7, which then cleave key cellular substrates to bring about apoptotic death [7].

Cross-Talk Between Cell Death Pathways

crosstalk Caspase1 Caspase-1 (Inflammatory) GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD Cleaves Caspase37 Caspase-3/7 (Executioner) Caspase37->GSDMD Can cleave (in neuroinflammation) Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD->Pyroptosis Pore Formation

This chart visualizes the emerging concept of cross-talk between apoptotic and pyroptotic pathways, where traditional executioner caspases (3/7) can, in specific contexts like neuroinflammation, contribute to GSDMD-mediated pyroptosis [6].

SNIPer System for Controlled Caspase Activation

sniper Rapamycin Rapamycin FKBPTEV FKBP-N-TEV Rapamycin->FKBPTEV Dimerizes FrbTEV Frb-C-TEV Rapamycin->FrbTEV Dimerizes ActiveTEV Reconstituted TEV Protease FKBPTEV->ActiveTEV Reconstitutes FrbTEV->ActiveTEV Reconstitutes EngineeredCasp3 Engineered Procaspase-3 with TevS ActiveTEV->EngineeredCasp3 Cleaves ActiveCasp3 Active Caspase-3 EngineeredCasp3->ActiveCasp3

This workflow outlines the mechanism of the SNIPer system, an advanced tool for the precise, small-molecule-controlled activation of engineered caspases, allowing researchers to dissect the specific roles of individual caspases [1].

References

Aumitin solvent control experiments

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common challenges you might face during stability testing of solvents and formulations.

  • Q1: My drug degradation rate in frozen solution is higher than expected. What could be the cause?

    • A: This is a known phenomenon in frozen systems. When a solution freezes, the unfrozen portion becomes a concentrated liquid phase where reactants are squeezed into a smaller volume, accelerating degradation reactions [1]. To troubleshoot:
      • Verify Ionic Strength: The inclusion of salts like sodium chloride can have a significant stabilizing effect. Check if your formulation includes appropriate ionic strength modifiers [1].
      • Check pH Control: The pH of a buffer can shift dramatically during freezing, which can catalyze degradation. Ensure you are using a buffer system known to maintain its pH effectively under frozen conditions [1].
      • Review Storage Temperature: The degree of concentration depends on the storage temperature. Ensure your freezer is maintaining a stable, correct temperature [1].
  • Q2: How can I design efficient dynamic tests for my solvent system instead of running long steady-state experiments?

    • A: Dynamic tests can maximize learning in a short time. The core principle is to persistently excite the input signals to get rich data for model parameter identification [2].
      • Design Input Signals: Use a designed input sequence, such as a Pseudorandom Binary Sequence (PRBS) or a Schroeder-phase multisine signal. These are efficient at providing sufficient spectral content to study the system's response [2].
      • Collect Transient Data: Run the dynamic test and collect a large number of measurements throughout the process.
      • Perform Data Reconciliation: Use the transient data to solve dynamic data reconciliation and parameter estimation problems. This method has been shown to yield superior parameter estimates compared to data from hundreds of steady-state runs [2].

Troubleshooting Guide: Solvent & Formulation Stability

The following table outlines common issues, their potential causes, and recommended actions, based on kinetic studies of pharmaceutical solutions [1].

Problem Possible Cause Recommended Action
Unexpectedly short shelf-life in frozen state Concentration of reactants in unfrozen liquid phase Modify formulation with stabilizers; adjust ionic strength with salts like NaCl [1].
pH drift during stability studies Buffer crystallization or pH change due to freezing Use buffers less prone to crystallization (e.g., phosphate); verify pre-frozen pH is optimal for stability [1].
Low solubility of drug in solvent Poor compatibility between drug and solvent system Explore solid dispersion techniques using carriers like HP-β-CD or HPMC to enhance aqueous solubility [3].
Poor data for model parameter estimation Input signals during testing lack sufficient variation Implement a Design of Dynamic Experiments (DoDE) using PRBS or Schroeder-phase input signals [2].

Experimental Protocol: Degradation Kinetics in Frozen Solutions

This methodology is adapted from a study on the stability of amoxicillin and clavulanate in frozen solutions [1].

1. Principle To determine the degradation kinetics of active pharmaceutical ingredients (APIs) in aqueous solution under frozen storage conditions, where the reaction rate is influenced by the concentrating effect of freezing.

2. Materials

  • API (e.g., Amoxicillin sodium, Potassium clavulanate)
  • Buffer salts (AR grade) for target pH (e.g., 2.0, 4.6, 7.0)
  • High-Purity Water (e.g., Milli-Q water)
  • Sodium Chloride (for ionic strength adjustment)

3. Equipment

  • HPLC system with a stability-indicating method (validated with a photo diode array detector)
  • Controlled temperature freezer or cold bath
  • Standard glassware and pH meter

4. Procedure 1. Solution Preparation: Prepare the drug solution in the chosen buffer. Adjust the solution to the target pH and maintain a constant ionic strength, for example, with 0.05 M sodium chloride [1]. 2. Storage: Fill the solution into sealed containers and store them at various sub-zero temperatures (e.g., -5°C, -10°C, -20°C). 3. Sampling: Periodically remove samples from the frozen state and thaw immediately for analysis. 4. Analysis: Analyze the thawed samples using the stability-indicating HPLC method to determine the percentage of the API remaining. 5. Kinetic Analysis: Plot the log of the concentration (%) remaining versus time. A linear relationship indicates first-order kinetics. Determine the rate constant (k) from the slope of the line [1].

Experimental Workflow for Dynamic Testing

The following diagram illustrates the general workflow for designing and executing dynamic test runs for solvent system characterization, based on the principles of Design of Dynamic Experiments (DoDE) [2].

dynamic_testing Start Define Model Parameter Identification Goal A Design Input Signal (PRBS or Schroeder-phase) Start->A B Execute Dynamic Test Run in Pilot Plant A->B Excites system C Collect Transient Data B->C Short-duration high-frequency D Dynamic Data Reconciliation & Parameter Estimation C->D Provides rich data E Validate Estimated Parameters D->E

References

Aumitin's Effect on ECAR: Mechanism & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Aumitin has been identified as a potent inhibitor of mitochondrial complex I (NADH-CoQ reductase) [1]. This inhibition of the electron transport chain causes a fundamental shift in cellular metabolism.

  • Mechanism: By blocking oxidative phosphorylation, the cell's primary method of ATP production is impaired. To compensate, the cell increases its reliance on glycolysis. A key byproduct of glycolysis is lactic acid. The increased export of lactic acid into the extracellular environment is what is measured as a rise in ECAR [1].
  • Experimental Evidence: This effect was directly observed using a Seahorse XFe96 Analyzer. Treatment with this compound led to a dose-dependent decrease in the Oxygen Consumption Rate (OCR) and a concurrent increase in ECAR in MCF7 and HeLa cell lines, confirming the metabolic shift from respiration to glycolysis [1].

The table below summarizes quantitative data on this compound's inhibition of mitochondrial respiration, which is the direct cause of the increase in ECAR [1].

Cell Line Process Inhibited IC₅₀ for Mitochondrial Respiration Correlation to Autophagy Inhibition
HeLa cells Mitochondrial Respiration (OCR) 0.11 ± 0.21 μM Strong correlation: IC₅₀ for starvation-induced autophagy was 0.12 ± 0.07 μM
MCF7 cells Mitochondrial Respiration (OCR) 0.44 ± 0.11 μM Strong correlation: IC₅₀ for rapamycin-induced autophagy was 0.24 ± 0.20 μM

Experimental Protocol: Measuring this compound's Impact on ECAR

The following methodology, adapted from protocols used to study this compound and similar compounds, will allow you to assess its effect on cellular metabolism in real-time [1] [2].

Key Equipment & Reagents
  • Equipment: Seahorse XF Analyzer (e.g., XF24, XFe96) [1] [2]
  • Cell Lines: Used in this compound studies: MCF7, HeLa [1]. Other common models: HCT-116, SK-Mel-28 [2].
  • Compounds:
    • This compound: Test compound (e.g., 0.1 - 10 μM range) [1]
    • Oligomycin: ATP synthase inhibitor (Complex V), typically 1-10 μM [2]
    • FCCP: Mitochondrial uncoupler, typically 0.5-5 μM [2]
    • Rotenone & Antimycin A: Electron transport chain inhibitors (Complex I & III), typically 0.5-5 μM each [2]
Workflow Diagram

The experiment involves seeding cells and sequentially injecting compounds to probe mitochondrial function.

workflow Start Seed cells in XF assay plate A Incubate for 24h Start->A B Replace media with unbuffered assay media A->B C Equilibrate in non-CO₂ incubator B->C D Load cartridge with compounds C->D E Run Seahorse assay: sequential measurements D->E

Step-by-Step Procedure
  • Cell Preparation: Seed cells in the Seahorse assay plate at an optimal density (e.g., 20,000-50,000 cells per well for a 24-well plate) and incubate for 24 hours [2].
  • Assay Medium Replacement: On the day of the assay, carefully replace the growth medium with unbuffered assay medium (e.g., DMEM without phenol red, sodium bicarbonate, or HEPES, pH 7.4) [2].
  • Equilibration: Incubate the cell plate in a non-CO₂ incubator for 30-60 minutes to allow temperature and pH stabilization [2].
  • Compound Loading: Prepare this compound and mitochondrial perturbants in assay medium. Load them into the designated injection ports (Port A, B, C, D) of the Seahorse sensor cartridge [2].
  • Run Assay Program: Start the assay with the pre-programmed "Mitochondrial Stress Test" template. The standard sequence is:
    • Basal measurements (OCR/ECAR)
    • Injection 1: this compound or vehicle control
    • Injection 2: Oligomycin (1-10 μM)
    • Injection 3: FCCP (0.5-5 μM)
    • Injection 4: Rotenone & Antimycin A (0.5-5 μM each)

Frequently Asked Questions (FAQs)

Q1: Why do I see a rise in ECAR after adding this compound? A1: This is the expected outcome. This compound inhibits mitochondrial complex I, reducing ATP production via oxidative phosphorylation. The cell compensates by increasing glycolysis, leading to higher lactate production and a consequent rise in ECAR [1].

Q2: My positive control (rotenone) shows the expected ECAR increase, but this compound does not. What could be wrong? A2:

  • Verify compound activity and solubility: Ensure this compound is fresh, correctly dissolved in DMSO, and the final concentration is within the active range (e.g., 0.1-1 μM for HeLa cells) [1].
  • Confirm cell model relevance: The effect is robust in MCF7 and HeLa cells [1]. If using a different line, perform a dose-response curve to establish its sensitivity.
  • Check assay conditions: Ensure the unbuffered assay medium is fresh and the pH is correct (7.4). Confirm that the injection system is working correctly and that the compound is being delivered properly.

Q3: How can I confirm that the ECAR change is specifically due to mitochondrial complex I inhibition? A3:

  • Compare to known inhibitors: Include rotenone (a well-known complex I inhibitor) as a positive control in your assay. The OCR/ECAR profile of this compound should be similar [1].
  • Perform a substrate-specific assay: In a semi-intact, permeabilized cell assay, this compound specifically inhibits pyruvate/malate-driven (complex I) respiration but not succinate-driven (complex II) respiration [1].
  • Analyze structure-activity relationship (SAR): Test structurally related analogs. The SAR for this compound shows a strong correlation between mitochondrial respiration inhibition and autophagy inhibition, confirming the mechanism [1].

Data Interpretation Guide

The diagram below illustrates the causal pathway from this compound treatment to the final measured change in ECAR, summarizing the key biochemical events.

mechanism This compound This compound MITO Inhibits Mitochondrial Complex I This compound->MITO OXPHOS Reduces Oxidative Phosphorylation (OXPHOS) MITO->OXPHOS ATP Cellular ATP Drop OXPHOS->ATP Glycolysis Compensatory Glycolysis Activation ATP->Glycolysis Lactate Lactate Production & Export Glycolysis->Lactate ECAR Increased ECAR Lactate->ECAR

References

Aumitin proton leak respiration measurement

Author: Smolecule Technical Support Team. Date: February 2026

Aumitin & Proton Leak Fundamentals

What is this compound and its primary mechanism of action? this compound is a novel autophagy inhibitor discovered through phenotypic screening. Its primary identified target is mitochondrial complex I (NADH: ubiquinone oxidoreductase) [1]. By inhibiting this complex, this compound disrupts mitochondrial respiration, which in turn leads to the inhibition of the autophagy process [1]. This finding underscores that impairment of mitochondrial respiration, through targeting complex I, is a general mechanism for autophagy regulation.

Why is measuring proton leak important in the context of mitochondrial inhibitors like this compound? Proton leak is a process that uncouples oxidative phosphorylation from ATP synthesis, dissipating the mitochondrial membrane potential as heat [2] [3]. Measuring it is crucial because:

  • Efficiency Indicator: Proton leak is a major cause of inefficiency in ATP production, and its modulation can account for significant energy loss (up to 30% in some models) [4].
  • Regulates ROS: Proton leak and the production of mitochondrial reactive oxygen species (mtROS) are mutually regulated. Increased proton leak can decrease mtROS production, creating a protective feedback loop against oxidative stress [2] [3].
  • Functional Insight: Assessing proton leak kinetics provides a deeper understanding of mitochondrial health and function beyond basic oxygen consumption, which can help evaluate the effects of drugs, diets, and environmental factors [4].

Experimental Protocol: Measuring Proton Leak Kinetics

The following is a generalized protocol for measuring oxygen consumption and proton leak kinetics, adapted from methodologies used in liver mitochondria studies [4]. This can serve as a starting point for investigating the effects of compounds like this compound.

  • Goal: To assess mitochondrial function and energetic efficiency by measuring oxygen consumption rates (OCR) under different states, and to estimate proton leak.

  • Key Reagents and Equipment:

    • Freshly isolated mitochondria (e.g., from liver or cell culture).
    • Mitochondrial Isolation Media (MIM): e.g., 220 mM mannitol, 70 mM sucrose, 20 mM HEPES, 1 mM EDTA, 0.1% fatty acid-free BSA, pH 7.4 at 4°C [4].
    • Oxygenph (e.g., Oroboros O2k) or a system like Resipher or Seahorse XF Analyzer [5].
    • Substrates and Inhibitors (see table below).

The experimental workflow involves isolating functional mitochondria and measuring oxygen consumption after the sequential addition of specific compounds to manipulate respiratory states. The following diagram illustrates this process and the resulting mitochondrial bioenergetic profile:

mitochondrial_respirometry Mito Isolated Mitochondria + Substrates (e.g., Succinate) State2 State 2 Respiration (Basal, ADP-limited) Mito->State2  Initiation State3 State 3 Respiration (Phosphorylating, ADP-stimulated) State2->State3  Add ADP State4o State 4o Respiration (Non-phosphorylating, Oligomycin-induced) State3->State4o  Add Oligomycin (Inhibits ATP Synthase) Leak Proton Leak Kinetics (Measured by titrating inhibitor) State4o->Leak  Titrate e.g., this compound Results Mitochondrial Bioenergetic Profile Leak->Results  Data Analysis

Table 1: Common Compounds Used in Mitochondrial Respiration Assays

Compound Target/Function Final Concentration (Example) Purpose in Assay
ADP Substrate for ATP Synthase Variable To induce State 3 respiration (maximal ADP-stimulated OCR) [4].
Oligomycin Inhibitor of ATP Synthase (Complex V) e.g., 2.5 µM [5] To induce State 4 respiration (proton leak-dependent OCR) by blocking proton flow through ATP synthase [4].
FCCP/DNP Chemical Uncoupler Titrated To dissipate the proton gradient completely, measuring maximal OCR capacity. Helps define the spare respiratory capacity [2] [5].
Rotenide Inhibitor of Complex I Variable To inhibit Complex I. Used to confirm target or probe ETC function. This compound would be used in a similar way [1] [5].
Antimycin A Inhibitor of Complex III e.g., 2.5 µM [5] To shut down the ETC, allowing measurement of non-mitochondrial respiration.

Troubleshooting Common Issues

Table 2: Frequently Encountered Problems and Potential Solutions

Issue Potential Cause Suggested Solution
Low Respiratory Control Ratio (RCR) Poor mitochondrial isolation quality, damaged membranes, or outdated/invalid reagents. Optimize isolation protocol to ensure speed and cold temperature; use fresh tissue and prepare reagents fresh [4].
High Non-Mitochondrial Oxygen Consumption Non-mitochondrial side reactions or cell debris. Include proper controls with ETC inhibitors (e.g., Antimycin A) to subtract this background value from all measurements [5].
Unresponsive to Oligomycin Wrong concentration, inactive compound, or mitochondria are already uncoupled. Titrate the inhibitor concentration for your specific model system to find the optimal dose [5]. Test compound activity.
High Variability Between Replicates Inconsistent cell seeding density or mitochondrial protein concentration. Precisely normalize all measurements to cell count or mitochondrial protein content. Determine and use an optimal, consistent seeding density [5].

Methodology Note & Optimization

The protocols and values above are generalized. The concentrations of modulators like oligomycin, ADP, and inhibitors need to be optimized for each specific cellular or mitochondrial model [5]. For instance, the ideal cell seeding density and inhibitor concentration for a 3D brain tumor spheroid culture will differ from those used for isolated liver mitochondria [4] [5].

When planning to use this compound, you would typically titrate it into the system, similar to how other ETC inhibitors are used, to observe its specific effect on the various respiratory states, particularly its impact on proton leak.

References

Aumitin Mechanism of Action and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Aumitin is a diaminopyrimidine-based compound identified as a potent inhibitor of macroautophagy. Its primary molecular target is mitochondrial complex I (NADH-CoQ reductase) [1].

The table below summarizes its core characteristics:

Characteristic Description
Primary Molecular Target Mitochondrial complex I [1]
Overall Effect on Autophagy Inhibition of autophagic flux [1]
Key Readouts for Inhibition Dose-dependent inhibition of LC3-I to LC3-II lipidation; inhibition of autophagy substrate p62 degradation [1]
Upstream mTOR Pathway Acts downstream of mTOR (inhibits both starvation- and rapamycin-induced autophagy) [1]
Cellular Outcome Induces apoptosis in starved cells, as measured by caspase 3/7 activation [1]

The following diagram illustrates the established mechanism of this compound and its point of intervention in the autophagy process:

G AutophagyInduction Autophagy Induction (Starvation, Rapamycin) mTOR mTOR Inhibition AutophagyInduction->mTOR DownstreamProcesses Downstream Processes (e.g., ULK1/Atg1 activation) mTOR->DownstreamProcesses AutophagosomeFormation Autophagosome Formation DownstreamProcesses->AutophagosomeFormation Mitochondrion Mitochondrial Respiration (Complex I, II, III, IV, V) ATP ATP Production Mitochondrion->ATP Requires ATP->DownstreamProcesses Supports This compound This compound Action This compound->Mitochondrion  Inhibits Complex I InhibitionPoint Inhibits Autophagosome Formation (LC3-II lipidation, p62 degradation) This compound->InhibitionPoint  Targets InhibitionPoint->AutophagosomeFormation  Inhibits

Experimental Data and Protocols

The discovery and characterization of this compound relied on several key experimental approaches. Here is a summary of the critical protocols and findings:

Assay Type Key Measurement Experimental Detail Finding with this compound
Phenotypic HCS [1] eGFP-LC3 puncta formation MCF-7 cells stably expressing eGFP-LC3 Dose-dependent inhibition of puncta
Immunoblotting [1] LC3-I to LC3-II conversion; p62 levels MCF-7 cells under starvation or rapamycin Reduced LC3-II, accumulated p62
Autophagic Flux [1] mCherry-eGFP-LC3 puncta mCherry-eGFP-LC3 stable cells Reduced yellow & red puncta
Cell Viability/Death [1] Caspase 3/7 activity Post-starvation treatment Increased activity
Mitochondrial Respiration [1] Oxygen Consumption Rate (OCR) Seahorse XFe96 Analyzer (MCF-7, HeLa) Dose-dependent OCR decrease
Target Identification [1] NADH-CoQ reductase activity In vitro assay with isolated mitochondria Direct inhibition of Complex I

Troubleshooting Guide and FAQs

Based on its mechanism, here are solutions to potential issues researchers might face:

FAQ 1: Autophagy inhibition in my model is inconsistent or weak. What could be wrong?

  • Potential Cause: Cell-type specific dependence on mitochondrial respiration for autophagy.
  • Solution: Confirm that this compound inhibits mitochondrial function in your specific cell line. Use the Seahorse XF Analyzer to measure OCR or a comparable assay like TMRE/JC-1 staining for mitochondrial membrane potential. The strong correlation between OCR inhibition and autophagy inhibition was a key finding [1].
  • Solution: Ensure you are using an appropriate positive control for autophagy inhibition, such as Bafilomycin A1 [2], to validate your experimental system.

FAQ 2: How can I confirm that the observed effects are truly due to complex I inhibition and not an off-target effect?

  • Potential Cause: Non-specific effects at high concentrations.
  • Solution: Dose-Response is Critical. Establish a clear IC50 for autophagy inhibition in your system and compare it to the published values (e.g., ~0.12 μM for starvation-induced autophagy in MCF-7 cells) [1].
  • Solution: Use a structurally unrelated complex I inhibitor, such as rotenone, as a comparative control. If both compounds show similar phenotypes, it strengthens the conclusion that complex I inhibition is the mechanism [1].
  • Solution: Test inactive structural analogues of this compound (as referenced in the SAR table) [1]. These should not inhibit autophagy or mitochondrial respiration, ruling out non-specific effects of the chemical scaffold.

FAQ 3: My experiment involves nutrient-rich conditions. Will this compound still work?

  • Answer: Yes. This compound inhibits autophagy induced by both nutrient starvation and rapamycin, indicating it acts downstream of mTOR signaling [1]. Its effect is mediated by disrupting cellular energy (ATP) production, which is required for autophagy regardless of the upstream trigger.

Important Considerations for Your Support Center

To further assist your users, you may want to include these points:

  • Cytotoxicity: this compound induces apoptosis in starved cells. Researchers should design their studies with appropriate controls to distinguish between specific autophagy inhibition and general cell death effects [1].
  • Specificity: While a kinase screen showed this compound is highly specific over kinases, its primary effect of collapsing mitochondrial energy production will have broad consequences on all energy-dependent cellular processes. Data interpretation should consider this [1].
  • Available Analogues: The structure-activity relationship (SAR) study produced several analogues with varying potencies, which can be useful as tools for confirming on-target effects [1].

References

Comparative Analysis of Aumitin and Rotenone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Aumitin and Rotenone based on published scientific data.

Feature This compound Rotenone
Chemical Class Diaminopyrimidine [1] Isoflavonoid / natural isoflavone [2] [3]
Inhibition Potency (IC₅₀) Not quantitatively specified; potent in low micromolar range (e.g., effective at 1-10 μM) [1] 1.7 - 2.2 μM (direct enzymatic assay) [4]
Binding Site & Mechanism Binds to mitochondrial complex I; precise binding mode not yet mapped [1] Binds in the ubiquinone (Q) channel of complex I in multiple modes (ROT1, ROT2, ROT3); requires conformational flexibility [2]
Primary Phenotypic Effect Inhibits autophagy (macroautophagy) by disrupting mitochondrial respiration [1] Induces apoptosis via increased mitochondrial ROS; also inhibits microtubule polymerization [5] [6] [4]
Key Experimental Findings Inhibits LC3 lipidation & p62 degradation; reduces oxygen consumption rate (OCR); induces apoptosis in starved cells [1] Confirmed induction of mitochondrial ROS, cytochrome c release, caspase-3 activation; DNA fragmentation [6] [7]
Reported Toxicity Cytotoxic under nutrient starvation, inducing caspase-3/7 mediated apoptosis [1] Neurotoxic (linked to Parkinson's pathology); hepatotoxic; causes bone marrow depletion; general animal weight loss [5] [8]
Research Applications Chemical biology tool for studying autophagy and its link to mitochondrial function [1] Historic pesticide; widely used tool to model Parkinson's disease and study mitochondrial dysfunction & apoptosis [5] [4] [2]

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are the core methodologies from the key studies.

Protocol for Assessing this compound's Effects on Autophagy & Respiration

This protocol is adapted from the discovery study of this compound [1].

  • Cell Line: MCF-7 cells stably expressing the autophagosome marker eGFP-LC3 (MCF7-LC3).
  • Autophagy Induction & Inhibition: Induce autophagy by either amino acid starvation (using EBSS medium) or treatment with 100 nM rapamycin in MEM medium. Co-treat with this compound (e.g., 1-30 μM) to inhibit the process.
  • Phenotypic Validation:
    • High-Content Imaging: Quantify the inhibition of eGFP-LC3 puncta accumulation using fluorescence microscopy.
    • Immunoblotting: Confirm inhibition of autophagic flux by detecting reduced LC3-I to LC3-II lipidation and inhibition of p62/SQSTM1 degradation.
  • Mitochondrial Respiration Assay: Use a Seahorse XFe96 Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time in cells treated with this compound.
Protocol for Evaluating Rotenone-Induced Apoptosis

This protocol is based on established research into Rotenone's mechanism [6] [7].

  • Treatment: Expose cells (e.g., HL-60, SH-SY5Y) to Rotenone (typically 0.1 - 1 μM for acute effects).
  • Apoptosis Assessment:
    • DNA Fragmentation: Detect using terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.
    • Cytochrome c Release: Isolate mitochondrial and cytosolic fractions and detect cytochrome c localization via immunoblotting.
    • Caspase-3 Activity: Measure using fluorometric or colorimetric caspase-3 activity assays.
  • ROS Measurement: To link apoptosis to the mechanism, quantify mitochondrial ROS production using fluorescent probes like MitoSOX Red in the presence or absence of antioxidants (e.g., N-acetylcysteine).

Mechanism of Action and Signaling Pathways

The following diagram illustrates the core signaling pathways through which this compound and Rotenone exert their cellular effects, summarizing data from the referenced studies.

complexI_inhibitors cluster_this compound This compound cluster_rotenone Rotenone Inhibitors Complex I Inhibitors ComplexI Mitochondrial Complex I Inhibitors->ComplexI OXPHOS OXPHOS Inhibition (Reduced ATP) ComplexI->OXPHOS AumitinPath Inhibited Autophagic Flux (Accumulation of p62, Reduced LC3-II) OXPHOS->AumitinPath Primarily Leads To RotenonePath Increased Mitochondrial ROS Production OXPHOS->RotenonePath Primarily Leads To Apoptosis Apoptosis AumitinEffect Context-Dependent Cell Death AumitinPath->AumitinEffect AumitinEffect->Apoptosis RotenoneEffect Cytochrome c Release Caspase-3 Activation RotenonePath->RotenoneEffect RotenoneEffect->Apoptosis

Cellular Pathways of this compound and Rotenone

Research Implications and Conclusion

This compound emerges as a novel chemical tool primarily valuable for dissecting the connection between mitochondrial function and the autophagy pathway [1]. Its well-defined phenotype as an autophagy inhibitor makes it suitable for studies in cancer cell survival and metabolism.

In contrast, Rotenone is a well-established, potent complex I inhibitor with a broader and more complex profile. It is a benchmark tool for studying ROS-driven apoptosis, modeling neurodegenerative diseases like Parkinson's, and investigating mitochondrial toxicity [5] [2] [7]. Its additional effect on microtubules is an important consideration for experimental design [5].

Choosing between them depends on your research question:

  • For autophagy-specific studies linked to mitochondrial respiration, this compound may provide a more targeted phenotype.
  • For studying apoptosis, oxidative stress, or neurotoxicity, Rotenone has a more extensive validation history.
  • Be mindful of Rotenone's broader toxicity and microtubule effects outside complex I inhibition, which could confound results in certain assays.

References

Aumitin vs autophinib mitochondrial respiration

Author: Smolecule Technical Support Team. Date: February 2026

Aumitin: Mechanism and Experimental Data

The discovery and characterization of this compound are documented in a 2018 study [1]. The tables below summarize the key quantitative findings and the experimental methods used to obtain them.

Table 1: Summary of Quantitative Data on this compound [1]

Measurement Parameter Experimental System Result (IC₅₀) Key Finding
Autophagy Inhibition (Starvation-induced) MCF-7 cells 0.12 ± 0.07 µM Potently inhibits autophagic flux.
Autophagy Inhibition (Rapamycin-induced) MCF-7 cells 0.24 ± 0.20 µM Acts downstream of mTOR.
Mitochondrial Resp. Inhibition HeLa cells 0.11 ± 0.21 µM Strongly suppresses oxygen consumption.
Mitochondrial Resp. Inhibition MCF-7 cells 0.44 ± 0.11 µM Effect is consistent across cell lines.
Complex I Inhibition (NADH-CoQ reductase assay) Isolated mitochondria Significant inhibition Directly targets and inhibits mitochondrial Complex I.

Table 2: Key Experimental Protocols for this compound [1]

Experimental Method Key Details Purpose
High-Content Autophagy Screening MCF-7 cells stably expressing eGFP-LC3. Autophagy induced by starvation or rapamycin. Phenotypic identification of novel autophagy inhibitors.
Western Blot Analysis Monitoring LC3-I to LC3-II lipidation and p62/SQSTM1 degradation. Confirmation of autophagic flux inhibition.
Seahorse XF Analyzer Assay Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in live cells. Assessment of mitochondrial respiration vs. glycolytic activity.
Semi-Intact Cell Respiration Assay Plasma membrane permeabilized with digitonin; specific substrates fed to individual mitochondrial complexes. Identification of the specific mitochondrial complex being targeted.
In Vitro Complex I Activity Assay Measurement of NADH-coenzyme Q reductase activity in isolated mitochondria. Direct confirmation of Complex I inhibition.

The Challenge of Comparing with Autophinib

While the same 2018 study that describes this compound explicitly states that Autophinib "did not modulate mitochondrial respiration" [1], specific quantitative OCR data or detailed protocols for this negative finding were not fully elaborated in the search results. Therefore, a direct, data-to-data comparison is not currently possible.

The following diagram illustrates the distinct mechanisms of action for both compounds based on the available information.

G This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits Autophinib Autophinib VPS34 VPS34 Kinase (PI3K Class III) Autophinib->VPS34 Inhibits NoRespirationEffect No Direct Effect on Mitochondrial Respiration Autophinib->NoRespirationEffect Respiration ↓ Mitochondrial Respiration (↓ OCR) ComplexI->Respiration AutophagyInhibition Inhibition of Autophagy VPS34->AutophagyInhibition Respiration->AutophagyInhibition

As the diagram shows, this compound and Autophinib inhibit autophagy through fundamentally different primary targets.

References

How to Proceed with Your Research

Author: Smolecule Technical Support Team. Date: February 2026

"Antimitin" is a known inhibitor of mitochondrial Complex I. It is possible there is a spelling similarity or that "Aumitin" is a novel or less-documented compound. To continue your research, you may find the following strategies helpful:

  • Verify the Compound Name: Double-check the spelling of "this compound." Confirming the precise nomenclature is a critical first step.
  • Search Specialized Databases: Explore dedicated scientific databases such as PubMed, Google Scholar, Scopus, or Web of Science. Using the name in quotation marks ("this compound") along with keywords like "Complex I inhibitor" or "mitochondrial toxicity" may yield results.
  • Investigate Broader Context: If the compound is novel, researching the general characteristics of known Complex I inhibitors can provide a useful foundational framework. The table below summarizes key aspects to compare, which you can use as a guide once you locate data on "this compound" or its alternatives.
Comparison Aspect Description for a Typical Complex I Inhibitor
Primary Target NADH:ubiquinone oxidoreductase (Complex I) of the mitochondrial electron transport chain [1].
Inhibition Mechanism Binds to the hydrophobic pocket of the membrane arm, blocking electron transfer from NADH to ubiquinone.
Cellular Consequences Reduces ATP synthesis, increases reactive oxygen species (ROS) production, and can induce apoptosis [2].
Experimental Validation Measured by a decrease in oxygen consumption rate (OCR) in assays like Seahorse XF Analyzer.
Key Assays Enzyme activity assays (e.g., using isolated mitochondria), high-resolution respirometry, ROS detection assays [2].

Experimental Protocol for Reference

Since data on "this compound" is unavailable, here is a generalized protocol for assessing the effect of a compound on Complex I activity, based on standard methodologies [2]. This can serve as a reference for the types of experiments you may encounter or design.

  • Cell Culture and Treatment: Culture appropriate cell lines (e.g., SH-SY5Y neuroblastoma cells) under standard conditions. Treat cells with the investigational compound versus a vehicle control.
  • Subcellular Fractionation:
    • Harvest and homogenize cells in an isotonic buffer.
    • Use differential centrifugation to isolate a mitochondria-rich fraction: low-speed spins to remove nuclei and debris, followed by a high-speed spin to pellet mitochondria.
  • Complex I Enzyme Activity Assay:
    • Principle: Measure the oxidation of NADH to NAD+, which is tracked by a decrease in absorbance at 340 nm.
    • Procedure: Incubate the mitochondrial fraction with a reaction buffer containing NADH and coenzyme Q (or an analog like decylubiquinone). The addition of the inhibitor should result in a measurable decrease in the rate of NADH oxidation compared to the control.

The following diagram illustrates the core workflow of this experimental process.

Start Start: Cell Culture and Treatment A Harvest and Homogenize Cells Start->A B Differential Centrifugation A->B C Isolate Mitochondria-Rich Fraction B->C D Perform Complex I Activity Assay C->D E Measure NADH Oxidation (Spectrophotometry) D->E End Analyze Data E->End

Finding Functional Data

If "this compound" is a newly discovered compound, its functional data might be found in specialized pharmaceutical patent documents or in the early-stage research publications of specific biotechnology companies.

References

Aumitin vs. Diaminopyrimidine Compounds: Key Distinctions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information for Aumitin and representative Diaminopyrimidine-based compounds, showing they are distinct entities with different primary targets and applications.

Feature This compound Diaminopyrimidine-Based Compounds (Examples)
Primary Target Mitochondrial Complex I [1] [2] Varies by compound (e.g., FAK, MTHFD2, DHFR) [3] [4] [5]
Primary Biological Effect Inhibits mitochondrial respiration and autophagy [1] Varies by compound (e.g., anticancer, antiparasitic, antiplatelet) [3] [5] [6]
Chemical Structure Novel autophagy inhibitor (not a diaminopyrimidine) [1] Defined by a 2,4-diaminopyrimidine scaffold [3]
Key Research Context Studied as a tool for understanding autophagy regulation [1] Explored for therapeutic applications (e.g., cancer, infections) [3] [5]

Detailed Profiles and Experimental Context

To further clarify the differences, here is a more detailed look at each compound class.

This compound
  • Discovery and Mechanism: this compound was discovered through a phenotypic screen for autophagy inhibitors. Its target was later identified as mitochondrial complex I. Research shows that by inhibiting mitochondrial respiration, this compound impairs the cell's ability to perform macroautophagy, a key metabolic degradation pathway [1] [2].
  • Research Application: It is primarily used as a chemical tool to dissect the role of mitochondrial function in autophagy, which has implications for understanding cancer and neurological diseases like Parkinson's [1].
Diaminopyrimidine-Based Compounds

This is a broad class of molecules sharing a common chemical scaffold, developed for specific molecular targets.

  • As FAK Inhibitors (e.g., Compound A12): One study designed diaminopyrimidine derivatives to inhibit Focal Adhesion Kinase (FAK), a protein overexpressed in many tumors. Compound A12 showed potent anticancer activity in cell lines (IC₅₀ of 94 nM in MDA-MB-231 cells) and favorable metabolic stability [3].
  • As MTHFD2 Inhibitors (e.g., TH9028): Other diaminopyrimidine compounds, like TH9619, are potent inhibitors of the cancer-associated enzyme MTHFD2 (IC₅₀ of 47 nM). A key research challenge for these compounds is achieving selectivity over similar enzymes in healthy tissues [4].
  • Other Applications: The diaminopyrimidine scaffold is also found in inhibitors of dihydrofolate reductase (DHFR) for treating parasitic infections like cryptosporidiosis [5], and some derivatives have been evaluated for antiplatelet aggregation activity [6].

Experimental Workflow for Autophagy Inhibition

The following diagram illustrates the general experimental approach used in the discovery of autophagy inhibitors like this compound, which connects phenotypic screening to target identification.

Start Phenotypic Screening A Identify Autophagy Inhibitor Start->A B Confirm Functional Effect (e.g., Impair Mitochondrial Respiration) A->B C Identify Molecular Target (e.g., Mitochondrial Complex I) B->C D Mechanistic Investigation (Link Target to Phenotype) C->D End Validation as Research Tool D->End

Key Interpretations

Based on the available information, here is a critical interpretation for your research:

  • This compound and diaminopyrimidines are not analogues but represent different strategic approaches in drug discovery. This compound emerged from a phenotypic screen (looking for a cellular effect), while many diaminopyrimidine compounds were developed through target-based design (aiming at a specific protein).
  • The term "diaminopyrimidine analogue" refers to a family of compounds, not a single entity. A meaningful comparison would need to specify which particular diaminopyrimidine compound and for what intended application.
  • The experimental data for these compounds exists in different contexts. This compound's data validates its use as a probe for basic biology, whereas data for diaminopyrimidine compounds like A12 or TH9619 is geared toward evaluating their potential as therapeutics.

References

Quantitative Data Comparison of Aumitin Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Aumitin from key assays in MCF-7 and HeLa cells, demonstrating its potency in inhibiting mitochondrial respiration and autophagy.

Assay Description MCF-7 Cells (IC₅₀ in μM) HeLa Cells (IC₅₀ in μM)
Mitochondrial Respiration Inhibition (Oxygen Consumption Rate - OCR) 0.44 ± 0.11 [1] 0.11 ± 0.21 [1]
Starvation-Induced Autophagy Inhibition 0.12 ± 0.07 [1] Information not specific to HeLa in results
Rapamycin-Induced Autophagy Inhibition 0.24 ± 0.20 [1] Information not specific to HeLa in results

Cell Line Models and Key Characteristics

Understanding the model systems is crucial for interpreting the data. Here is a brief overview of the two cell lines used in the studies.

Cell Line Origin Key Characteristics Relevance to the Study
MCF-7 [2] Breast adenocarcinoma (Luminal A subtype) Estrogen and progesterone receptor-positive; epithelial-like morphology; moderate growth rate (doubling time ~24 hrs) A well-characterized model for hormone receptor-positive breast cancer and autophagy research.
HeLa [1] [3] Cervical adenocarcinoma Epithelial-like morphology; highly proliferative and robust in culture. A standard, highly versatile model cell line used across biological disciplines, including metabolism and cell death studies.

Experimental Protocols for Key Assays

The robustness of this compound's validation stems from the use of several sophisticated experimental techniques.

  • High-Content Phenotypic Screening for Autophagy Inhibition: The initial discovery of this compound was performed using MCF-7 cells stably expressing the fluorescent autophagosome marker eGFP-LC3 [1]. Autophagy was induced by starvation or rapamycin treatment. Inhibition was measured by a dose-dependent reduction in the number of GFP-LC3 puncta (autophagosomes) per cell using high-content imaging and analysis [1].

  • Monitoring Mitochondrial Respiration (Seahorse XF Analyzer): This real-time, cell-based assay directly measures the Oxygen Consumption Rate (OCR), a key indicator of mitochondrial respiration [1].

    • Cell Seeding: MCF-7 or HeLa cells are seeded into a specialized microplate.
    • Compound Treatment: Cells are treated with this compound or a control.
    • OCR Measurement: The analyzer uses fluorophores to kinetically measure oxygen and proton concentration in the medium near the cells. This compound caused a rapid, dose-dependent drop in OCR and a concurrent increase in the Extracellular Acidification Rate (ECAR), indicating a shift from oxidative phosphorylation to glycolysis [1].
  • Target Identification (Semi-Intact Cell Assay): To identify the specific mitochondrial target, researchers used digitonin to permeabilize the plasma membrane of MCF-7 cells, leaving the mitochondria intact [1]. Different substrates feeding into specific electron transport chain complexes were added. This compound inhibited oxygen consumption only when substrates for Complex I (e.g., pyruvate/malate) were used, pinpointing it as the target, similar to the known inhibitor rotenone [1].

  • Confirmatory In Vitro Enzyme Activity Assay: The direct inhibition of Complex I was confirmed using isolated mitochondria in an NADH-CoQ reductase assay [1]. This compound directly inhibited the enzymatic activity of Complex I, reducing its ability to transfer electrons from NADH to coenzyme Q [1].

This compound's Mechanism of Action

The experimental data consistently shows that this compound inhibits autophagy by impairing mitochondrial function. The diagram below illustrates this signaling pathway and the logical relationship between the key experimental findings.

G This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Respiration Inhibits Mitochondrial Respiration ComplexI->Respiration Autophagy Inhibits Autophagic Flux Respiration->Autophagy Assay1 Seahorse XF Analyzer: ↓ Oxygen Consumption Rate (OCR) Assay1->Respiration Assay2 Semi-Intact Cell Assay & NADH-CoQ Reductase Assay Assay2->ComplexI Assay3 GFP-LC3 Puncta Assay & p62 Degradation Assay Assay3->Autophagy

Research Implications and Considerations

The data validates this compound as a potent and useful tool for studying the link between metabolism and autophagy. For your research, please consider:

  • Mechanistic Insight: this compound demonstrates that inhibiting mitochondrial respiration, regardless of the specific complex targeted, is sufficient to inhibit autophagy, highlighting the critical role of cellular energy and metabolism in this process [1].
  • Critical Control: The strong correlation between the inhibition of mitochondrial respiration and the inhibition of autophagy in the Structure-Activity Relationship (SAR) study suggests that the effect on mitochondria is the primary cause of autophagy inhibition [1].
  • Cell Line Variability: Be aware that MCF-7 sublines from different sources can show significant genetic and phenotypic variability [4]. It is good practice to authenticate your cell lines [5] and report their specific source and passage number in publications.

References

Aumitin vs oligomycin FCCP antimycin mitochondrial assays

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitors at a Glance

Compound Primary Target Main Effect on Mitochondrial Respiration Key Experimental Use
Aumitin Complex I (NADH:ubiquinone oxidoreductase) [1] Inhibits oxygen consumption; increases glycolytic acidification (ECAR) [1] Novel, potent, and specific inhibitor of Complex I; useful for studying autophagy regulation [1]
Oligomycin Complex V (F(_1)F(_O) ATP synthase) [2] [3] Inhibits ATP-linked respiration; reveals proton leak [1] [4] Determining the proportion of oxygen consumption used for ATP synthesis [1] [4]
FCCP Uncoupler (H(^+) ionophore) [5] [3] Dissipates proton gradient; collapses ΔΨ(_m); maximizes OCR [1] [5] Collapsing the membrane potential to measure maximum respiratory capacity [1] [5]
Antimycin A Complex III (ubiquinol:cytochrome c oxidoreductase) [3] [6] Inhibits electron transfer; drastically reduces OCR [1] Halting electron transport to measure residual, non-mitochondrial respiration [1]

Mechanism of Action and Experimental Workflow

The compounds target different parts of the mitochondrial electron transport chain, and their sequential use forms the basis of a common test to assess mitochondrial function.

mitochondrial_assay cluster_complexes Electron Transport Chain CI Complex I CII Complex II CIII Complex III CIV Complex IV CV Complex V (ATP Synthase) This compound This compound This compound->CI Inhibits Effect1 Inhibits electron transfer from NADH This compound->Effect1 Oligomycin Oligomycin Oligomycin->CV Inhibits Effect2 Inhibits ATP production (↑ ΔΨₘ) Oligomycin->Effect2 FCCP FCCP FCCP->spacer2 Bypasses Effect3 Uncouples respiration (Maximal OCR) FCCP->Effect3 AntimycinA AntimycinA AntimycinA->CIII Inhibits Effect4 Halts electron flow (Non-mitochondrial OCR) AntimycinA->Effect4

The diagram illustrates the Seahorse XF Analyzer assay workflow [1]. Cells are seeded in a specialized plate, and the compounds are injected sequentially:

  • Oligomycin is injected first to inhibit ATP synthase. The subsequent drop in Oxygen Consumption Rate (OCR) represents the portion of respiration dedicated to ATP production.
  • FCCP is injected next. As an uncoupler, it shuttles protons across the membrane, collapsing the proton gradient and forcing the electron transport chain to operate at its maximum velocity, revealing the cell's spare respiratory capacity.
  • Finally, a mix of Antimycin A (Complex III inhibitor) and rotenone (Complex I inhibitor) is injected to shut down electron transport completely. The remaining OCR is non-mitochondrial respiration.

Experimental Data and Key Findings

The distinct mechanisms of these compounds lead to characteristic and quantifiable effects in cellular assays.

Compound Typical Assay Context Key Quantitative Findings & Observations

| This compound | MCF-7 or HeLa cells; Seahorse XFe96 Analyzer [1] | - IC(_{50}) for mitochondrial respiration: 0.11 ± 0.21 µM (HeLa) and 0.44 ± 0.11 µM (MCF-7) [1].

  • Directly inhibits NADH-CoQ reductase activity in isolated mitochondria [1].
  • Inhibits autophagy (LC3 lipidation & p62 degradation) with effects correlating to respiration inhibition [1]. | | Oligomycin | Standard mitochondrial stress test in various cell types [1] [4] | - Used at 1-2 µM in flux assays to estimate ATP-linked respiration and proton leak [1].
  • Induces mitochondrial hyperpolarization (increase in ΔΨ(_m)) [5] [3].
  • Can trigger a shift to fragmented mitochondrial morphology and cleavage of the fusion protein OPA1 [3]. | | FCCP | Standard mitochondrial stress test in various cell types [1] [5] | - Used at 0.5-2 µM to uncouple respiration and measure maximum OCR [1].
  • Collapses the mitochondrial membrane potential (ΔΨ(_m)) [5].
  • Its effect is concentration-dependent, and titration is required to find the optimal concentration for a given cell type without causing toxicity [4]. | | Antimycin A | Standard mitochondrial stress test; used with rotenone [1] | - Used at 1-5 µM to inhibit Complex III and determine non-mitochondrial oxygen consumption [1].
  • On its own, it does not typically induce mitochondrial fragmentation, unlike Complex V inhibition [3]. |

Summary for Researchers

  • This compound is a valuable specific research tool for precisely inhibiting Complex I and studying its downstream consequences, such as the link between mitochondrial function and autophagy [1].
  • Oligomycin, FCCP, and Antimycin A/Rotenone are foundational pharmacological tools used together in a well-established sequential injection protocol to dissect the different components of cellular respiration in a Seahorse XF Analyzer assay [1].

References

Aumitin phenotypic screening vs target-based approach

Author: Smolecule Technical Support Team. Date: February 2026

Aumitin: A Phenotypic Screening Case Study

The discovery of This compound, a novel autophagy inhibitor, serves as an excellent example of a phenotypic screening success story [1] [2].

  • Discovery Approach: Researchers employed a phenotypic screen using MCF-7 cells stably expressing an autophagosome marker (eGFP-LC3) to identify compounds that inhibited the autophagy process without any prior assumption about their molecular target [1].
  • Target Identification: After identifying this compound as a potent hit from the screen, subsequent target deconvolution studies were conducted. These revealed that this compound does not inhibit known kinases but instead targets mitochondrial complex I, thereby inhibiting mitochondrial respiration [1].
  • Key Experimental Evidence:
    • High-Content Imaging: The initial screen measured the inhibition of autophagosome formation [1].
    • Western Blotting: Showed that this compound inhibited the lipidation of LC3 (a key autophagy protein) and the degradation of the autophagy substrate p62 in a dose-dependent manner [1].
    • Seahorse XFe96 Analyzer: Used to measure cellular oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), confirming that this compound potently inhibits mitochondrial respiration [1].
    • Semi-Intact Cell Assay & NADH-CoQ Reductase Assay: These specific assays confirmed the direct inhibition of mitochondrial complex I, similar to the known inhibitor rotenone [1].

Phenotypic vs. Target-Based Screening: A Strategic Comparison

The table below summarizes the core differences between these two fundamental drug discovery strategies, with this compound's journey illustrating the phenotypic path.

Feature Phenotypic Screening Target-Based Screening
Core Approach Identify compounds based on their effects on observable traits (phenotype) in cells, tissues, or whole organisms [3] [4]. Screen compounds for interaction with a specific, predefined molecular target (e.g., a protein, enzyme, or receptor) [3] [4].
Requires Prior Target Knowledge No [4]. Yes [4].
Mechanism of Action (MoA) MoA is often unknown at the time of discovery; requires subsequent target deconvolution [1] [4]. MoA is predefined and central to the screening hypothesis [3].
Discovery Bias Unbiased; allows for novel biology and unexpected target discovery [1] [4]. Hypothesis-driven; limited to known or suspected pathways [4].
Success Rate (First-in-Class) Historically, a more successful strategy for discovering first-in-class medicines [5]. Less successful for first-in-class medicines compared to phenotypic screening [5].

| Advantages | - Captures complex biology and polypharmacology

  • Useful for diseases with poorly understood mechanisms [3] [4]. | - Mechanistically clear
  • Easier to optimize drug candidates
  • High-throughput and cost-effective [3]. | | Disadvantages/Challenges | - Target deconvolution can be difficult and time-consuming [6] [4].
  • Can yield compounds with undefined off-target effects. | - Relies on accurate target validation; high failure rate if target is not causative [7] [3].
  • May overlook complex, system-level biology. | | Example Drugs | This compound (this case), Artemisinin (malaria), Lithium (bipolar disorder) [1] [3]. | Imatinib (CML), Trastuzumab (breast cancer), HIV antiretroviral therapies [3]. |

Phenotypic Screening Workflow & Target Deconvolution

The following diagram and description outline the general workflow for phenotypic drug discovery, reflecting the process used in the discovery of this compound.

cluster_deconvolution Key Target Deconvolution Methods Start Start: Disease Model PS Phenotypic Screen Start->PS Hit Hit Identification PS->Hit TD Target Deconvolution Hit->TD Val Target Validation TD->Val Affinity Affinity-Based Pull-Down TD->Affinity Photoaffinity Photoaffinity Labeling (PAL) TD->Photoaffinity LabelFree Label-Free Methods TD->LabelFree End Lead Optimization Val->End

Experimental Protocols in the Workflow:

  • Phenotypic Screening:
    • Protocol: A common method is a high-content imaging assay. Cells (e.g., MCF-7) are engineered to express a fluorescently tagged reporter protein (e.g., eGFP-LC3 to monitor autophagy) [1]. Cells are treated with compounds from a library, and automated microscopy captures images. Image analysis software then quantifies the desired phenotypic change (e.g., a reduction in fluorescent puncta) [4].
  • Target Deconvolution (following a hit discovery):
    • Affinity-Based Pull-Down: A hit compound (like this compound) is chemically modified with a tag (e.g., biotin). This "bait" is incubated with a cell lysate to bind its target protein. The protein complex is purified using the tag (e.g., with streptavidin beads) and identified via SDS-PAGE and mass spectrometry [6].
    • Photoaffinity Labeling (PAL): A variation of the above. The hit compound is conjugated to a photoreactive group (e.g., diazirine) and an affinity tag. Upon exposure to UV light, the photoreactive group forms a covalent bond with the target protein, enabling more robust isolation and identification [6].
    • Label-Free Methods: These techniques, such as cellular thermal shift assays (CETSA), identify targets without chemical modification of the compound by measuring protein stability changes upon ligand binding [6].

Strategic Insights for Researchers

The choice between phenotypic and target-based screening is not about one being universally superior, but about selecting the right tool for the research goal [3] [4].

  • Opt for Phenotypic Screening when:
    • Investigating diseases with unknown or complex pathophysiology (e.g., neurodegenerative disorders like Alzheimer's) [3] [4].
    • The goal is to discover first-in-class medicines with novel mechanisms of action [5].
    • You want to capture the effects of compounds in a more physiologically relevant context, including polypharmacology.
  • Opt for Target-Based Screening when:
    • A well-validated molecular target is known to be critically involved in a disease (e.g., HER2 in breast cancer, Bcr-Abl in CML) [3].
    • The aim is to develop a highly selective inhibitor or activator for a specific protein.
    • You are optimizing a known drug class or developing second-generation therapies [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

429.1356380 Da

Monoisotopic Mass

429.1356380 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Robke L, Futamura Y, Konstantinidis G, Wilke J, Aono H, Mahmoud Z, Watanabe N, Wu YW, Osada H, Laraia L, Waldmann H. Discovery of the novel autophagy inhibitor aumitin that targets mitochondrial complex I. Chem Sci. 2018 Feb 26;9(11):3014-3022. doi: 10.1039/c7sc05040b. eCollection 2018 Mar 21. PubMed PMID: 29732085; PubMed Central PMCID: PMC5916016.

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